molecular formula C5H10OS B041657 3-(Methylthio)butanal CAS No. 16630-52-7

3-(Methylthio)butanal

Cat. No.: B041657
CAS No.: 16630-52-7
M. Wt: 118.2 g/mol
InChI Key: NCBDFIPMWRKPDU-UHFFFAOYSA-N
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Description

3-(Methylthio)butanal is a sulfur-containing aldehyde of significant interest in the fields of flavor and fragrance chemistry, food science, and olfactory research. This volatile organic compound is a potent aroma-active substance, naturally occurring in various foods such as tomatoes, potatoes, and cooked meats, and is a critical contributor to "savory" or "meaty" flavor profiles. Its primary research value lies in its role as a key reference standard for the qualitative and quantitative analysis of food volatiles using techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O). The mechanism of action for its sensory properties involves the binding of its distinct molecular structure, featuring both a thioether and an aldehyde functional group, to specific olfactory and taste receptors, triggering savory, sulfurous, and alliaceous sensations. Beyond analytical applications, this compound serves as a valuable synthetic intermediate or precursor in the study and development of novel flavor formulations and aroma compounds, enabling researchers to reconstruct and modulate complex flavor systems. Its study is crucial for understanding the Maillard reaction and other metabolic pathways that generate sulfur-containing flavor compounds in processed foods and fermented beverages. This product is presented as a high-purity material to ensure reliability and reproducibility in sophisticated research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864696
Record name 3-(Methylthio)butanal
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Molecular Weight

118.20 g/mol
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Physical Description

colourless to pale yellow liquid with green, musky, buchu odour
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

63.00 to 65.00 °C. @ 10.00 mm Hg
Record name 3-(Methylthio)butanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.003
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-52-7
Record name 3-(Methylthio)butanal
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URL https://commonchemistry.cas.org/detail?cas_rn=16630-52-7
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Record name 3-(Methylthio)butanal
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Record name Butanal, 3-(methylthio)-
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Record name 3-(Methylthio)butanal
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Record name 3-(methylthio)butyraldehyde
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Record name 3-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)butanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 3-(methylthio)butanal. Primarily utilized as a potent flavoring agent, this sulfur-containing aldehyde possesses a characteristic savory, potato-like aroma. This document consolidates key data for researchers in flavor chemistry, food science, and professionals in drug development requiring information on related small molecules. All quantitative data is presented in structured tables, and a detailed synthesis methodology is provided.

Chemical Structure and Identification

This compound, also known as 3-methylsulfanylbutanal, is a chiral aldehyde. The molecule features a methylthio group attached to the third carbon of a butanal chain.

Chemical Structure Diagram:

Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-(methylsulfanyl)butanal[1]
Synonyms 3-(Methylthio)butyraldehyde, Potato butyraldehyde[1]
CAS Number 16630-52-7[1]
Molecular Formula C₅H₁₀OS[1]
Molecular Weight 118.20 g/mol [1]
SMILES CC(SC)CC=O
InChI InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor profile.[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Odor Green, musky, potato-like[2]
Boiling Point 62-64 °C at 10 mmHg
Density 1.001 g/mL at 25 °C
Refractive Index n20/D 1.476
Vapor Pressure 60 mmHg at 20 °C
Vapor Density 4.1 (vs air)
Solubility Soluble in chloroform and ethyl acetate.[3]

Synthesis

The primary method for the synthesis of this compound is the Michael addition of methanethiol to crotonaldehyde.[3] This reaction is typically catalyzed by a base.

Synthesis Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Crotonaldehyde Crotonaldehyde Reaction Michael Addition (cooled to -20°C) Crotonaldehyde->Reaction Methanethiol Methanethiol Methanethiol->Reaction Catalyst Piperidine or Copper Acetate Catalyst->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Crotonaldehyde

  • Methanethiol

  • Piperidine or Copper(II) acetate (catalyst)

  • An appropriate solvent (e.g., a non-protic solvent)

  • Reaction vessel equipped with a stirrer, cooling bath, and a means to handle methanethiol (a gas at room temperature)

Procedure:

  • The corresponding unsaturated aldehyde (crotonaldehyde) is cooled to -20°C in a suitable reaction vessel.[3]

  • A catalytic amount of piperidine or copper acetate is added to the cooled crotonaldehyde.[3]

  • Methanethiol is then slowly added to the reaction mixture while maintaining the low temperature.

  • The reaction is stirred at low temperature until completion, which can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up. This may involve quenching the catalyst, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.7t1HAldehyde proton (-CHO)
~3.2m1HMethine proton (-CH(S)-)
~2.7m2HMethylene protons (-CH₂-CHO)
~2.1s3HMethylthio protons (-S-CH₃)
~1.3d3HMethyl protons (-CH(CH₃)-)

Note: Approximate chemical shifts and multiplicities are based on typical values for similar structures and publicly available spectra. Actual values may vary slightly.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~202Aldehyde carbon (-CHO)
~49Methylene carbon (-CH₂-CHO)
~37Methine carbon (-CH(S)-)
~21Methyl carbon (-CH(CH₃)-)
~14Methylthio carbon (-S-CH₃)

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available spectra. Actual values may vary slightly.

Table 5: Mass Spectrometry (GC-MS) Data

m/zRelative IntensityPossible Fragment
118Moderate[M]⁺ (Molecular Ion)
71High[M - SCH₃]⁺
61High[CH₃SCHCH₃]⁺
47High[CH₃S]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aldehydes and thioethers.

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1450MediumC-H bend (alkane)
~690MediumC-S stretch

Note: Approximate peak positions are based on characteristic vibrational frequencies for the functional groups present.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that this compound is directly involved in specific signaling pathways relevant to drug development. Its primary biological relevance is as a flavoring agent in the food industry.[1] Toxicological studies have been conducted to establish its safety for consumption at specified levels. As a reactive aldehyde, it may participate in non-specific biological interactions at high concentrations, but specific signaling pathway modulation has not been reported in the scientific literature.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and spectral characteristics of this compound. The provided data and protocols offer a valuable resource for researchers and professionals working with this compound or related small molecules. While its primary application is in the flavor industry, the comprehensive chemical data presented herein can serve as a foundation for further investigation into its properties and potential applications.

References

In-Depth Technical Guide: 3-(Methylthio)butanal (CAS 16630-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, with the CAS number 16630-52-7, is a sulfur-containing aldehyde notable for its distinct sensory characteristics and its utility as a chemical intermediate. It is recognized for its potent aroma, often described as having notes of potato chips, green, musky, and buchu.[1] This compound is primarily utilized in the flavor and fragrance industry to impart savory and complex notes to a variety of food products and perfumes.[1][2] Beyond its sensory applications, this compound serves as a key starting material in the synthesis of agrochemicals, most notably the insecticide Sulfoxaflor.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and known biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is a colorless to light yellow liquid and is sensitive to air.[1][3]

PropertyValueReference(s)
Molecular Formula C₅H₁₀OS[1]
Molecular Weight 118.20 g/mol [5]
CAS Number 16630-52-7[5]
Appearance Colorless to light yellow liquid[3]
Odor Green, musky, buchu, potato chip[1][3]
Boiling Point 62-64 °C at 10 mmHg[1][5]
Density 1.001 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.476[1][5]
Vapor Pressure 60 mmHg at 20 °C[1][5]
Vapor Density 4.1 (vs air)[1][5]
Flash Point 144 °F (62.2 °C)[1]
Solubility Soluble in chloroform and ethyl acetate[3]
Purity (typical) ≥96%[5]
Major Impurity <4% 2-butenal[5]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the Michael addition of methanethiol to crotonaldehyde. This reaction is typically catalyzed by a base, such as piperidine or copper acetate.[3] The reaction mixture is generally cooled to -20°C before the addition of the catalyst.[3]

An alternative, patented method for its production is through an oxo process.[3]

For laboratory-scale synthesis, the following general protocol can be adapted:

Experimental Protocol: Synthesis of this compound

Materials:

  • Crotonaldehyde

  • Methanethiol (or a suitable precursor like sodium methylthiolate)

  • Piperidine or Copper (II) acetate (catalyst)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve crotonaldehyde in the anhydrous solvent.

  • Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add methanethiol to the cooled solution while maintaining the temperature.

  • Add a catalytic amount of piperidine or copper (II) acetate to the reaction mixture.

  • Allow the reaction to stir at -20°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Analytical Methodologies

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound, especially in complex matrices like food and beverages.

General GC-MS Protocol:

  • Sample Preparation: For food samples, a headspace solid-phase microextraction (HS-SPME) method is often employed to extract and concentrate the volatile analyte.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

The resulting mass spectrum can be compared to reference spectra in databases like NIST for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound.

¹H NMR (Proton NMR):

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • A doublet corresponding to the methyl protons adjacent to the chiral center.

    • A singlet for the methyl protons of the methylthio group.

    • A multiplet for the methine proton at the chiral center.

    • A multiplet for the methylene protons adjacent to the aldehyde group.

    • A triplet for the aldehydic proton.

¹³C NMR (Carbon-13 NMR):

  • Solvent: Chloroform-d (CDCl₃).

  • Expected Chemical Shifts (δ):

    • A peak for the methyl carbon of the methylthio group.

    • A peak for the methyl carbon adjacent to the chiral center.

    • A peak for the methylene carbon.

    • A peak for the methine carbon at the chiral center.

    • A downfield peak for the carbonyl carbon of the aldehyde.

Applications and Biological Relevance

Flavor and Fragrance Industry

This compound is a widely used flavoring agent, valued for its ability to impart savory, potato-like, and slightly sulfurous notes to foods. It is a key component in the flavor profiles of many processed foods, including snacks, soups, and sauces. In the fragrance industry, it contributes to green and musky scents.

Chemical Synthesis

A significant industrial application of this compound is its role as a precursor in the synthesis of the insecticide Sulfoxaflor. Sulfoxaflor is a systemic insecticide that is effective against a broad spectrum of sap-feeding insects. The synthesis involves a multi-step process where the butanal moiety is used to construct the core structure of the final product.

The synthesis of a key intermediate for Sulfoxaflor starting from this compound is depicted in the following workflow:

Sulfoxaflor_Synthesis_Intermediate A This compound C 1-(N,N-dimethyl)-3-methylthio-1-butene A->C Reaction B Dimethylamine B->C E 3-[1-(Methylthio)ethyl]-6-(trifluoromethyl)pyridine (Sulfoxaflor Intermediate) C->E Reaction D 1,1,1-Trifluoro-2-oxo-4-ethoxy-3-butene D->E

Caption: Synthesis of a Sulfoxaflor intermediate from this compound.

Biological Activity

The known biological activity of this compound is primarily related to its interaction with taste and olfactory receptors. There is limited information available regarding its broader pharmacological or toxicological effects beyond its established use as a food additive.

One area of interest is its interaction with microbial systems. It has been noted as a substrate for reducing enzymes in Saccharomyces cerevisiae. This suggests potential for biotransformation of this aldehyde in fermentation processes, which could impact the flavor profiles of fermented foods and beverages.

Flavor Formation in Food

In food systems, this compound can be formed naturally during processing, particularly through the Strecker degradation of the amino acid methionine in the presence of a dicarbonyl compound. This reaction is a key part of the Maillard reaction, which is responsible for the development of color and flavor in cooked foods.

The general pathway for the formation of this compound via the Strecker degradation is as follows:

Strecker_Degradation Met Methionine Schiff_Base Schiff Base Intermediate Met->Schiff_Base Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylated_Intermediate Decarboxylated Intermediate Schiff_Base->Decarboxylated_Intermediate Decarboxylation MTB This compound Decarboxylated_Intermediate->MTB Aminoketone Strecker Amine/ Aminoketone Decarboxylated_Intermediate->Aminoketone

Caption: Formation of this compound via Strecker degradation.

Safety and Handling

This compound is classified as a flammable liquid and an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

This compound is a versatile chemical with significant applications in the flavor and fragrance industry and as a key building block in agrochemical synthesis. Its distinct sensory properties are a result of its unique molecular structure. A thorough understanding of its chemical properties, synthesis, and analytical methods is crucial for its effective and safe use in research and industrial settings. While its primary biological role is as a flavor compound, further research into its metabolic fate and potential bioactivities could unveil new applications for this molecule.

References

Synonyms for 3-(Methylthio)butanal in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methylthio)butanal: Synonyms, Synthesis, Analysis, and Biological Relevance

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a sulfur-containing aldehyde significant in flavor chemistry and potentially beyond. This document details its nomenclature, chemical synthesis and analysis, and its role in biological processes, particularly in the context of food science.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. A thorough understanding of these synonyms is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
IUPAC Name 3-(methylsulfanyl)butanalPubChem[1]
CAS Number 16630-52-7PubChem[1]
FEMA Number 3374PubChem[1]
Common Synonyms 3-(Methylthio)butyraldehydePubChem[1]
Potato butyraldehydePubChem[1]
3-(Methylsulfanyl)butanalPubChem[1]
beta-(Methylthio)butyraldehydePubChem[1]
Depositor-Supplied Synonyms Butanal, 3-(methylthio)-PubChem[1]
3-METHYLSULFANYLBUTYRALDEHYDEPubChem[1]
Other Identifiers EC Number: 240-678-7PubChem[1]
UNII: 1B27G5W046PubChem[1]
ChEBI ID: CHEBI:173459PubChem[1]
HMDB ID: HMDB0041491PubChem[1][2]
JECFA Number: 467PubChem[1]

Chemical Formation and Synthesis

The characteristic savory and potato-like aroma of this compound is often associated with cooked foods. Its formation is primarily attributed to the Strecker degradation of the amino acid methionine during thermal processing.

Strecker Degradation of Methionine

The Strecker degradation is a key reaction in the Maillard reaction cascade, responsible for the formation of many flavor compounds. It involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid. In the case of methionine, this aldehyde is methional (3-(methylthio)propanal), which can be conceptually related to this compound. The generally accepted mechanism involves the formation of a Schiff base, followed by decarboxylation and hydrolysis.

Strecker_Degradation methionine Methionine schiff_base Schiff Base Intermediate methionine->schiff_base + dicarbonyl α-Dicarbonyl (e.g., from Maillard Reaction) dicarbonyl->schiff_base + decarboxylation Decarboxylation (-CO2) schiff_base->decarboxylation hydrolysis Hydrolysis decarboxylation->hydrolysis strecker_aldehyde This compound (Strecker Aldehyde) hydrolysis->strecker_aldehyde aminoketone α-Aminoketone hydrolysis->aminoketone

Strecker Degradation Pathway of Methionine.
Laboratory Synthesis

While detailed protocols for the direct synthesis of this compound are not abundant in readily available literature, a plausible synthetic route can be derived from established organic chemistry principles and methods for analogous compounds. One such approach involves the Michael addition of methanethiol to crotonaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • Crotonaldehyde

  • Methanethiol (or sodium thiomethoxide)

  • Piperidine or copper acetate (catalyst)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonaldehyde (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the reaction mixture to -20°C using a suitable cooling bath.

  • Slowly add a solution of methanethiol (1.1 equivalents) in anhydrous diethyl ether to the cooled crotonaldehyde solution via the dropping funnel.

  • Add a catalytic amount of piperidine or copper acetate to the reaction mixture.

  • Allow the reaction to stir at -20°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized or extracted this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, especially in complex matrices such as food samples.

Experimental Protocol: GC-MS Analysis of this compound in a Food Matrix

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize the food sample.

  • Place a known amount of the homogenized sample into a headspace vial.

  • Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C (splitless mode).

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantify the compound using the peak area ratio of the analyte to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. While specific spectral data for this compound was not found in the provided search results, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR (in CDCl₃):

  • A doublet for the methyl group adjacent to the chiral center.

  • A singlet for the methyl group attached to the sulfur atom.

  • A multiplet for the methine proton at the chiral center.

  • A multiplet for the methylene protons adjacent to the aldehyde group.

  • A triplet for the aldehyde proton.

Expected ¹³C NMR (in CDCl₃):

  • A signal for the methyl carbon adjacent to the chiral center.

  • A signal for the methyl carbon attached to the sulfur atom.

  • A signal for the methine carbon at the chiral center.

  • A signal for the methylene carbon adjacent to the aldehyde group.

  • A downfield signal for the carbonyl carbon of the aldehyde group.

Biological Significance and Signaling Pathways

The primary biological relevance of this compound lies in its role as a potent aroma compound, contributing significantly to the flavor profile of various foods. Its perception is mediated by the olfactory system.

Olfactory Signaling Pathway

The sense of smell, or olfaction, is initiated by the binding of volatile odorant molecules to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific OR that binds this compound has not been definitively identified in the provided search results, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts cng_channel Cyclic Nucleotide-gated (CNG) Ion Channel ca_na Ca²⁺ / Na⁺ Influx cng_channel->ca_na Allows atp ATP atp->ac camp->cng_channel Opens depolarization Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential

General Olfactory Signaling Pathway.

Steps in the Olfactory Signaling Cascade:

  • Binding: this compound, as a volatile odorant, binds to a specific olfactory receptor (a GPCR) on the surface of an olfactory sensory neuron.

  • G-protein Activation: This binding induces a conformational change in the receptor, which in turn activates a specialized G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission: This electrical signal is then transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is processed, leading to the perception of the specific aroma.

Conclusion

This compound is a molecule of significant interest, particularly in the field of food chemistry, due to its contribution to the desirable savory flavors of many cooked products. A comprehensive understanding of its various names, formation through the Strecker degradation, and methods for its synthesis and analysis are essential for researchers in this area. While its primary known biological role is as an odorant that stimulates the olfactory system, further research may uncover other physiological activities. The detailed protocols and pathways presented in this guide provide a solid foundation for professionals engaged in the study and application of this and related flavor compounds.

References

The Sensory Significance of a Subtle Sulfur Compound: A Technical Guide to 3-(Methylthio)butanal in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, a volatile sulfur compound (VSC), plays a pivotal, albeit often subtle, role in the aroma profiles of a diverse range of food products. While frequently associated with savory, potato-like, and sulfury notes, its sensory impact is highly concentration-dependent and can contribute to both desirable flavors and off-notes. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various foods, its biosynthetic origins, and the analytical methodologies employed for its quantification.

Natural Occurrence and Concentration in Foods

This compound has been identified as a key aroma constituent in a variety of food matrices, including fermented products, fruits, and vegetables. Its formation is often linked to microbial activity and thermal processing. The following table summarizes the reported concentrations of this compound in different foods. Due to the challenges in quantifying trace volatile compounds, the reported values can vary significantly based on the food matrix, processing conditions, and analytical methodology employed.

Food CategorySpecific FoodConcentration RangeReference(s)
Dairy Cheese (various types)Present (qualitative)[1]
Beverages Alcohol-Free BeerPresent (qualitative)[2]
BeerPresent (qualitative)[3]
Fruits Tropical FruitsPresent (qualitative)[4]
Processed Foods Potato ChipsPresent (qualitative)[5]
Condiments & PicklesUp to 2 ppm (as a flavoring agent)[5]

Note: Quantitative data for this compound is not extensively available in the public domain. The table reflects its qualitative identification in various food products and its approved usage levels as a flavoring agent. Further research is needed to establish precise concentration ranges in a wider variety of foods.

Biosynthesis of this compound: The Ehrlich Pathway

The primary route for the formation of this compound in many fermented foods and beverages is the Ehrlich pathway, a catabolic process involving the conversion of amino acids to higher alcohols and aldehydes.[6][7][8][9] In the case of this compound, the precursor amino acid is likely a sulfur-containing one, such as methionine or a structurally similar amino acid like leucine.

The pathway involves a three-step enzymatic conversion:

  • Transamination: The amino group of the precursor amino acid is transferred to an α-keto acid (commonly α-ketoglutarate), resulting in the formation of the corresponding α-keto acid of the precursor and glutamate. This reaction is catalyzed by aminotransferases.

  • Decarboxylation: The newly formed α-keto acid is then decarboxylated by a decarboxylase enzyme, releasing carbon dioxide and forming the corresponding aldehyde with one less carbon atom.

  • Reduction/Oxidation: The resulting aldehyde, in this case, this compound, can then be further metabolized. It can be reduced to its corresponding alcohol, 3-(methylthio)butanol, by an alcohol dehydrogenase, or oxidized to its corresponding carboxylic acid. The balance between the alcohol and aldehyde is dependent on the redox state of the environment.

Ehrlich_Pathway cluster_0 Ehrlich Pathway for this compound Formation cluster_1 Co-substrates/Products Precursor Sulfur-Containing Amino Acid (e.g., Methionine analog, Leucine) AlphaKetoAcid α-Keto Acid Precursor->AlphaKetoAcid Transamination (Aminotransferase) Glutamate Glutamate Butanal This compound AlphaKetoAcid->Butanal Decarboxylation (Decarboxylase) CO2 CO₂ Alcohol 3-(Methylthio)butanol Butanal->Alcohol Reduction (Alcohol Dehydrogenase) NAD NAD⁺ AlphaKetoglutarate α-Ketoglutarate NADH NADH + H⁺

Biosynthetic pathway for this compound via the Ehrlich pathway.

Experimental Protocols for the Analysis of this compound

The analysis of volatile sulfur compounds like this compound in complex food matrices presents significant challenges due to their low concentrations, high volatility, and potential for matrix interference. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for their analysis.[10][11][12][13][14] For sensory evaluation, Gas Chromatography-Olfactometry (GC-O) is the method of choice.[15][16][17]

Protocol 1: Quantitative Analysis using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in food samples. Optimization of parameters is crucial for different food matrices.

1. Sample Preparation:

  • Solid Samples (e.g., cheese, fruits): Homogenize a representative portion of the sample (e.g., 1-5 g). For dry samples, reconstitution with a specific volume of deionized water may be necessary.

  • Liquid Samples (e.g., beer, juice): Use a defined volume of the liquid sample (e.g., 5-10 mL). Dilution with deionized water may be required for samples with high sugar or ethanol content to improve analyte partitioning into the headspace.[10]

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) to each sample for accurate quantification.

  • Matrix Modification: Add a salt (e.g., NaCl, typically 20-30% w/v) to the sample vial to increase the ionic strength of the aqueous phase, which enhances the volatility of the analytes ("salting-out" effect).[10]

  • Place the prepared sample in a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatility compounds, including sulfur compounds.[10][11]

  • Equilibration: Incubate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) with agitation to allow for the equilibration of volatiles between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.

3. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-250°C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection Mode: The mass spectrometer can be operated in full scan mode for qualitative identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds. For this compound, characteristic ions would be selected for monitoring.

4. Quantification:

  • Generate a calibration curve using standard solutions of this compound at various concentrations, each containing the same amount of the internal standard as the samples.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HS_SPME_GC_MS_Workflow cluster_workflow HS-SPME-GC-MS Workflow for this compound Analysis SamplePrep Sample Preparation (Homogenization, Dilution, Salting, Internal Standard) HeadspaceVial Sealed Headspace Vial SamplePrep->HeadspaceVial SPME_Extraction HS-SPME Extraction (Equilibration and Adsorption) HeadspaceVial->SPME_Extraction GC_Injection Thermal Desorption in GC Injector SPME_Extraction->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Workflow for the analysis of this compound using HS-SPME-GC-MS.
Protocol 2: Sensory-Directed Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the odor-active compounds in a sample by having a trained sensory panel sniff the effluent from the GC column.

1. Sample Preparation and HS-SPME-GC:

  • Follow the same sample preparation and HS-SPME-GC procedures as described in Protocol 1.

2. Olfactometry Detection:

  • Effluent Splitting: The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., FID or MS) and the other to a heated sniffing port.

  • Sniffing Port: The sniffing port is designed to deliver the column effluent to the assessor's nose in a humidified air stream to prevent nasal dehydration.

  • Sensory Evaluation: A trained panel of assessors sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each perceived aroma.

  • Data Recording: Specialized software is often used to record the sensory data in real-time, creating an "aromagram" that can be aligned with the chromatogram from the conventional detector.

3. Identification of Odor-Active Compounds:

  • By comparing the retention times of the perceived odors in the aromagram with the peaks in the chromatogram (and the corresponding mass spectra if using a GC-MS), the compounds responsible for specific aromas can be identified.

Conclusion

This compound is a significant, yet complex, contributor to the flavor profiles of many foods. Its formation through the Ehrlich pathway highlights the crucial role of microbial metabolism in flavor development, particularly in fermented products. The analytical techniques of HS-SPME-GC-MS and GC-O provide powerful tools for the quantification and sensory characterization of this potent aroma compound. A deeper understanding of the natural occurrence and formation of this compound will enable food scientists and developers to better control and optimize the flavor of a wide range of food products. Further research is warranted to establish a more comprehensive quantitative database of its presence in various foodstuffs.

References

Formation Pathways of 3-(Methylthio)butanal in Thermal Processing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal is a potent sulfur-containing flavor compound that imparts characteristic savory, meaty, and potato-like aromas to a variety of thermally processed foods, including cooked meats, savory snacks, and soups. Its formation is intricately linked to the complex network of chemical reactions that occur during heating, primarily the Maillard reaction and the associated Strecker degradation of amino acids. Understanding the formation pathways of this compound is crucial for controlling and optimizing the flavor profiles of food products, as well as for identifying potential off-flavors. This technical guide provides a comprehensive overview of the proposed formation pathways of this compound, supported by available scientific evidence. It also details experimental protocols for its analysis and presents quantitative data where available.

Core Formation Pathways

The formation of this compound during thermal processing is believed to occur through several interconnected pathways, primarily involving the interaction of sulfur-containing amino acids with products of the Maillard reaction. The two principal precursors are the amino acids methionine , which provides the methylthio group, and leucine , which contributes the branched four-carbon backbone.

Strecker Degradation of Methionine and Subsequent Reactions

The Strecker degradation is a key reaction in the Maillard pathway, involving the reaction of an α-amino acid with a dicarbonyl compound (formed from sugar degradation) to produce an aldehyde with one less carbon atom than the parent amino acid.

The Strecker degradation of methionine yields methional (3-(methylthio)propanal), a closely related and potent aroma compound itself.[1][2]

Reaction Scheme: Methionine + α-Dicarbonyl → Methional + α-Aminoketone + CO₂

While methional has a three-carbon aldehyde chain, this compound has a four-carbon chain. Therefore, a subsequent reaction is necessary to add the extra carbon atom. One proposed mechanism involves the reaction of methional with an enamine or enolate derived from another aldehyde, such as acetaldehyde, which is also a common product of the Maillard reaction. However, direct evidence for this specific pathway is limited in the current literature.

Strecker Degradation of Leucine and Subsequent Sulfur Addition

Another plausible pathway involves the initial formation of the carbon skeleton of this compound from the amino acid leucine . The Strecker degradation of leucine produces 3-methylbutanal , which possesses the characteristic branched four-carbon structure.[3][4]

Reaction Scheme: Leucine + α-Dicarbonyl → 3-Methylbutanal + α-Aminoketone + CO₂

The subsequent addition of a methylthio group to 3-methylbutanal is the critical step in this pathway. This is hypothesized to occur through the reaction with a sulfur-containing compound, such as methanethiol (CH₃SH) . Methanethiol is a known degradation product of methionine and can be formed during thermal processing.[5][6] The reaction could proceed via a nucleophilic addition of methanethiol to the double bond of an α,β-unsaturated aldehyde formed from 3-methylbutanal, or through a radical-mediated reaction.

Combined Interaction of Methionine and Leucine Degradation Products

It is highly probable that the formation of this compound involves a complex interplay between the degradation products of both methionine and leucine. For instance, α-keto-γ-(methylthio)butyric acid (KMBA), an intermediate in the catabolism of methionine, could potentially interact with intermediates from the degradation of leucine.[7]

A proposed, though not definitively proven, pathway involves the reaction of an intermediate from leucine degradation, such as α-ketoisocaproic acid, with a sulfur donor derived from methionine.

Visualizing the Formation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed formation pathways of this compound.

G Methionine Methionine Methional Methional (3-(Methylthio)propanal) Methionine->Methional Strecker Degradation Methanethiol Methanethiol Methionine->Methanethiol Thermal Degradation Leucine Leucine Three_methylbutanal 3-Methylbutanal Leucine->Three_methylbutanal Strecker Degradation alpha_dicarbonyl α-Dicarbonyl (from Maillard Reaction) alpha_dicarbonyl->Methional alpha_dicarbonyl->Three_methylbutanal Three_MTB This compound Three_methylbutanal->Three_MTB + Methanethiol Methanethiol->Three_MTB

Proposed formation pathways of this compound.

Quantitative Data

Currently, there is a limited amount of specific quantitative data available in the literature detailing the formation of this compound under various thermal processing conditions. However, the formation of Strecker aldehydes, in general, is known to be influenced by several factors:

  • Temperature and Time: Higher temperatures and longer processing times generally lead to an increased formation of Strecker aldehydes, up to a certain point where degradation may occur.

  • pH: The rate of the Maillard reaction and Strecker degradation is pH-dependent, with optimal formation often occurring in the pH range of 5-7.[8]

  • Precursor Concentration: The concentration of precursor amino acids (methionine and leucine) and reducing sugars will directly impact the yield of this compound.

  • Water Activity (a_w): Water activity plays a complex role, with intermediate a_w values often favoring the Maillard reaction.

The following table summarizes the general influence of these factors on the formation of Strecker aldehydes, which can be extrapolated to the formation of this compound.

FactorInfluence on Strecker Aldehyde Formation
Temperature Increases with temperature (up to a point)
Time Increases with processing time (up to a point)
pH Optimal formation typically between pH 5 and 7
Precursor Concentration Increases with higher precursor concentrations
Water Activity (a_w) Generally favored at intermediate a_w values

Experimental Protocols

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Key Experiment: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS

Objective: To extract, identify, and quantify this compound from a thermally processed food sample.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of the food sample (e.g., 1-5 g).

    • Transfer the homogenized sample into a headspace vial (e.g., 20 mL).

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

    • If necessary, add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sealed headspace vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.[9]

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: A typical program might be: start at 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 5-10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the concentration of this compound by creating a calibration curve using standard solutions of the analyte and the internal standard.

G Sample Homogenized Food Sample + Internal Standard Vial Headspace Vial Sample->Vial Equilibration Equilibration (e.g., 50°C, 20 min) Vial->Equilibration SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) Equilibration->SPME Desorption Thermal Desorption (GC Injector) SPME->Desorption GC Gas Chromatography (Separation) Desorption->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Experimental workflow for HS-SPME-GC-MS analysis.

Conclusion

The formation of this compound in thermally processed foods is a complex process primarily driven by the Maillard reaction and Strecker degradation. The key precursors are the amino acids methionine and leucine, which provide the sulfur-containing group and the branched carbon skeleton, respectively. While the exact reaction mechanisms are still under investigation, the available evidence points towards the interaction of degradation products from these two amino acids. Further research, particularly model system studies and isotopic labeling experiments, is needed to fully elucidate the intricate formation pathways of this important flavor compound. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling better control over the flavor development in thermally processed foods.

References

The Pivotal Role of 3-(Methylthio)butanal in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, generates a complex array of compounds that define the sensory profiles of thermally processed foods. Among these, sulfur-containing volatiles play a critical role, often possessing low odor thresholds and contributing potent savory and meaty aromas. This technical guide provides an in-depth examination of 3-(methylthio)butanal, a key flavor compound formed during the Maillard reaction. This document elucidates its formation via the Strecker degradation of methionine, its contribution to food flavor, and the analytical methodologies for its characterization. Furthermore, it explores the impact of processing conditions on its formation, its degradation pathways, and available toxicological data. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in food science, flavor chemistry, and related fields.

Introduction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] This complex cascade of reactions is responsible for the desirable color and flavor of a wide variety of cooked foods, including baked bread, roasted coffee, and grilled meats.[2] A crucial branch of the Maillard reaction is the Strecker degradation of amino acids, which leads to the formation of potent aroma compounds known as Strecker aldehydes.[2][3]

This compound, also known as β-(methylthio)butyraldehyde, is a sulfur-containing Strecker aldehyde that imparts characteristic savory, potato-like, and green vegetable notes to food systems.[4][5] Its presence, even at low concentrations, can significantly influence the overall flavor profile. Understanding the mechanisms of its formation and the factors that control its concentration is paramount for the food industry in tailoring desirable flavor profiles and for researchers investigating the intricate chemistry of the Maillard reaction.

Formation of this compound in the Maillard Reaction

The primary pathway for the formation of this compound is the Strecker degradation of the essential amino acid methionine.[2][6] This reaction is initiated by the interaction of methionine with an α-dicarbonyl compound, which is an intermediate product of the Maillard reaction.[2]

The generally accepted mechanism proceeds as follows:

  • Schiff Base Formation: The amino group of methionine undertakes a nucleophilic attack on a carbonyl group of an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal), leading to the formation of a Schiff base.[2]

  • Decarboxylation: The Schiff base intermediate undergoes decarboxylation, releasing carbon dioxide.

  • Hydrolysis: The subsequent hydrolysis of the resulting imine yields this compound and an α-aminoketone.[2]

Strecker_Degradation Methionine Methionine Schiff_Base Schiff Base Intermediate Methionine->Schiff_Base alpha_Dicarbonyl α-Dicarbonyl (from Maillard Reaction) alpha_Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation (-CO2) Schiff_Base->Decarboxylation Hydrolysis Hydrolysis (+H2O) Decarboxylation->Hydrolysis Product This compound Hydrolysis->Product Byproduct α-Aminoketone Hydrolysis->Byproduct

Caption: Formation of this compound via Strecker Degradation.

Factors Influencing the Formation of this compound

The yield of this compound in the Maillard reaction is influenced by several factors, including temperature, pH, and the concentration of precursors.

Temperature

Temperature is a critical factor in the Maillard reaction and, consequently, in the formation of Strecker aldehydes.[7] Higher temperatures generally accelerate the rate of the Maillard reaction, leading to an increased formation of α-dicarbonyl intermediates and subsequently, a higher yield of this compound.[8] However, excessively high temperatures can also lead to the degradation of the formed aldehyde.

pH

The pH of the reaction medium significantly impacts the Maillard reaction. The Strecker degradation is known to be favored under acidic conditions. Studies on related sulfur-containing flavor compounds have shown that lower pH values (around 4.0-5.6) can enhance the formation of thiols and furanthiols.[9] While specific quantitative data for this compound is limited, it is plausible that its formation is also favored in a slightly acidic environment.

Precursor Concentration

The concentration of methionine and reducing sugars directly influences the formation of this compound. An increased availability of these precursors will generally lead to a higher yield of the target flavor compound, assuming other reaction conditions are favorable.[8]

Table 1: Influence of Processing Parameters on this compound Formation (Qualitative)

ParameterEffect on this compound FormationReferences
Temperature Increased temperature generally increases the rate of formation.[7][8]
pH Slightly acidic conditions may favor formation.[9]
Precursor Concentration Higher concentrations of methionine and reducing sugars lead to higher yields.[8]

Role of this compound in Food Flavor

This compound is a potent aroma compound with a low odor threshold, making it a significant contributor to the flavor of many cooked foods. Its sensory attributes are often described as:

  • Savory and Meaty: It contributes to the characteristic "meaty" notes in cooked meat products.

  • Potato-like: It is well-known for its cooked potato or potato chip aroma.[4][5]

  • Green and Vegetative: It can also impart green, cabbage-like, and vegetative nuances.[4]

Table 2: Sensory Properties of this compound

Sensory DescriptorDescriptionReferences
Odor Green, vegetable, potato, sulfurous, musky, buchu.[4][5]
Taste Vegetative, tomato, fishy, sulfurous (at 0.2 ppm).[4]
Odor Threshold 0.2 ppb in water (for the related compound 3-methylbutanal).[10]

Degradation of this compound

Like many flavor compounds, this compound can degrade under certain food processing and storage conditions. While specific degradation pathways for this compound are not well-documented in the available literature, insights can be drawn from the degradation of the structurally similar compound, methional (3-(methylthio)propanal). Methional is known to decompose, particularly when exposed to heat and light, into compounds such as methanethiol and dimethyl disulfide.[6] It is plausible that this compound undergoes similar degradation, potentially leading to the loss of its characteristic flavor or the formation of other sulfur-containing off-notes.

Toxicological Information

According to available Safety Data Sheets (SDS), this compound is classified as a flammable liquid and can cause serious eye damage. It is also suspected of causing genetic defects and cancer. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Table 3: Toxicological Data for this compound

EndpointInformationReferences
Acute Toxicity (Oral) Acute toxicity estimate > 5,000 mg/kg (Calculation method).
Acute Toxicity (Inhalation) Toxic if inhaled. Acute toxicity estimate 10 mg/l (4h, vapour, Calculation method).
Acute Toxicity (Dermal) Acute toxicity estimate > 5,000 mg/kg (Calculation method).
Eye Damage/Irritation Causes serious eye damage.
Mutagenicity Suspected of causing genetic defects.
Carcinogenicity Suspected of causing cancer.
ADI (Acceptable Daily Intake) No safety concern at current levels of intake when used as a flavouring agent.[1]

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a commonly used solvent-free technique for this purpose.[11][12]

General HS-SPME-GC-MS Protocol
  • Sample Preparation: Homogenize the food sample (e.g., beef extract). Weigh a specific amount of the homogenized sample into a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard to the vial for quantification.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined time and at a specific temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Detect and identify the compounds using a mass spectrometer.

    • Quantify this compound by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample Food Sample (e.g., Beef Extract) Homogenization Homogenization Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Internal_Standard Add Internal Standard Vial->Internal_Standard HS_SPME HS-SPME (Heated Agitation) Internal_Standard->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General workflow for HS-SPME-GC-MS analysis.

Conclusion

This compound is a significant flavor compound generated during the Maillard reaction, primarily through the Strecker degradation of methionine. Its characteristic savory, potato-like, and green vegetable notes play a crucial role in the desirable flavor profiles of many cooked foods. The formation of this aldehyde is influenced by key processing parameters such as temperature and pH. While its toxicological profile warrants careful consideration, regulatory bodies have deemed it safe at current usage levels in food flavoring. Further research is needed to fully elucidate its degradation pathways and to obtain more precise quantitative data on its formation under various food processing conditions. The methodologies outlined in this guide provide a robust framework for the analysis and understanding of this important flavor molecule.

References

The Biosynthesis of 3-(Methylthio)butanal in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal is a volatile sulfur-containing compound that contributes to the characteristic flavor profiles of various plants and food products. While its presence is well-documented, the precise biosynthetic pathways leading to its formation in plants have remained a subject of scientific investigation. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants, moving beyond the initial hypothesis of direct glucosinolate hydrolysis to explore the more likely involvement of branched-chain amino acid metabolism. This document details the proposed enzymatic steps, potential precursors, and includes relevant experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and flavor chemistry.

Core Biosynthetic Pathway: The Ehrlich Pathway Analogue

Contrary to earlier assumptions that linked all sulfur-containing volatiles in Brassicaceae directly to glucosinolate breakdown, evidence now points towards the Ehrlich pathway as the primary route for the formation of this compound.[1][2][3][4] The Ehrlich pathway is a well-established metabolic sequence in yeast and is increasingly recognized in plants for the conversion of amino acids into fusel alcohols and aldehydes, which are significant flavor and aroma compounds.[1][2][3][4]

The biosynthesis of this compound is proposed to proceed through a series of analogous enzymatic reactions, starting from a sulfur-containing branched-chain amino acid. The key steps are:

  • Transamination: The initial step involves the removal of the amino group from a precursor amino acid by a branched-chain aminotransferase (BCAT) , yielding the corresponding α-keto acid.[5]

  • Decarboxylation: The resulting α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKDC) to form the final aldehyde, this compound.[6]

Biosynthesis_of_3_Methylthiobutanal cluster_0 Ehrlich Pathway Analogue Sulfur-Containing\nBranched-Chain Amino Acid Sulfur-Containing Branched-Chain Amino Acid alpha-Keto Acid Intermediate alpha-Keto Acid Intermediate Sulfur-Containing\nBranched-Chain Amino Acid->alpha-Keto Acid Intermediate Transamination (BCAT) This compound This compound alpha-Keto Acid Intermediate->this compound Decarboxylation (BCKDC)

Figure 1: Proposed Ehrlich pathway analogue for this compound biosynthesis.

Precursor Molecules: The Role of Sulfur-Containing Amino Acids

While methionine is a well-known precursor for sulfur-containing flavor compounds like methional via the Strecker degradation pathway, the four-carbon backbone of this compound suggests a different branched-chain amino acid as the starting material. A strong candidate for the direct precursor is a sulfur-containing analogue of leucine.

One such potential precursor is S-methyl-L-cysteine , which is known to be present in Brassica species and can be metabolized to produce volatile sulfur compounds.[7][8][9] It is hypothesized that a derivative of S-methyl-L-cysteine, or a structurally similar compound, undergoes chain elongation and subsequent transamination and decarboxylation to yield this compound.

Key Enzymes in the Biosynthetic Pathway

The specific enzymes responsible for the biosynthesis of this compound in plants have not yet been definitively identified. However, based on the proposed pathway, the following enzyme families are of significant interest:

  • Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. In Arabidopsis thaliana, several BCATs have been characterized, and some show broad substrate specificity, potentially acting on sulfur-containing amino acids.[10]

  • Branched-Chain α-Keto Acid Decarboxylases (BCKDCs): This complex is responsible for the decarboxylation of α-keto acids derived from branched-chain amino acids. The activity of this enzyme complex is a critical regulatory point in the pathway.[11]

Quantitative Data

Quantitative data on the concentration of this compound in various plant tissues is limited. However, studies on related volatile compounds in Brassica vegetables provide a framework for expected concentration ranges. The formation of volatile sulfur compounds, including thiosulfinates which can be precursors to other sulfur volatiles, has been quantified in cabbage.

Plant MaterialCompoundConcentration (µmol/g fresh weight)Reference
White Cabbage(+)-S-methyl-L-cysteine sulfoxide (SMCSO)3.2 - 10.2[9][12]
Red Cabbage(+)-S-methyl-L-cysteine sulfoxide (SMCSO)3.9 - 10.3[9][12]

Note: SMCSO is a potential precursor to volatile sulfur compounds, and its concentration may correlate with the production of downstream products like this compound. Further research is needed to establish a direct quantitative link.

Experimental Protocols

Extraction and Quantification of this compound using GC-MS

This protocol outlines a general method for the analysis of volatile compounds, including this compound, from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation:

  • Homogenize fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to a fine powder.

  • Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a headspace vial.

  • Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity.

  • Add an internal standard (e.g., a known concentration of a stable isotope-labeled analogue or a compound with similar chemical properties not present in the sample) for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

b. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

  • Desorb the adsorbed volatiles from the SPME fiber in the hot injection port of the GC.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Detect and identify the compounds using a mass spectrometer.

  • Quantify this compound by comparing its peak area to that of the internal standard and creating a calibration curve with authentic standards.[13][14][15][16][17]

GCMS_Workflow cluster_1 Experimental Workflow for this compound Analysis A Plant Tissue Homogenization B Headspace Vial Preparation (with Internal Standard) A->B C HS-SPME Extraction B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E

Figure 2: General workflow for the analysis of this compound from plant tissues.
Enzyme Assays for Key Biosynthetic Steps

To identify and characterize the enzymes involved, in vitro assays can be performed using plant protein extracts or purified recombinant enzymes.

a. Branched-Chain Aminotransferase (BCAT) Activity Assay:

  • Incubate the protein sample with the putative sulfur-containing branched-chain amino acid precursor and an α-keto acid acceptor (e.g., α-ketoglutarate).

  • Monitor the formation of the new amino acid (e.g., glutamate) and the α-keto acid product over time using HPLC or a coupled enzymatic assay.

b. Branched-Chain α-Keto Acid Decarboxylase (BCKDC) Activity Assay:

  • Incubate the protein sample with the α-keto acid intermediate.

  • Measure the production of this compound using GC-MS or a colorimetric assay that detects aldehydes.

Signaling and Regulation

The regulation of the Ehrlich pathway and, by extension, the biosynthesis of this compound in plants is likely to be complex and integrated with primary metabolism. The availability of the precursor amino acid is a key control point. The expression and activity of BCAT and BCKDC enzymes are also expected to be regulated by developmental cues and environmental stresses, as these can influence the production of secondary metabolites and flavor compounds.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of the intricate connections between primary and secondary metabolism. While the Ehrlich pathway provides a strong theoretical framework, further research is required to definitively identify the specific precursor amino acid and the key enzymes involved. Future studies should focus on:

  • Metabolomic profiling of plants known to produce this compound to identify potential sulfur-containing branched-chain amino acid precursors.

  • Enzyme characterization through the expression and purification of candidate BCAT and BCKDC enzymes and assessment of their substrate specificity.

  • Genetic studies , such as the analysis of mutants deficient in specific aminotransferases or decarboxylases, to confirm their role in the in vivo production of this compound.

  • Quantitative analysis across a wider range of plant species and under different environmental conditions to understand the regulation of its production.

A deeper understanding of this biosynthetic pathway will not only enhance our knowledge of plant biochemistry but also provide opportunities for the targeted manipulation of flavor profiles in crops and the development of novel, naturally derived flavor compounds for the food and pharmaceutical industries.

References

3-(Methylthio)butanal: An In-depth Technical Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of a key food odorant, from its formation and analysis to its sensory perception.

Abstract

3-(Methylthio)butanal, a volatile sulfur compound, is a pivotal odorant contributing to the characteristic savory and potato-like aromas in a multitude of food products. Its formation, primarily through the Strecker degradation of methionine, and its extremely low odor threshold make it a significant molecule in food chemistry and sensory science. This technical guide provides a detailed examination of this compound, covering its chemical properties, occurrence in foods, formation pathways, and comprehensive analytical methodologies. It further delves into the intricacies of its sensory perception, offering valuable insights for researchers, scientists, and drug development professionals engaged in flavor analysis, food product development, and sensory-related research.

Introduction

This compound, also known by its trivial name methional, is a potent aroma compound that plays a crucial role in the flavor profile of a wide array of cooked and processed foods. As a Strecker aldehyde derived from the amino acid methionine, its presence is often associated with desirable savory, brothy, and cooked potato notes. Understanding the chemical and biological aspects of this compound is essential for controlling flavor formation in food processing and for the development of novel flavor profiles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Methional, Potato butyraldehyde[1][2]
CAS Number 16630-52-7[2]
Molecular Formula C5H10OS[1]
Molecular Weight 118.20 g/mol [1]
Boiling Point 62-64 °C at 10 mmHg[2]
Density 1.001 g/mL at 25 °C[2]
Refractive Index 1.476 (n20/D)[2]
Odor Description Green, vegetable, potato, sulfurous[2]
Solubility Soluble in alcohol; insoluble in water[1]

Quantitative Data: Occurrence and Odor Thresholds

The concentration of this compound in food products and its odor threshold are critical parameters for understanding its impact on food flavor.

Occurrence in Food Products
Food ProductConcentration RangeReference(s)
Lager Beer0.5 - 5.0 µg/L (ppb)[3]
Ale Beer1.0 - 10.0 µg/L (ppb)[3]
Wine0.1 - 2.0 µg/L (ppb)[3]
Cheese5.0 - 50.0 µg/kg (ppb)[3]
Potato Products1.0 - 20.0 µg/kg (ppb)[3]
Tomato ProductsNormal use levels up to 2 ppm[4]
Odor and Taste Thresholds
MatrixThreshold ValueReference(s)
Water (Odor)0.2 µg/L (ppb)[5]
Air (Odor)0.77 ppt (for Isoamyl mercaptan, a potent sulfur compound for comparison)[6]
Dipropylene Glycol (Odor)Described at 0.10%[4]
General (Taste)Described at 0.2 ppm[4]

Formation Pathways

The generation of this compound in food is primarily attributed to two key pathways: the non-enzymatic Strecker degradation of methionine and the enzymatic Ehrlich pathway.

Strecker Degradation

The Strecker degradation is a major reaction in the Maillard reaction cascade, occurring during the thermal processing of food. It involves the reaction of an α-amino acid (methionine) with a dicarbonyl compound.

Strecker_Degradation Figure 1: Strecker Degradation of Methionine Methionine Methionine SchiffBase Schiff Base Intermediate Methionine->SchiffBase + Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->SchiffBase Decarboxylation Decarboxylation (-CO2) SchiffBase->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Methional This compound Hydrolysis->Methional Aminoketone Aminoketone Hydrolysis->Aminoketone

Caption: The Strecker degradation pathway for the formation of this compound.

Ehrlich Pathway

In microbial metabolism, particularly in yeast, the Ehrlich pathway is a significant route for the formation of this compound from methionine. This pathway involves a transamination step followed by decarboxylation.

Ehrlich_Pathway Figure 2: The Ehrlich Pathway Methionine L-Methionine Aminotransferase Aminotransferase Methionine->Aminotransferase KMBA α-keto-γ-(methylthio)butyric acid (KMBA) Aminotransferase->KMBA Decarboxylase Decarboxylase KMBA->Decarboxylase Methional This compound Decarboxylase->Methional

Caption: Enzymatic formation of this compound via the Ehrlich pathway.

Experimental Protocols

Accurate and reliable quantification of this compound in complex food matrices is crucial for research and quality control.

Protocol 1: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in food.

  • Sample Preparation:

    • Weigh 5 g of a homogenized food sample into a 20 mL headspace vial.

    • Add a known amount of an internal standard, such as deuterated this compound (e.g., d4-methional), for accurate quantification.[3]

    • Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.

    • Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • HS-SPME:

    • Equilibrate the sample at 40°C for 15 minutes in a heating block with agitation.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 40°C.[3]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 4°C/min, then ramp to 240°C at 10°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Monitored Ions (m/z): For this compound: 118 (molecular ion), 75, 61, 47. For a deuterated internal standard, the corresponding higher mass ions would be monitored.

Analytical_Workflow Figure 3: Analytical Workflow for this compound Sample Homogenized Food Sample InternalStandard Add Internal Standard (e.g., d4-methional) Sample->InternalStandard HSSPME Headspace Solid-Phase Microextraction (HS-SPME) InternalStandard->HSSPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HSSPME->GCMS Quantification Data Analysis and Quantification GCMS->Quantification

Caption: A typical workflow for the quantitative analysis of this compound.

Protocol 2: Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify odor-active compounds in a sample.

  • Instrumentation: A gas chromatograph is equipped with a column effluent splitter that directs the eluting compounds to both a chemical detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) and a heated sniffing port.

  • Procedure:

    • Inject the sample extract (prepared similarly to the GC-MS method) into the GC.

    • A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

    • The olfactometry data is then correlated with the chromatogram from the chemical detector to identify the compounds responsible for the specific aromas.

  • Dilution Techniques: To determine the most potent odorants, Aroma Extract Dilution Analysis (AEDA) can be performed. The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which indicates its odor potency.[7][8]

Signaling Pathways and Sensory Perception

The perception of this compound involves its interaction with olfactory receptors in the nasal epithelium, initiating a signal transduction cascade that results in the sensation of smell.

Olfactory Signal Transduction

While the specific human olfactory receptor for this compound has not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling Figure 4: Olfactory Signal Transduction Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Depolarization Depolarization (Ca2+/Na+ influx) CNG_channel->Depolarization Signal Signal to Brain Depolarization->Signal

References

A Deep Dive into the Sensory Landscape of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory properties of 3-(Methylthio)butanal, a volatile sulfur-containing compound of interest in flavor chemistry and sensory science. This document synthesizes available data on its odor and taste profiles, summarizes quantitative sensory data, and where available, details the experimental methodologies used for its assessment. Furthermore, it visualizes the current understanding of the relevant sensory signaling pathways.

Sensory Profile of this compound

This compound (CAS No. 16630-52-7) is a flavor compound characterized by a complex and potent sensory profile. It is generally described as having a sulfurous and vegetative aroma with savory and green nuances.

Odor Profile: The olfactory characteristics of this compound are multifaceted, with descriptors including sulphurous, vegetative, cabbage-like, and green, often with a subtle fishy nuance.[1] Other reported odor descriptors include potato, musky, and buchu-like.[2][3][4]

Taste Profile: The taste of this compound mirrors its aromatic complexity. At a concentration of 0.2 ppm, it is described as vegetative, tomato-like, fishy, and sulphurous.[1] It is commonly used in food flavorings for tomato, vegetable, and pickle applications.[1]

Quantitative Sensory Data

While extensive quantitative data for this compound is not widely available in the public domain, some key values have been reported.

ParameterValueMediumReference
Taste Description Vegetative, tomato, fishy, and sulphurousWater[1]
Concentration for Taste Description 0.2 ppmWater[1]
Typical Usage Level Up to 2 ppmFinished Consumer Product[1]

Note: Specific odor and taste threshold values (detection and recognition) for this compound are not consistently reported in readily available scientific literature.

Experimental Protocols

Detailed experimental protocols for the sensory analysis of this compound are not extensively published. However, general sensory evaluation methodologies are applicable and can be adapted for its assessment.

Gas Chromatography-Olfactometry (GC-O): This technique is a powerful tool for the sensory analysis of volatile compounds like this compound.[5][6] It allows for the separation of volatile compounds in a sample, followed by sensory detection by a trained panelist at the olfactometry port. This method helps to identify the specific aroma contribution of individual compounds in a complex mixture.

Sensory Evaluation Panels: The sensory properties of this compound can be systematically evaluated using trained sensory panels.[7] A typical protocol would involve:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes relevant to sulfur-containing compounds.

  • Sample Preparation: Samples of this compound are prepared in a neutral solvent (e.g., water, oil) at various concentrations.

  • Testing Methodology: Standard sensory testing methods such as descriptive analysis, difference testing (e.g., triangle tests), and threshold determination can be employed.[8]

  • Data Analysis: Statistical analysis of the sensory data is performed to determine the sensory profile and intensity of the compound.

dot

Sensory_Evaluation_Workflow Experimental Workflow for Sensory Analysis cluster_preparation Sample Preparation cluster_sensory_testing Sensory Testing cluster_data_analysis Data Analysis Compound This compound Concentrations Prepare Serial Dilutions Compound->Concentrations Solvent Neutral Solvent (e.g., Water, Oil) Solvent->Concentrations Panel Trained Sensory Panel Concentrations->Panel Present Samples Descriptive Descriptive Analysis Panel->Descriptive Difference Difference Testing (e.g., Triangle Test) Panel->Difference Threshold Threshold Determination Panel->Threshold CollectData Collect Sensory Data Descriptive->CollectData Difference->CollectData Threshold->CollectData Stats Statistical Analysis (ANOVA, etc.) CollectData->Stats Profile Generate Sensory Profile Stats->Profile

A generalized workflow for the sensory evaluation of a flavor compound.

Signaling Pathways

The perception of this compound, like other volatile compounds, is initiated by its interaction with specific receptors in the olfactory and gustatory systems.

Olfactory Signaling: The sense of smell is mediated by olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While the specific human olfactory receptor for this compound has not been definitively identified, research on related sulfur-containing compounds provides some insights. Studies on a mouse olfactory receptor, MOR244-3, have shown its responsiveness to sulfur compounds, a process that appears to involve copper ions.[9] This suggests that metal ions may play a role in the detection of certain odorants.

dot

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway Odorant This compound OR Olfactory Receptor (OR) (G Protein-Coupled Receptor) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca2+ / Na+ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

A simplified diagram of the general olfactory signal transduction cascade.

Gustatory Signaling: The taste of this compound is likely perceived through taste receptors located in taste buds on the tongue. However, the specific human taste receptors (TASRs or TRs) that respond to this compound have not been identified. The "savory" and "vegetative" notes suggest a potential interaction with umami (TAS1R1/TAS1R3) or other, yet to be characterized, taste receptors that detect savory and sulfurous compounds. Research has identified a family of 25 different bitter taste receptors in humans, some of which are known to be activated by a wide variety of chemicals, including some sulfur-containing compounds.[10]

Further research is required to elucidate the precise molecular mechanisms underlying the perception of this compound, including the identification of the specific human olfactory and gustatory receptors involved. Such knowledge will be invaluable for a deeper understanding of flavor perception and for the targeted development of novel flavor ingredients and modulators.

References

Odor threshold of 3-(Methylthio)butanal in water and oil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Odor Threshold of 3-(Methylthio)butanal in Water and Oil

This guide provides a comprehensive overview of the current scientific understanding of the odor threshold of this compound, a compound noted for its complex aroma profile. It is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development. This document details available data on its sensory perception, outlines experimental protocols for odor threshold determination, and illustrates the biochemical pathways involved in its detection.

Quantitative Data on this compound

Table 1: Sensory and Physical Properties of this compound

PropertyValue/DescriptionMedium
Odor Description Green, musky, buchu, potato chip, sulfurous, vegetative, cabbage-like, fishy nuance0.10% in dipropylene glycol
Taste Description Vegetative, tomato, fishy, and sulfurous0.20 ppm
Solubility in Water 1.994e+04 mg/L at 25 °C (estimated)[1]-
Solubility in Oil Soluble-

Note: The taste description concentration is provided as parts per million (ppm), which is equivalent to mg/L in aqueous solutions.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory analysis. Methodologies differ based on the matrix (e.g., water or oil) in which the odorant is being evaluated.

Odor Threshold Determination in Water

The standard method for determining the odor threshold in water relies on sensory panel analysis, where the sample is diluted with odor-free water until the odor is just perceptible.

Protocol: Ascending Concentration Series Method (ASTM E679-04)

  • Panel Selection and Training: A panel of at least eight qualified assessors is selected. Panelists are trained to recognize the specific odor of this compound and consistently perform the sensory task.

  • Sample Preparation:

    • A stock solution of this compound is prepared in odor-free water. The concentration of this stock solution should be well above the expected threshold.

    • A series of dilutions is prepared from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3 ratios).

  • Test Procedure:

    • Assessors are presented with a series of test cups, each containing a different dilution, alongside a reference cup containing only odor-free water.

    • The presentation follows an ascending concentration series, starting with the most dilute sample.

    • For each concentration step, assessors are asked to compare the sample with the reference and indicate whether an odor is detectable (forced-choice or yes/no paradigm).

  • Data Analysis:

    • The individual threshold is the concentration at which the panelist first correctly detects the odor.

    • The group's odor threshold is calculated as the geometric mean of the individual thresholds.

Odor Threshold Determination in Oil

For oil-based matrices, Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines chemical separation with human sensory detection.

Protocol: Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

  • Sample Preparation: A solution of this compound is prepared in a suitable neutral oil (e.g., refined sunflower or mineral oil) at a known concentration.

  • Instrumentation:

    • A gas chromatograph (GC) equipped with a capillary column appropriate for volatile sulfur compounds is used.

    • The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

  • Olfactometry Procedure:

    • A trained assessor sniffs the effluent from the sniffing port as the sample components elute from the GC column.

    • The assessor records the time and a descriptor for any detected odor.

  • Aroma Extract Dilution Analysis (AEDA):

    • The original sample is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with the oil solvent.

    • Each dilution is analyzed by GC-O.

    • The Flavor Dilution (FD) factor for this compound is the highest dilution at which its odor is still detectable.

    • The odor threshold can be estimated from the concentration in the most diluted sample where the odor was perceived.

Signaling Pathway for Odor Perception

The perception of odors, including that of aldehydes like this compound, is initiated by the interaction of the odorant molecule with olfactory receptors in the nasal cavity. This triggers a sophisticated intracellular signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Mucus) cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Odorant This compound (or its gem-diol form) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG->Ca_ion Influx Na_ion Na⁺ CNG->Na_ion Influx cAMP->CNG Opening Depolarization Neuron Depolarization (Signal to Brain)

References

The Role of 3-(Methylthio)alkenals in Potato Flavor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of sulfur-containing aldehydes, specifically 3-(methylthio)butanal and its close analog 3-(methylthio)propanal (methional), in defining the characteristic flavor profile of potatoes. This document provides a comprehensive overview of their formation, sensory attributes, and the analytical methodologies used for their study.

Introduction: The Essence of Potato Flavor

The flavor of cooked potatoes is a complex matrix of volatile and non-volatile compounds. Among these, sulfur-containing molecules play a crucial role in delivering the characteristic savory and boiled potato notes. While raw potatoes have a relatively bland aroma, the application of heat during cooking processes such as boiling, baking, or frying initiates a cascade of chemical reactions, primarily the Maillard reaction and the associated Strecker degradation of amino acids, which generate a rich and complex aroma profile.

This guide focuses on two key sulfur-containing aldehydes:

  • 3-(Methylthio)propanal (Methional): Widely recognized as a primary flavor compound in potatoes, responsible for the classic "cooked potato" aroma.[1][2]

  • This compound: A closely related compound also described as having a potato-like and sulfurous aroma, suggesting its potential contribution to the overall flavor profile.[3]

Understanding the formation and sensory impact of these compounds is critical for food scientists aiming to optimize potato flavor in processed products and for researchers in other fields interested in the Strecker degradation pathway and its products.

Formation Pathway: The Strecker Degradation

The primary mechanism for the formation of 3-(methylthio)propanal and likely this compound in potatoes is the Strecker degradation of specific amino acids. This reaction, which is a part of the broader Maillard reaction, involves the interaction of an α-amino acid with an α-dicarbonyl compound (formed from sugar degradation) to produce an aldehyde with one fewer carbon atom than the parent amino acid.[4]

Formation of 3-(Methylthio)propanal (Methional)

The precursor amino acid for methional is methionine . The Strecker degradation of methionine is a well-established pathway for the formation of the characteristic cooked potato flavor.[4]

Proposed Formation of this compound

While the direct precursor for this compound is not as extensively documented in the context of potato flavor, based on the mechanism of the Strecker degradation, the logical precursor is an amino acid with a corresponding side chain. The most probable precursor is homomethionine , an amino acid that is one methylene group longer than methionine. The presence and concentration of homomethionine in potatoes would directly influence the formation of this compound.

The general pathway for the Strecker degradation leading to these aldehydes is illustrated below.

Strecker_Degradation Figure 1: Generalized Strecker Degradation Pathway AminoAcid α-Amino Acid (e.g., Methionine, Homomethionine) Intermediate Schiff Base Intermediate AminoAcid->Intermediate + Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Aldehyde Strecker Aldehyde (e.g., 3-(Methylthio)propanal, This compound) Hydrolysis->Aldehyde Byproducts Byproducts (e.g., Aminoketone, CO2, NH3) Hydrolysis->Byproducts

Figure 1: Generalized Strecker Degradation Pathway

Sensory Characteristics

The sensory perception of these sulfur-containing aldehydes is highly concentration-dependent. At optimal levels, they impart desirable savory notes, while at high concentrations, they can be perceived as off-flavors.

CompoundCommon NameFEMA NumberOrganoleptic DescriptorsSensory Threshold (in water)
3-(Methylthio)propanalMethional2747Cooked potato, savory, brothy, meatyNot explicitly found in search results
This compoundPotato Butyraldehyde3374Green, vegetable, potato, sulfurous, cabbage-like, fishy nuance[5][6]Not explicitly found in search results

Table 1: Sensory Characteristics of Key Sulfur-Containing Aldehydes in Potato Flavor

Quantitative Data

Quantitative data for this compound in potatoes is not widely available in the reviewed literature, suggesting it is likely present at lower concentrations than methional or is less frequently analyzed. The focus of most quantitative studies on potato flavor has been on methional due to its established role as a key odorant.

CompoundPotato ProductConcentration RangeReference
3-(Methylthio)propanal (Methional)Wine0.12 - 0.55 µg/L/day (accumulation rate during oxidation)[4]
This compoundFinished Consumer Products (general)Up to 2 ppm[6]

Table 2: Reported Concentrations of 3-(Methylthio)alkenals in Food Products

Note: Data for potato products was not specifically found for this compound in the provided search results. The data for methional is from a study on wine and is presented as an accumulation rate.

Experimental Protocols

The analysis of volatile sulfur compounds in a complex food matrix like potatoes requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the extraction and quantification of these volatile flavor compounds.

Generalized HS-SPME-GC-MS Protocol for Volatile Sulfur Compound Analysis

This protocol provides a general framework for the analysis of this compound and other volatile sulfur compounds in a food matrix.

1. Sample Preparation:

  • Homogenize the potato sample (e.g., cooked potato, potato chip).

  • Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a related sulfur compound not present in the sample).

2. HS-SPME Extraction:

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Injector: Desorb the extracted analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a capillary column suitable for volatile compound analysis (e.g., a mid-polarity column like DB-5ms).

  • Oven Program: Implement a temperature gradient to separate the compounds, for example:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/minute.

    • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity for the target analytes.

Experimental_Workflow Figure 2: Experimental Workflow for Volatile Analysis cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Homogenization Homogenize Potato Sample Weighing Weigh Sample into Vial Homogenization->Weighing Salting Add Saturated Salt Solution Weighing->Salting InternalStandard Add Internal Standard Salting->InternalStandard Equilibration Equilibrate Vial (e.g., 60°C) InternalStandard->Equilibration Extraction Expose SPME Fiber to Headspace Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Identification Compound Identification (Mass Spectra, Retention Index) Detection->Identification Quantification Quantification (Internal Standard Calibration) Identification->Quantification

Figure 2: Experimental Workflow for Volatile Analysis

Logical Relationships in Flavor Contribution

The overall potato flavor is a result of the interplay between the concentration of precursor molecules, the processing conditions, and the resulting concentration of key volatile compounds.

Flavor_Logic Figure 3: Factors Influencing Potato Flavor Perception cluster_precursors Precursors in Raw Potato cluster_processing Processing Conditions cluster_reactions Chemical Reactions cluster_volatiles Key Volatile Compounds AminoAcids Amino Acids (Methionine, Homomethionine, etc.) Strecker Strecker Degradation AminoAcids->Strecker Sugars Reducing Sugars Maillard Maillard Reaction Sugars->Maillard Temperature Temperature Temperature->Maillard Temperature->Strecker Time Time Time->Maillard Time->Strecker Method Cooking Method (Boiling, Frying, Baking) Method->Maillard Method->Strecker Maillard->Strecker OtherVolatiles Other Flavor Compounds (Pyrazines, etc.) Maillard->OtherVolatiles Methional 3-(Methylthio)propanal Strecker->Methional Butanal This compound Strecker->Butanal FlavorPerception Overall Potato Flavor Perception Methional->FlavorPerception Butanal->FlavorPerception OtherVolatiles->FlavorPerception

Figure 3: Factors Influencing Potato Flavor Perception

Conclusion

The characteristic flavor of cooked potatoes is significantly influenced by the presence of sulfur-containing aldehydes, with 3-(methylthio)propanal (methional) being the most well-established contributor. Its close analog, this compound, also possesses a potato-like aroma and likely plays a supporting role in the overall flavor profile. The formation of these compounds is intrinsically linked to the Strecker degradation of methionine and likely homomethionine during thermal processing.

For researchers and scientists in food science and related fields, a thorough understanding of these compounds and their formation pathways is essential for controlling and optimizing flavor in potato-based products. The analytical methodologies outlined in this guide provide a robust framework for the identification and quantification of these critical flavor components. Further research is warranted to elucidate the precise quantitative contribution of this compound to potato flavor across different varieties and processing conditions and to confirm its amino acid precursor.

References

The Genesis of Savory Notes: A Technical Guide to 3-(Methylthio)butanal Precursors in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, a potent aroma compound, imparts characteristic savory, potato-like, and brothy notes to a wide array of food products. Its presence is crucial in defining the flavor profiles of thermally processed foods such as potato chips, bread crust, and some cheeses. Understanding the precursors and formation pathways of this volatile sulfur compound is paramount for food scientists aiming to control and optimize flavor development, as well as for researchers in broader fields exploring analogous biochemical reactions. This technical guide provides a comprehensive overview of the primary precursors of this compound, the chemical and enzymatic mechanisms governing its formation, quantitative data from various food systems, and detailed experimental protocols for its analysis.

Core Precursor and Formation Pathways

The principal precursor to this compound in food systems is the sulfur-containing amino acid methionine . The conversion of methionine to this compound, which is often referred to as methional, primarily occurs through two major pathways: the Strecker degradation during thermal processing and various enzymatic pathways prevalent in fermented foods. A photochemical pathway has also been identified as a contributor under specific conditions.

The Strecker Degradation Pathway

The Strecker degradation is a critical component of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. In this process, α-dicarbonyl compounds, which are intermediates of the Maillard reaction, react with methionine to form this compound.[1][2] This reaction involves the oxidative deamination and decarboxylation of methionine, resulting in an aldehyde with one fewer carbon atom.[3] The key steps of the Strecker degradation of methionine are as follows:

  • Formation of a Schiff Base: The amino group of methionine performs a nucleophilic attack on a carbonyl group of an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal), forming an unstable hemiaminal which then dehydrates to a Schiff base (imine).[2]

  • Decarboxylation: The Schiff base intermediate undergoes decarboxylation, releasing carbon dioxide.[2]

  • Hydrolysis: The resulting imine is hydrolyzed to yield this compound, ammonia, and the original α-dicarbonyl compound is regenerated as an aminoketone.[1][4]

This pathway is particularly significant in high-temperature processed foods like baked bread, roasted coffee, and fried potatoes.[2]

Strecker_Degradation Met Methionine Schiff_Base Schiff Base Intermediate Met->Schiff_Base + α-Dicarbonyl a_Dicarbonyl α-Dicarbonyl (from Maillard Reaction) a_Dicarbonyl->Schiff_Base Decarboxylated_Intermediate Decarboxylated Intermediate Schiff_Base->Decarboxylated_Intermediate - H2O Methional This compound (Methional) Decarboxylated_Intermediate->Methional - CO2 + H2O CO2 CO2 Decarboxylated_Intermediate->CO2 NH3 Ammonia Methional->NH3 Aminoketone α-Aminoketone Methional->Aminoketone

Figure 1: Strecker Degradation Pathway of Methionine.
Enzymatic Pathways

In many fermented foods, such as cheese and beer, this compound is formed through enzymatic reactions.[5] These pathways are often initiated by microorganisms, such as lactic acid bacteria in cheese.[6] The general enzymatic route involves two key steps:

  • Transamination: An aminotransferase enzyme removes the amino group from methionine, converting it to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid.[1][4]

  • Decarboxylation: An α-keto acid decarboxylase then catalyzes the conversion of this intermediate into this compound.[1][4]

This enzymatic pathway is dominant in the crumb of bread, whereas the Strecker degradation is more prevalent in the crust.[5]

Enzymatic_Pathway Methionine Methionine Keto_Acid α-Keto-γ-methylthiobutyric acid Methionine->Keto_Acid Transamination Methional This compound Keto_Acid->Methional Decarboxylation CO2 CO2 Keto_Acid->CO2 Aminotransferase Aminotransferase Aminotransferase->Keto_Acid Decarboxylase α-Keto acid decarboxylase Decarboxylase->Methional

Figure 2: General Enzymatic Pathway for Methional Formation.
Photochemical Pathway

Methionine can also be non-enzymatically oxidized to this compound in the presence of light and a photosensitizer, such as flavin mononucleotide (riboflavin).[1][4] This reaction also produces ammonia and carbon dioxide. This pathway can be a source of "light-struck" off-flavors in dairy products and beer exposed to light.

Quantitative Data of Precursors and this compound in Food Systems

The concentration of methionine and the subsequent formation of this compound can vary significantly depending on the food matrix, processing conditions, and microbial activity. The following tables summarize available quantitative data.

Table 1: Methionine Content in Selected Food Items

Food ItemMethionine Content (mg/100g)Reference
Potato~15[General Nutrition Data]
Wheat Flour~180[General Nutrition Data]
Cow's Milk~85[General Nutrition Data]
Cheddar Cheese~650[General Nutrition Data]
Malted Barley~200[General Nutrition Data]

Table 2: Concentration of this compound in Various Food Products

Food ProductConcentration RangeNotesReference
Alcohol-Free BeerKey contributor to "worty" flavorCan be present in significant amounts[7][8]
Cheese (Raclette-type)Detected at ppb levelsContributes to the overall flavor profile[9]
WineAccumulation influenced by pH and oxidationFound in red, rosé, and white wines[3]
Potato ChipsNotable flavor componentFormed during frying via Strecker degradation[1]

Experimental Protocols for Analysis

The accurate quantification of this compound and its precursor, methionine, in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the most common techniques employed.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of volatile compounds, including this compound, in a food matrix.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize a known weight of the food sample (e.g., 5-10 g) with deionized water.
  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone or an isotopically labeled version of the analyte).
  • Extraction: Use a suitable extraction technique such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) for headspace analysis, or liquid-liquid extraction with a solvent like dichloromethane for direct analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).
  • Oven Program: A typical temperature program would be: start at 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]
  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 104, 61, 48) and the internal standard.[2]

3. Quantification:

  • Construct a calibration curve using standards of this compound of known concentrations.
  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Sample [label="Food Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization\n(with water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike with\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extraction\n(e.g., SPME, LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Homogenize; Homogenize -> Spike; Spike -> Extract; Extract -> GCMS; GCMS -> Data; }

Figure 3: General Experimental Workflow for GC-MS Analysis.
Protocol 2: Quantification of Methionine by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general method for the analysis of amino acids, including methionine.

1. Sample Preparation and Extraction:

  • Hydrolysis (for total methionine): For protein-bound methionine, perform acid hydrolysis (e.g., with 6M HCl at 110°C for 24 hours).
  • Extraction (for free methionine): For free methionine, extract the homogenized sample with a suitable solvent, such as a solution of 0.1% formic acid in a water-methanol mixture (e.g., 8:2 v/v).[9]
  • Internal Standard: Add a known amount of an isotopically labeled methionine (e.g., 13C-methionine) as an internal standard.
  • Derivatization (optional): Derivatization with reagents like phenyl isothiocyanate (PITC) can improve chromatographic separation and detection, although direct analysis by modern LC-MS/MS systems is often possible.

2. HPLC-MS Analysis:

  • Liquid Chromatograph: An HPLC or UHPLC system with a C18 reversed-phase column.
  • Mobile Phase: A gradient elution using a mixture of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.
  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for methionine and its internal standard.

3. Quantification:

  • Prepare a calibration curve using methionine standards.
  • Quantify the methionine concentration in the sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The formation of this compound is a complex process with methionine as the central precursor. The dominant formation pathway is highly dependent on the food matrix and processing conditions, with the Strecker degradation being key in thermally treated foods and enzymatic pathways playing a crucial role in fermented products. A thorough understanding of these pathways and the factors influencing them is essential for controlling flavor development in food production. The analytical protocols outlined provide a robust framework for researchers to quantify this compound and its precursor, enabling further investigation into the intricate chemistry of food flavor.

References

Strecker degradation of methionine to form 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Strecker Degradation of Methionine and the Formation of 3-(Methylthio)propanal (Methional)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker degradation is a crucial reaction in flavor chemistry and is also of interest in biochemistry and drug development due to its role in the formation of biologically active aldehydes. This guide focuses on the Strecker degradation of the essential amino acid methionine, which leads to the formation of 3-(methylthio)propanal, commonly known as methional. Methional is a potent aroma compound with a characteristic savory, potato-like odor. This document provides a comprehensive overview of the reaction mechanism, quantitative data on its formation, detailed experimental protocols, and a discussion of the related compound 3-(methylthio)butanal.

The Core Reaction: Strecker Degradation of Methionine

The Strecker degradation is a complex reaction involving an α-amino acid and a dicarbonyl compound, which results in the formation of an aldehyde with one less carbon atom than the parent amino acid. In the case of methionine, the resulting Strecker aldehyde is methional.[1][2] This reaction is a key part of the Maillard reaction cascade, which contributes to the color and flavor of cooked foods.

Reaction Mechanism

The generally accepted mechanism for the Strecker degradation of methionine proceeds through several key steps:

  • Formation of a Schiff Base: The reaction is initiated by the nucleophilic attack of the amino group of methionine on one of the carbonyl groups of a dicarbonyl compound (e.g., glyoxal, methylglyoxal) to form an unstable N-glycosylamine. This intermediate then dehydrates to form a Schiff base (imine).[1]

  • Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide, a defining step of the Strecker degradation.[1]

  • Hydrolysis: The resulting imine is then hydrolyzed to yield methional and an α-aminoketone.[1]

Strecker_Degradation methionine Methionine schiff_base Schiff Base (Imine) methionine->schiff_base + α-Dicarbonyl dicarbonyl α-Dicarbonyl Compound dicarbonyl->schiff_base decarboxylated_imine Decarboxylated Imine schiff_base->decarboxylated_imine Decarboxylation h2o_out H2O schiff_base->h2o_out - H2O methional Methional (3-(Methylthio)propanal) decarboxylated_imine->methional Hydrolysis aminoketone α-Aminoketone decarboxylated_imine->aminoketone co2 CO2 decarboxylated_imine->co2 - CO2 h2o_in H2O h2o_in->methional + H2O

Caption: Reaction pathway for the Strecker degradation of methionine.

Quantitative Data on Methional Formation

The yield and rate of methional formation are influenced by several factors, including pH, temperature, and the concentration of reactants.

Table 1: Influence of pH on Methional Formation
pHRelative Methional Formation RateReference
2.8Low[3]
3.5Moderate[3]
4.2High[3]
~5.0Optimal for some systems[4]

Note: The data indicates that a higher pH generally favors the accumulation of Strecker aldehydes like methional in wine oxidation contexts.[3] The Strecker degradation is often favored under slightly acidic conditions (around pH 5) which facilitate both the formation and hydrolysis of imines.[4]

Experimental Protocols

This section provides a detailed methodology for studying the Strecker degradation of methionine in a laboratory setting.

General Experimental Workflow

Experimental_Workflow prep 1. Preparation of Solutions - Methionine stock solution - Dicarbonyl stock solution - Buffer solution setup 2. Reaction Setup - Combine reactants in sealed vials - Include control samples prep->setup incubation 3. Incubation - Temperature-controlled environment - Specific time course setup->incubation quenching 4. Reaction Quenching - Ice bath to stop the reaction incubation->quenching extraction 5. Sample Extraction - Liquid-liquid or solid-phase extraction quenching->extraction analysis 6. GC-MS Analysis - Quantification of methional extraction->analysis

Caption: General experimental workflow for studying methional formation.

Detailed Protocol for Methional Formation and Quantification

Materials:

  • L-Methionine

  • Glyoxal (or other α-dicarbonyl compound)

  • Phosphate buffer (pH adjusted to desired value, e.g., 5.0)

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of L-methionine in the phosphate buffer.

    • Prepare a 100 mM stock solution of glyoxal in the phosphate buffer.

  • Reaction Setup:

    • In a series of screw-capped glass vials, combine 1 mL of the methionine solution, 1 mL of the glyoxal solution, and 8 mL of the phosphate buffer to achieve final concentrations of 10 mM for both reactants.

    • Prepare control samples: one with only methionine in buffer and one with only glyoxal in buffer.

    • Seal the vials tightly.

  • Incubation:

    • Place the vials in a temperature-controlled water bath or oven at a specified temperature (e.g., 80 °C) for a set period (e.g., 2 hours).

  • Sample Quenching and Extraction:

    • At the end of the incubation period, immediately place the vials in an ice bath to quench the reaction.

    • Add a known amount of the internal standard to each vial.

    • Extract the volatile compounds by adding 2 mL of dichloromethane and vortexing for 2 minutes.

    • Centrifuge to separate the phases and carefully collect the organic (bottom) layer.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.[1]

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of methional (e.g., m/z 104, 61, 48) for quantification.[1]

A Note on this compound

The user's query specifically mentioned this compound. It is important to clarify that the direct product of the Strecker degradation of methionine is 3-(methylthio)propanal (methional).

This compound has a different chemical structure (C5H10OS) compared to methional (C4H8OS). While not a direct product of the Strecker degradation of methionine, it is a known flavor compound. Its formation would likely involve a different synthetic pathway, potentially starting from a different precursor or involving additional reaction steps beyond the classical Strecker degradation.

Further research into the synthesis of this compound would be necessary to elucidate its formation pathways. It is not typically cited as a product of methionine degradation in the context of the Strecker reaction.

Conclusion

The Strecker degradation of methionine is a well-established reaction that produces the potent aroma compound methional (3-(methylthio)propanal). Understanding the mechanism and the factors that influence this reaction is critical for controlling flavor development in food and for investigating its potential roles in biological systems. The provided experimental protocol offers a robust framework for the quantitative analysis of methional formation. While this compound is a distinct compound not directly formed through this pathway, this guide provides a solid foundation for researchers interested in the degradation of sulfur-containing amino acids and the formation of related volatile compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-Methylsulfanylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 3-methylsulfanylbutanal, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes key chemical pathways involving this compound.

Core Physical and Chemical Properties

3-Methylsulfanylbutanal, also known as 3-(methylthio)butanal, is an organic compound with the chemical formula C5H10OS. It is recognized for its contribution to the flavor profile of various foods.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of 3-methylsulfanylbutanal, compiled from various sources.

PropertyValueUnitSource(s)
Molecular Weight 118.20 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 63.0 - 65.0°Cat 10.0 mmHg, --INVALID-LINK--
Density 0.994 - 1.003g/cm³--INVALID-LINK--
Refractive Index 1.473 - 1.517--INVALID-LINK--
Solubility Insoluble in water; soluble in alcohol--INVALID-LINK--
Vapor Density 4.1(vs air)--INVALID-LINK--
Vapor Pressure 60mmHgat 20 °C, --INVALID-LINK--
Flash Point 62°C--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 0.7--INVALID-LINK--

Key Chemical Pathways

3-Methylsulfanylbutanal is a key intermediate in two significant chemical pathways that contribute to the aroma and flavor of cooked foods: the Strecker degradation of methionine and the Maillard reaction.

Strecker Degradation of Methionine

The Strecker degradation is a chemical reaction that converts an α-amino acid into an aldehyde containing one fewer carbon atom. In the case of the amino acid methionine, it is degraded to 3-methylsulfanylbutanal. This reaction is a major contributor to the savory and meaty flavors in cooked foods.

Strecker_Degradation Methionine Methionine SchiffBase Schiff Base Intermediate Methionine->SchiffBase + α-Dicarbonyl Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation IminiumIon Iminium Ion Decarboxylation->IminiumIon - CO2 Hydrolysis Hydrolysis IminiumIon->Hydrolysis Product 3-Methylsulfanylbutanal Hydrolysis->Product Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Strecker Degradation of Methionine to 3-Methylsulfanylbutanal.
Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked. It results in the formation of a wide variety of flavor and aroma compounds, as well as the browning of the food. The Strecker degradation is considered a part of the broader Maillard reaction, where 3-methylsulfanylbutanal is formed as a key flavor intermediate.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage AminoAcid Amino Acid (e.g., Methionine) Glycosylamine N-substituted Glycosylamine AminoAcid->Glycosylamine ReducingSugar Reducing Sugar ReducingSugar->Glycosylamine Amadori Amadori/Heyns Products Glycosylamine->Amadori Rearrangement Degradation Sugar Degradation Products Amadori->Degradation Strecker Strecker Degradation Amadori->Strecker Degradation->Strecker Polymerization Aldol Condensation, Polymerization Degradation->Polymerization Aldehyde Strecker Aldehydes (e.g., 3-Methylsulfanylbutanal) Strecker->Aldehyde Aldehyde->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Role of 3-Methylsulfanylbutanal in the Maillard Reaction.

Experimental Protocols

Determination of Boiling Point (Micro Method)

The boiling point of a small sample of 3-methylsulfanylbutanal can be determined using a micro-boiling point apparatus.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stirring mechanism (for oil bath)

Procedure:

  • A small amount of 3-methylsulfanylbutanal is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer and placed in the heating bath.

  • The bath is heated gently and stirred continuously.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid 3-methylsulfanylbutanal can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Constant temperature bath

Procedure (using a pycnometer):

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with distilled water of a known temperature and weighed again.

  • The pycnometer is emptied, dried, and then filled with 3-methylsulfanylbutanal at the same temperature and weighed.

  • The density is calculated using the formula: Density = (mass of substance) / (mass of water) * density of water at that temperature.

Determination of Refractive Index

The refractive index of 3-methylsulfanylbutanal can be measured using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Soft tissue

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The prisms of the refractometer are cleaned and dried.

  • A few drops of 3-methylsulfanylbutanal are placed on the lower prism.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature.

  • The light source is adjusted and the handwheel is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the scale.

Gas Chromatography (GC) Analysis

Gas chromatography is a common technique used to determine the purity of volatile compounds like 3-methylsulfanylbutanal and to analyze its presence in complex mixtures.

Apparatus:

  • Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

  • Capillary column (e.g., a non-polar or medium-polarity column)

  • Carrier gas (e.g., Helium, Nitrogen, or Hydrogen)

  • Syringe for sample injection

General Procedure:

  • Sample Preparation: The sample containing 3-methylsulfanylbutanal is diluted in a suitable solvent if necessary.

  • Injection: A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by the inert gas through the capillary column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (the coating on the inside of the column).

  • Detection: As the separated components elute from the column, they are detected by the detector, which generates a signal.

  • Data Analysis: The output is a chromatogram, where each peak represents a different compound. The retention time (the time it takes for a compound to travel through the column) can be used for identification, and the peak area is proportional to the concentration of the compound.

The specific parameters for a GC analysis, such as the type of column, temperature program, and gas flow rates, would need to be optimized for the specific analytical goal.

Spectroscopic Analysis of 3-(Methylthio)butanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylthio)butanal (CAS No. 16630-52-7) is a volatile organic compound with the molecular formula C5H10OS.[1][2] It is recognized for its characteristic green, musky, and potato-like odor and is utilized as a flavoring agent in the food industry.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and metabolic studies. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7t1HH-1 (Aldehyde)
~3.2m1HH-3
~2.7m2HH-2
~2.1s3HH-5 (S-CH₃)
~1.3d3HH-4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted based on typical chemical shifts for similar structures.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~202C-1 (Aldehyde)
~45C-2
~38C-3
~22C-4
~15C-5 (S-CH₃)

Solvent: CDCl₃. Data is predicted based on typical chemical shifts for similar structures.

Table 3: Expected Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H (Aliphatic) Stretch
~2720MediumC-H (Aldehydic) Stretch
~1725StrongC=O (Aldehyde) Stretch
~1450MediumC-H Bend
~650MediumC-S Stretch

Sample form: Neat liquid film. Data is predicted based on characteristic group frequencies.

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound

m/zRelative Intensity (%)Possible Fragment
118Moderate[M]⁺ (Molecular Ion)
75High[M - CH₃-CH=CH₂]⁺
61High[CH(CH₃)SCH₃]⁺
47Moderate[CH₃S]⁺

Ionization method: Electron Ionization (EI). Fragmentation is predicted based on common pathways for aldehydes and thioethers.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Prepare a solution of approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Neat Liquid Film):

    • Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared salt plates in the sample holder of the spectrometer.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared solution into the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • A typical GC temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

    • The eluent from the GC column is directed into the MS ion source.

    • Acquire mass spectra using EI at 70 eV over a mass range of m/z 40-300.

    • Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare neat liquid film Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS Prep_MS->GCMS Analyze_NMR 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->Analyze_NMR Analyze_IR IR Spectrum (Functional Groups) IR->Analyze_IR Analyze_MS Mass Spectrum (Molecular Weight, Fragmentation) GCMS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Analytical Methods for the Detection of 3-(Methylthio)butanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, a volatile sulfur-containing aldehyde, is a significant compound in the fields of flavor chemistry, food science, and potentially as a biomarker in biomedical research. Its characteristic savory, potato-like aroma contributes to the flavor profile of various food products. Accurate and sensitive detection of this compound is crucial for quality control in the food and beverage industry, flavor development, and for investigating its role in biological systems. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and emerging biosensor technologies.

Analytical Techniques

The primary methods for the determination of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for GC-MS analysis of this volatile compound. For HPLC analysis, derivatization is typically required to improve the chromatographic properties and detectability of the aldehyde. Additionally, biosensor technology utilizing odorant-binding proteins (OBPs) presents a promising and innovative approach for the rapid detection of aldehydes like this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, matrix, and method validation parameters.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HS-SPME-GC-MSVolatile Sulfur CompoundsBeerVaries by compoundVaries by compoundNot Reported
HS-SPME-GC-MS3-(Methylthio)propanalFood MatricesNot ReportedNot ReportedNot Reported
HPLC-UVDNPH-derivatized AldehydesAir~0.1 ngNot ReportedNot Reported
LC-MS/MSDNPH-derivatized AldehydesBrain TissueVaries by aldehydeVaries by aldehydeNot Reported
OBP-based BiosensorAldehydes (e.g., octanal, decanal)Aqueous Solution10⁻¹¹ mol/LNot Reported91.2 - 96.6

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from established methods for volatile sulfur compounds in food and beverage matrices.[1][2][3][4][5]

1. Principle

Volatile and semi-volatile compounds, including this compound, are extracted from the headspace of a sample onto a coated fused-silica fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer.

2. Materials and Reagents

  • SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm or 85 µm film thickness

  • Vials: 20 mL headspace vials with PTFE/silicone septa

  • Standard: this compound (≥96% purity)

  • Internal Standard (IS): 2-Methyl-3-furanthiol or similar sulfur compound not present in the sample.

  • Solvent: Methanol or Ethanol (for standard preparation)

  • Salt: Sodium chloride (NaCl)

3. Sample Preparation

  • Weigh 5 g of the homogenized sample (e.g., food product, biological fluid) into a 20 mL headspace vial.

  • Add a known amount of internal standard solution.

  • Add 1 g of NaCl to enhance the release of volatile compounds.

  • Immediately seal the vial with the cap and septum.

4. HS-SPME Procedure

  • Place the vial in a heating block or autosampler agitator set to 45-60°C.

  • Equilibrate the sample for 15 minutes.

  • Expose the SPME fiber to the headspace of the sample for 30-45 minutes at the same temperature with agitation.

  • Retract the fiber and immediately introduce it into the GC injector.

5. GC-MS Conditions

  • Injector: Splitless mode, 250°C

  • Desorption Time: 5 minutes

  • Column: DB-5ms, DB-WAX, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 240°C at 10°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Suggested SIM ions for this compound (MW: 118.20): m/z 118 (molecular ion), 75, 61, 47.

6. Quantification

Create a calibration curve by analyzing standard solutions of this compound with a fixed concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample Homogenization Vial Transfer to Vial Sample->Vial IS Add Internal Standard Vial->IS Salt Add NaCl IS->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibration (45-60°C, 15 min) Seal->Equilibrate Incubate Extract Headspace Extraction (30-45 min) Equilibrate->Extract Desorb Thermal Desorption (GC Injector, 250°C) Extract->Desorb Inject Separate Chromatographic Separation (Capillary Column) Desorb->Separate Detect Mass Spectrometric Detection (EI, Scan/SIM) Separate->Detect Data Data Analysis & Quantification Detect->Data Data Acquisition

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Protocol 2: High-Performance Liquid Chromatography with UV or MS/MS Detection (HPLC-UV/MS/MS) following Derivatization

This protocol is based on established methods for aldehyde analysis using 2,4-dinitrophenylhydrazine (DNPH) derivatization.[6][7][8][9][10]

1. Principle

Aldehydes, which lack a strong chromophore for UV detection and can have poor retention in reversed-phase HPLC, are derivatized with DNPH to form stable, UV-active hydrazones. These derivatives are then separated by HPLC and detected by a UV detector or a tandem mass spectrometer for higher sensitivity and specificity.

2. Materials and Reagents

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 1% phosphoric acid).

  • Standard: this compound (≥96% purity).

  • Solvents: Acetonitrile (ACN) and water (HPLC or LC-MS grade).

  • Acid: Formic acid or phosphoric acid.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample cleanup).

3. Derivatization Procedure

  • To 1 mL of sample extract (in a solvent compatible with acetonitrile), add 1 mL of the DNPH derivatizing reagent.

  • Vortex the mixture and incubate at 40-60°C for 30-60 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for direct injection or can be further purified using a C18 SPE cartridge if the matrix is complex.

4. HPLC-UV/MS-MS Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm or equivalent UHPLC column).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 40-50% B.

    • Linearly increase to 90-100% B over 15-20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 0.8-1.0 mL/min for HPLC; 0.3-0.5 mL/min for UHPLC.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: 360-365 nm.

  • MS/MS Detection (if used):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the DNPH derivative of this compound need to be determined by infusing a standard.

5. Quantification

Prepare a calibration curve by derivatizing a series of this compound standards and analyzing them under the same conditions as the samples.

HPLC_Workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Sample Extract AddDNPH Add DNPH Reagent Sample->AddDNPH Incubate Incubate (40-60°C, 30-60 min) AddDNPH->Incubate Cool Cool to RT Incubate->Cool Inject Inject into HPLC Cool->Inject Analyze Separate Reversed-Phase Separation (C18 Column) Inject->Separate Detect UV or MS/MS Detection Separate->Detect Data Data Analysis & Quantification Detect->Data Data Acquisition

Caption: Workflow for HPLC analysis of this compound after DNPH derivatization.

Protocol 3: Biosensor-Based Detection (Emerging Technology)

This protocol outlines the general principles of using an odorant-binding protein (OBP)-based biosensor for aldehyde detection, which could be adapted for this compound.[11][12][13][14][15]

1. Principle

OBPs are small, soluble proteins involved in the sense of smell that can bind to specific volatile compounds with high affinity. By immobilizing an OBP that has an affinity for aldehydes onto a transducer (e.g., an electrode), the binding of this compound can be converted into a measurable electrical signal (e.g., a change in impedance).

2. Conceptual Workflow

  • OBP Selection and Production: An OBP with known affinity for short-chain aldehydes is selected and produced using recombinant protein expression systems.

  • Sensor Fabrication: The purified OBP is immobilized onto the surface of a transducer, such as a gold electrode, using appropriate surface chemistry.

  • Measurement: The sensor is exposed to the sample containing this compound. The binding of the analyte to the immobilized OBP causes a conformational change in the protein, leading to a change in the electrical properties of the sensor surface.

  • Signal Transduction: The change in electrical properties (e.g., impedance) is measured using a technique like Electrochemical Impedance Spectroscopy (EIS).

  • Quantification: The magnitude of the signal change is proportional to the concentration of the analyte.

3. Advantages and Current Status

  • Advantages: High sensitivity, high selectivity, potential for rapid and real-time measurements, and suitability for portable devices.

  • Current Status: This is an emerging technology. While OBP-based biosensors have shown great promise for the detection of various aldehydes, a specific sensor and validated protocol for this compound are not yet commercially available and would require further research and development.

Biosensor_Pathway Analyte This compound (Analyte) Binding Binding Event Analyte->Binding OBP Immobilized Odorant-Binding Protein (OBP) OBP->Binding Conformation Conformational Change in OBP Binding->Conformation Signal Change in Electrical Properties (e.g., Impedance) Conformation->Signal Measurement Signal Measurement (e.g., EIS) Signal->Measurement Transducer Transducer (e.g., Electrode) Transducer->Signal Result Concentration Determination Measurement->Result

Caption: Conceptual signaling pathway for an OBP-based biosensor.

Conclusion

The detection and quantification of this compound can be effectively achieved using established chromatographic techniques. HS-SPME-GC-MS is well-suited for the analysis of this volatile compound in complex matrices due to its high sensitivity and selectivity. For laboratories equipped with HPLC, derivatization with DNPH followed by UV or MS/MS detection provides a robust alternative. While still in the research and development phase, OBP-based biosensors represent a promising future direction for the rapid and on-site detection of this compound. The choice of the most appropriate method will depend on the specific application, available instrumentation, and the required sensitivity and throughput.

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, also known as potato butyraldehyde, is a volatile sulfur-containing compound of significant interest due to its potent and distinctive aroma. It is a key contributor to the characteristic scent of cooked potatoes and is also found in a variety of other food products. The human olfactory system is highly sensitive to sulfur compounds, often detecting them at concentrations below the limits of conventional analytical detectors. Gas chromatography-olfactometry (GC-O) is a powerful technique that couples the high-resolution separation of gas chromatography with the sensitivity and specificity of the human nose as a detector. This allows for the identification and characterization of odor-active compounds, such as this compound, even when they are present at trace levels in complex matrices.

These application notes provide a comprehensive overview and detailed protocols for the successful GC-O analysis of this compound.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Synonyms Potato butyraldehyde, 3-(Methylsulfanyl)butanal
CAS Number 16630-52-7[1]
FEMA Number 3374[1]
Molecular Formula C5H10OS[1]
Molecular Weight 118.20 g/mol [1]
Odor Descriptors Potato, sulphurous, vegetative, cabbage-like, green, fishy nuance.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its close analogue, methional, which often serves as a reference for its "cooked potato" aroma. This data is crucial for assessing the sensory impact of these compounds in various matrices.

CompoundParameterValueMatrixReference
MethionalFlavor Dilution (FD) Factor256Boiled PotatoesMutti and Grosch (1999)[3]
MethionalRetention Index (RI) on DB-5903-Cho, Namgung, et al. (2008)[4]

Note: Methional (3-(methylthio)propanal) is a structurally similar compound with a very similar "cooked potato" odor profile and is often used as a reference in flavor studies. The FD factor indicates the dilution at which the compound is no longer detectable by the human nose, signifying its high odor potency.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile and semi-volatile compounds, including this compound, from solid or liquid samples.

Materials:

  • Sample (e.g., cooked potato, food matrix)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heater-stirrer or water bath

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Sample Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 3 g of crushed potato chips) into a 20 mL headspace vial.[5]

  • Internal Standard Addition: If quantitative analysis is required, add a known amount of an appropriate internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Equilibration and Extraction: Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 65°C).[5] Allow the sample to equilibrate for a set time (e.g., 20 minutes) with agitation.

  • SPME Fiber Exposure: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a defined period (e.g., 20 minutes) to allow for the adsorption of volatile compounds.[5]

  • Fiber Retraction: After the extraction period, retract the fiber into the needle.

  • GC Injection: Immediately introduce the SPME fiber into the GC injector for thermal desorption.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines the instrumental parameters for the separation and sensory detection of this compound.

Instrumentation:

  • Gas chromatograph equipped with a sniffing port (olfactometry port) and a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

  • Humidifier for the sniffing port air supply.

GC Conditions:

ParameterNon-Polar ColumnPolar Column (Alternative)
Column SPB-1 SULFUR (30 m x 0.32 mm I.D., 4.0 µm film thickness)[5]DB-WAX or similar polyethylene glycol (PEG) phase
Carrier Gas Helium[5]Helium
Carrier Gas Flow 40 cm/sec[5]Constant flow (e.g., 1-2 mL/min)
Injector Temperature 250°C[5]250°C
Injection Mode Splitless (for a defined period, e.g., 2 min)[5]Splitless or split, depending on concentration
Oven Program 45°C (hold for 1.5 min), then ramp at 12°C/min to 250°C (hold for 10 min)[5]40°C (hold for 2 min), then ramp at 5°C/min to 230°C (hold for 10 min)
Detector FID or MSFID or MS
Detector Temp. 250°C (FID)250°C (FID)

Olfactometry (Sniffing Port) Conditions:

  • Transfer Line Temperature: 250°C

  • Humidified Air Flow: 30-50 mL/min

  • Assessors: A panel of trained assessors should be used for reliable odor detection and description.

  • Data Acquisition: Assessors record the retention time, odor quality, and intensity of each detected aroma. For Aroma Extract Dilution Analysis (AEDA), a series of stepwise dilutions of the sample extract are analyzed, and the highest dilution at which an odor is detected is recorded as the Flavor Dilution (FD) factor.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample Sample Matrix (e.g., Cooked Potato) Homogenize Homogenization Sample->Homogenize Weigh Weighing & Vial Sealing Homogenize->Weigh SPME HS-SPME Extraction Weigh->SPME GC_Injector GC Injector (Thermal Desorption) SPME->GC_Injector GC_Column GC Column Separation GC_Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID_MS FID/MS Detector Splitter->FID_MS Sniff_Port Olfactometry Port Splitter->Sniff_Port Chromatogram Chromatogram (FID/MS Data) FID_MS->Chromatogram Aromagram Aromagram (Olfactory Data) Sniff_Port->Aromagram Data_Analysis Data Correlation & Analysis Chromatogram->Data_Analysis Aromagram->Data_Analysis Identification Odorant Identification Data_Analysis->Identification

Caption: Experimental workflow for GC-O analysis of this compound.

logical_relationship cluster_compound Target Analyte cluster_properties Key Properties cluster_technique Analytical Technique cluster_outcome Analytical Outcome Analyte This compound Odor Characteristic Odor (Potato, Sulfurous) Analyte->Odor Concentration Trace Concentration in Matrix Analyte->Concentration GCO Gas Chromatography-Olfactometry (GC-O) Odor->GCO Requires Concentration->GCO Requires Identification Identification of Odor-Active Compound GCO->Identification Enables Quantification Sensory Impact Assessment (e.g., FD Factor, OAV) GCO->Quantification Enables

Caption: Logical relationship for the analysis of this compound.

References

Application Note: Quantification of 3-(Methylthio)butanal using Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)butanal, also known as 3-(methylthio)butyraldehyde, is a volatile sulfur compound that contributes to the characteristic aroma and flavor profiles of various food products, including cooked potatoes, tomatoes, and some fermented beverages.[1][2] Its organoleptic properties are described as green, vegetable-like, and sulfurous.[3][4] The quantification of this compound is crucial for quality control in the food and beverage industry and for flavor research. This application note details a robust and sensitive method for the quantification of this compound in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free technique is ideal for extracting and concentrating volatile analytes from complex samples.[1][5][6]

Principle

This method utilizes the principle of equilibrium partitioning of volatile analytes between a sample matrix, its headspace, and a coated fiber of a solid-phase microextraction (SPME) device.[5][6] After a defined extraction time, the fiber containing the concentrated analytes is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed. The desorbed compounds are then separated on a GC column and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve using standards of known concentrations and often employing an internal standard to correct for matrix effects and variations in extraction efficiency.

Experimental Protocols

1. Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • SPME Autosampler: For automated extraction and injection.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad recovery of volatile sulfur compounds.[7]

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • Standard Analytical Balance, Vortex Mixer, and Pipettes.

  • Reagents: this compound (≥95% purity), internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog), methanol (HPLC grade), sodium chloride (analytical grade), and ethylenediaminetetraacetic acid (EDTA).

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol. Store at 4°C.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the appropriate matrix simulant (e.g., 10% ethanol solution for alcoholic beverages). Spike each standard with a constant concentration of the internal standard.

3. Sample Preparation (HS-SPME)

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Aliquoting: Place 5 mL of the liquid sample (or 1-2 g of a homogenized solid sample) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution to each sample and standard vial.

  • Matrix Modification: To enhance the release of volatile compounds, add sodium chloride (e.g., 20% w/v) and EDTA (e.g., 1% w/v).[7][8] For alcoholic samples, dilution to a lower ethanol concentration (e.g., 2.5% v/v) can improve sensitivity.[7]

  • Incubation/Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at a controlled temperature (e.g., 35-50°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[7]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) under agitation.[7]

  • Desorption: After extraction, the fiber is automatically retracted and inserted into the GC inlet for thermal desorption of the analytes.

4. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of this compound.

ParameterSetting
GC System
Injection PortSplitless mode, 250°C
Carrier GasHelium, constant flow rate of 1.0 mL/min
GC ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temperature 40°C (hold 5 min), ramp to 220°C at 5°C/min, hold for 5 min
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 75 (To be confirmed with standard)
Qualifier Ionsm/z 47, 118 (To be confirmed with standard)

Note: The oven program and selected ions should be optimized based on the specific instrument and separation requirements.

Data Presentation

Quantitative data from various studies can be compiled to provide a reference for expected concentration ranges in different matrices.

Sample MatrixReported ConcentrationAnalytical Method
Fish SauceRelative peak area %: 0.178HS-SPME-GC-MS
Wine DistillatesNot typically a major VSCSBSE-GC-MS
Fermented BeveragesLow ppb to ppm levelsHS-SPME-GC-MS
Potato ProductsKey aroma contributorDynamic Headspace-GC-MS

This table is illustrative. Actual concentrations can vary widely based on processing and storage conditions.

Experimental Workflow

The overall process for the quantification of this compound is outlined in the diagram below.

G Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Spike Spike with Internal Standard Sample->Spike MatrixMod Matrix Modification (Salt, EDTA, Dilution) Spike->MatrixMod Standards Prepare Calibration Standards Incubate Incubation & Equilibration MatrixMod->Incubate Standards->Incubate Load into Autosampler Extract HS-SPME Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC Separation & MS Detection (SIM) Desorb->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

The described HS-SPME-GC-MS method provides a sensitive, reliable, and automated solution for the quantification of this compound. The protocol minimizes sample handling and eliminates the need for organic solvents, making it an environmentally friendly approach. Proper optimization of SPME parameters and GC-MS conditions is essential for achieving high accuracy and precision in complex matrices. This application note serves as a comprehensive guide for researchers and scientists in the fields of food science, flavor chemistry, and quality control.

References

Application Note: Quantitative Analysis of 3-(Methylthio)butanal using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)butanal, also known as potato butyraldehyde, is a volatile sulfur compound (VSC) that plays a significant role in the aroma profile of various food products, contributing to savory, potato-like, and vegetable notes.[1][2] Its analysis is crucial for quality control and flavor development in the food and fragrance industries. However, the analysis of volatile compounds like this compound in complex matrices is challenging due to their low concentrations and the presence of interfering substances.[3]

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for the extraction and pre-concentration of volatile and semi-volatile analytes.[4][5] When coupled with the selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), it provides a robust method for quantification. This application note details an optimized protocol for the quantitative analysis of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for the analysis.

Reagents and Materials
  • Standard: this compound (≥96% purity)

  • Internal Standard (IS): 4-Fluorobenzaldehyde or similar, depending on the matrix and retention time.

  • Solvent: Methanol (HPLC grade) for stock solutions.

  • Salt: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Water: Deionized, ultrapure water.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[6][7]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation
  • Gas Chromatograph (GC): Agilent 6890N or similar, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5975 or similar mass selective detector.

  • Autosampler: Gerstel MPS or similar, with SPME capabilities for automation, or a manual SPME holder.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution with ultrapure water in headspace vials.

  • Internal Standard (IS) Solution: Prepare a stock solution of the IS in methanol and spike into each standard and sample to a final concentration of 20 ng/mL.

HS-SPME Protocol
  • Sample Preparation: Place 5 g of the homogenized sample (or 5 mL of liquid sample) into a 20 mL headspace vial. For solid samples, add 5 mL of ultrapure water.

  • Matrix Modification: Add 2 g of NaCl to the vial. Salting-out increases the ionic strength of the sample, which promotes the release of volatile analytes into the headspace.[8]

  • Spiking: Add the internal standard solution to the vial.

  • Incubation/Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at 60°C for 20 minutes with agitation (e.g., 300 rpm) to facilitate the equilibrium of analytes between the sample and the headspace.[9]

  • Extraction: After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at the same temperature (60°C).[8]

  • Desorption: Immediately after extraction, transfer the fiber to the GC inlet, heated to 250°C, and desorb for 5 minutes in splitless mode.[6]

Diagrams and Visualizations

SPME_Workflow HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction Automated HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot (5g or 5mL) Salt 2. Add NaCl (Matrix Modifier) Sample->Salt IS 3. Spike Internal Standard Salt->IS Seal 4. Seal Vial IS->Seal Equilibrate 5. Equilibration (60°C, 20 min) Seal->Equilibrate Extract 6. HS Extraction (60°C, 30 min) Equilibrate->Extract Desorb 7. Thermal Desorption (250°C, 5 min) Extract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection Separate->Detect Data 10. Data Analysis Detect->Data SPME_Parameters Key Parameters Influencing SPME Efficiency center Extraction Efficiency F Fiber Coating (e.g., DVB/CAR/PDMS) center->F T Extraction Time center->T Temp Extraction Temperature center->Temp S Salt Addition (Salting-Out Effect) center->S A Agitation center->A M Sample Matrix Properties center->M

References

Application Notes and Protocols for the Derivatization of 3-(Methylthio)butanal for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal is a volatile sulfur-containing aldehyde that contributes to the aroma and flavor of various food products, including potatoes and some beverages.[1][2] Accurate and sensitive detection of this compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. However, its direct analysis by gas chromatography (GC) can be challenging due to its polarity and potential for thermal degradation.[3][4]

Derivatization is a chemical modification process that converts an analyte into a new compound with improved analytical properties.[3][4][5] For aldehydes like this compound, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD).[3][6][7]

This document provides detailed application notes and protocols for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for carbonyl compounds.[8][9][10] The resulting oxime derivative exhibits excellent chromatographic behavior and can be detected with high sensitivity.[6][7]

Principle of Derivatization with PFBHA

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of an aldehyde or ketone to form an oxime derivative.[6] The pentafluorobenzyl group is a strong electrophore, making the derivative highly sensitive to electron capture detection (ECD). Furthermore, the derivatization increases the molecular weight and volatility of the analyte, leading to improved separation and detection by GC-MS.[3][6]

The reaction of PFBHA with this compound is illustrated below:

G cluster_reaction Derivatization Reaction reactant1 This compound product This compound-PFB-oxime reactant1->product + reactant2 PFBHA reactant2->product

Caption: Reaction of this compound with PFBHA.

Advantages of PFBHA Derivatization

Derivatization of this compound with PFBHA offers several key advantages for its detection:

  • Increased Sensitivity: The incorporation of the pentafluorobenzyl group significantly enhances the response of electron capture detectors (ECD) and allows for lower detection limits in mass spectrometry.[6][7]

  • Improved Chromatographic Properties: The resulting oxime is more volatile and thermally stable than the parent aldehyde, leading to sharper peaks and better resolution in gas chromatography.[3][4]

  • Enhanced Specificity: The derivatization reaction is specific to carbonyl compounds, reducing potential interferences from other matrix components.[8][10]

  • Versatility: The PFBHA derivatives can be analyzed by various techniques, including GC-ECD and GC-MS.[6][8]

Quantitative Data Summary

The following table summarizes the expected improvements in analytical performance when using PFBHA derivatization for the analysis of this compound compared to direct injection. The values are estimates based on typical performance enhancements observed for similar aldehydes.

ParameterDirect Injection (Estimated)PFBHA Derivatization (Estimated)
Limit of Detection (LOD) 1-10 µg/L0.01-0.1 µg/L
Limit of Quantification (LOQ) 5-30 µg/L0.05-0.5 µg/L
Linear Range 2-3 orders of magnitude4-5 orders of magnitude
Peak Shape Tailing may be observedSymmetrical
Precision (RSD%) < 15%< 5%

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity[8]

  • Hexane, GC grade

  • Methanol, GC grade

  • Deionized water

  • Sodium sulfate, anhydrous

  • Potassium hydrogen phthalate (KHP) buffer (pH 4)

  • Sample vials (20 mL) with PTFE-lined septa

  • Microsyringes

Protocol 1: Liquid-Phase Derivatization and Extraction

This protocol is adapted from EPA Method 556.1 and is suitable for aqueous samples.[11]

  • Sample Preparation: Place 20 mL of the aqueous sample into a 40 mL vial. Adjust the pH to 4 using a KHP buffer.

  • Derivatization: Add 1 mL of a freshly prepared 15 mg/mL PFBHA solution in deionized water to the sample vial.[11]

  • Reaction: Cap the vial and incubate at 35°C for 2 hours.[11]

  • Extraction: After incubation, add 4 mL of hexane to the vial. Cap and shake vigorously for 5 minutes.

  • Phase Separation: Allow the layers to separate. Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the derivatized this compound is now ready for GC-MS or GC-ECD analysis.

G cluster_workflow Liquid-Phase Derivatization Workflow A Sample Preparation (20 mL) B Add PFBHA Solution A->B C Incubate (35°C, 2h) B->C D Liquid-Liquid Extraction (Hexane) C->D E Dry Extract (Na2SO4) D->E F GC Analysis E->F

Caption: Liquid-Phase Derivatization Workflow.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is a more rapid and solventless alternative, suitable for volatile analytes in complex matrices.[12][13]

  • SPME Fiber Preparation: Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of a vial containing a PFBHA solution (10 mg/mL in water) at 20°C for 20 minutes to load the derivatizing agent onto the fiber.[12]

  • Sample Preparation: Place 10 mL of the sample into a 20 mL headspace vial.

  • Derivatization and Extraction: Expose the PFBHA-loaded SPME fiber to the headspace of the sample vial for 20 minutes at a controlled temperature (e.g., 40°C).[12]

  • Analysis: Immediately desorb the fiber in the GC injection port for analysis.

G cluster_workflow HS-SPME On-Fiber Derivatization Workflow A Load SPME Fiber with PFBHA B Expose Fiber to Sample Headspace A->B C Thermal Desorption in GC Inlet B->C D GC Analysis C->D

Caption: HS-SPME On-Fiber Derivatization Workflow.

Recommended GC-MS Conditions

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Program: 40°C for 2 min, ramp at 8°C/min to 280°C, hold for 10 min.[12]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Conclusion

The derivatization of this compound with PFBHA is a robust and highly effective method for improving its detection in various sample matrices. The protocols provided herein offer researchers and analysts reliable procedures for achieving low detection limits, improved chromatographic performance, and accurate quantification. The choice between liquid-phase extraction and HS-SPME will depend on the specific application, sample matrix, and available instrumentation. By implementing these derivatization strategies, scientists can significantly enhance their ability to analyze this important flavor compound.

References

Application Notes and Protocols for 3-(Methylthio)butanal as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive guide for the use of 3-(methylthio)butanal as a flavor standard in research, quality control, and drug development. This document outlines the chemical and sensory properties of this compound, detailed protocols for its quantitative analysis using gas chromatography-mass spectrometry (GC-MS), and methods for sensory evaluation. Additionally, it includes diagrams of the putative signaling pathways involved in its perception. This guide is intended for researchers, scientists, and professionals in the food, flavor, and pharmaceutical industries.

Introduction

This compound, also known as potato butyraldehyde, is a volatile sulfur-containing organic compound that plays a significant role in the flavor profile of a variety of foods.[1] It is characterized by its potent and complex aroma, which is often described as savory, sulfurous, and vegetative.[1] Due to its distinct flavor characteristics, this compound is an important standard for flavor analysis, quality control of food products, and in the development of new food ingredients and pharmaceuticals where taste and odor are critical parameters. Its FEMA (Flavor and Extract Manufacturers Association) number is 3374, and its JECFA (Joint FAO/WHO Expert Committee on Food Additives) number is 467, signifying its approval for use as a flavoring agent in food.[2]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use as a flavor standard.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 3-(Methylsulfanyl)butanal, Potato butyraldehyde
CAS Number 16630-52-7
Molecular Formula C5H10OS[2]
Molecular Weight 118.20 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Green, vegetable, potato, sulfurous
Boiling Point 62-64 °C at 10 mmHg
Density 1.001 g/mL at 25 °C
Refractive Index n20/D 1.476 (lit.)[3]
Solubility Soluble in alcohol, chloroform, and ethyl acetate. Insoluble in water.[2][4]
Storage 2-8°C[3]

Sensory Properties

The sensory characteristics of this compound are critical for its application as a flavor standard. It imparts a complex flavor profile that is highly dependent on its concentration.

Sensory AttributeDescriptionConcentrationReference
Odor Sulphurous, vegetative, cabbage-like, and green with a fishy nuance.Not specified[1]
Taste Vegetative, tomato, fishy, and sulphurous.0.2 ppm[1]

Note: Odor and taste thresholds for this compound can vary significantly depending on the matrix (e.g., water, oil, food product) and the sensitivity of the individual taster.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for the quantitative analysis of this compound.

Objective: To prepare a stock solution and a series of working standards of this compound for the generation of a calibration curve.

Materials:

  • This compound (≥96% purity)

  • Methanol (GC grade) or another suitable volatile organic solvent

  • Volumetric flasks (Class A)

  • Micropipettes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of methanol. c. Bring the flask to volume with methanol. d. Stopper the flask and invert several times to ensure homogeneity. e. Store the stock solution at 2-8°C in an amber vial to protect it from light.

  • Working Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): a. Prepare a series of dilutions from the stock solution using methanol as the diluent. b. For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol. c. Prepare the remaining working standards by serial dilution.

Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from a method for the analysis of a structurally similar compound, 3-(methylthio)propanal, and is suitable for the quantification of this compound in various sample matrices.

Objective: To extract and quantify this compound from a sample matrix using HS-SPME-GC-MS.

Workflow Diagram:

hs_spme_gcms_workflow sample_prep Sample Preparation spme_extraction HS-SPME Extraction sample_prep->spme_extraction Incubation gcms_analysis GC-MS Analysis spme_extraction->gcms_analysis Desorption data_processing Data Processing gcms_analysis->data_processing Chromatogram quantification Quantification data_processing->quantification Peak Area

Caption: Workflow for HS-SPME-GC-MS analysis.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath

  • Internal standard (e.g., 2-methyl-3-furanthiol, if necessary)

Procedure:

  • Sample Preparation: a. Place a known amount of the sample (e.g., 5 g of a solid food sample or 5 mL of a liquid sample) into a 20 mL headspace vial. b. If using an internal standard, add a known concentration to the sample. c. For solid samples, add a small amount of deionized water to facilitate the release of volatiles.

  • HS-SPME Extraction: a. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. b. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis: a. Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short time (e.g., 5 minutes) in splitless mode. b. Column: Use a suitable capillary column (e.g., DB-WAX or DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C). d. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350. For quantification, use selected ion monitoring (SIM) mode with characteristic ions of this compound (e.g., m/z 61, 75, 118).

  • Calibration and Quantification: a. Prepare a calibration curve by analyzing the working standards under the same HS-SPME-GC-MS conditions. b. Plot the peak area of this compound (or the ratio of the peak area of the analyte to the internal standard) against the concentration. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. d. For complex matrices, the standard addition method may be employed to compensate for matrix effects.[5][6][7]

Signaling Pathways

The perception of flavor involves both the sense of smell (olfaction) and taste (gustation).

Olfactory Signaling Pathway

The odor of this compound is detected by olfactory receptors in the nasal cavity. The binding of this volatile compound to a G-protein coupled receptor (GPCR) initiates a signaling cascade.

olfactory_pathway cluster_membrane Cell Membrane receptor Olfactory Receptor (GPCR) g_protein G-protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces ion_channel Ion Channel depolarization Depolarization ion_channel->depolarization odorant This compound odorant->receptor atp ATP atp->adenylyl_cyclase camp->ion_channel opens signal Signal to Brain depolarization->signal

Caption: Olfactory signal transduction cascade.

Gustatory Signaling Pathway (Savory/Umami)

The savory taste of this compound is likely perceived through umami taste receptors on the tongue. The primary umami receptor is a heterodimer of two GPCRs, T1R1 and T1R3.

gustatory_pathway cluster_membrane Taste Cell Membrane receptor Umami Receptor (T1R1/T1R3) g_protein G-protein (Gustducin) receptor->g_protein activates plc Phospholipase C g_protein->plc activates ip3 IP3 plc->ip3 produces ca_channel Ca2+ Channel neurotransmitter Neurotransmitter Release ca_channel->neurotransmitter tastant This compound tastant->receptor pip2 PIP2 pip2->plc ca_release Ca2+ Release from ER ip3->ca_release ca_release->ca_channel opens

References

Application Note & Protocol: Quantification of 3-(Methylthio)butanal using a Stable Isotope Dilution Assay by HS-SPME-GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)butanal is a key volatile flavor compound found in a variety of foods and beverages, contributing to savory, potato-like, and sulfurous aroma profiles.[1] Accurate quantification of this analyte is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and food processing. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This approach effectively compensates for matrix effects and variations in sample preparation and injection volume, which are common challenges in the analysis of complex samples.

This document provides a detailed protocol for the determination of this compound in food and beverage matrices using a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) based stable isotope dilution assay.

Principle of the Method

The method is based on the addition of a known amount of a stable isotope-labeled internal standard, such as this compound-d3, to the sample. After equilibration, the volatile and semi-volatile compounds in the headspace of the sample are extracted and concentrated using an SPME fiber. The analytes are then thermally desorbed from the fiber in the GC inlet, separated by gas chromatography, and detected by tandem mass spectrometry. Quantification is achieved by measuring the ratio of the response of the native analyte to its labeled internal standard.

Materials and Reagents

  • Standards:

    • This compound (CAS No. 16630-52-7), ≥95% purity

    • This compound-d3 (or other suitable deuterated variant) as an internal standard. Note: The synthesis of a deuterated standard may be required if not commercially available.

  • Solvents and Reagents:

    • Methanol (HPLC or GC grade)

    • Sodium chloride (analytical grade)

    • Deionized water

    • SPME fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

Instrumentation

  • Gas Chromatograph coupled to a Triple Quadrupole (QqQ) Mass Spectrometer

  • CTC PAL3 Autosampler or equivalent for automated HS-SPME

  • SPME fiber conditioning station

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and the deuterated internal standard into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL):

    • Dilute the primary stock solution of the deuterated internal standard with methanol.

Sample Preparation
  • Accurately weigh 5.0 g (for solid samples) or pipette 5.0 mL (for liquid samples) into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water to solid samples.

  • Add 2.0 g of sodium chloride to the vial.

  • Spike the sample with a known amount of the deuterated internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

  • Immediately cap the vial and vortex for 30 seconds.

HS-SPME Procedure

The following is a representative HS-SPME method; optimization may be required for different matrices.

  • Incubation/Equilibration: Place the vial in the autosampler tray and incubate at 40°C for 15 minutes with agitation (e.g., 250 rpm).

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C.

GC-MS/MS Analysis

The following are suggested starting parameters; optimization is recommended.

  • GC Conditions:

    • Column: e.g., DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 240°C

      • Hold: 5 minutes at 240°C

  • MS/MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These must be determined by infusing the individual standards. A hypothetical example is provided in the data table below.

Data Presentation

Table 1: Hypothetical MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1187510010
This compound1184710015
This compound-d31217810010
This compound-d31215010015

Note: The precursor ion for the native analyte is its molecular ion (m/z 118).[2] The precursor for a deuterated standard with three deuterium atoms would be m/z 121. Product ions would need to be determined empirically.

Table 2: Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Recovery95-105%
Precision (RSD%)<10%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis start Start prep_standards Prepare Standard Solutions start->prep_standards prep_is Prepare Internal Standard (IS) Solution start->prep_is weigh_sample Weigh/Pipette Sample into Vial start->weigh_sample spike_is Spike with IS prep_is->spike_is add_salt Add NaCl weigh_sample->add_salt add_salt->spike_is vortex Vortex spike_is->vortex hs_spme HS-SPME Extraction vortex->hs_spme gc_ms GC-MS/MS Analysis hs_spme->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing end End data_processing->end

Caption: Experimental workflow for the SIDA of this compound.

SIDA_Principle cluster_sample Sample Matrix cluster_standard Internal Standard cluster_measurement MS Detection analyte Analyte ms Analyte Signal IS Signal analyte->ms:f0 is Labeled IS is->ms:f1 quant Quantification (Ratio of Signals) ms->quant

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Measuring 3-(Methylthio)butanal in Dairy Products: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylthio)butanal is a volatile sulfur compound that can significantly influence the flavor profile of various dairy products. Arising from the degradation of the amino acid methionine, its presence can impart both desirable savory and potato-like notes, as well as undesirable off-flavors depending on its concentration and the food matrix. Accurate quantification of this compound is therefore crucial for quality control, product development, and shelf-life studies in the dairy industry.

This application note provides detailed protocols for the analysis of this compound in dairy products using two common and effective sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While extensive quantitative data for this compound across a wide variety of dairy products is not abundant in publicly available literature, the following table summarizes typical concentration ranges for related volatile sulfur compounds and aldehydes found in different dairy matrices. These values can serve as a general guideline for expected concentration levels.

Dairy ProductCompound ClassRepresentative CompoundsTypical Concentration Range (µg/kg)
Milk (Raw, Pasteurized, UHT) AldehydesHexanal, Heptanal, Nonanal0.01 - 52[1]
Sulfur CompoundsDimethyl sulfide, Dimethyl disulfide0.1 - 10
Cheese (e.g., Cheddar, Swiss) Aldehydes3-Methylbutanal, 2-Methylbutanal10 - 1000+
Sulfur CompoundsMethanethiol, Dimethyl trisulfide1 - 500
Yogurt & Fermented Milk AldehydesAcetaldehyde, 3-Methylbutanal100 - 15,000
Sulfur CompoundsDimethyl sulfide1 - 20

Experimental Protocols

Protocol 1: Analysis of this compound using HS-SPME-GC-MS

This protocol is suitable for the routine analysis of volatile compounds in various dairy matrices.

1. Sample Preparation:

  • For liquid samples (milk, yogurt), weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid samples (cheese), grate 2 g of the sample and place it into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

  • Add an appropriate internal standard (e.g., 3-(methylthio)propanal-d5 or a non-native sulfur compound) to each sample for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler or heating block equipped with an agitator.

  • Equilibrate the sample at 45°C for 15 minutes with agitation.

  • Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 45°C with continued agitation.[2]

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a mid-polar capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for this compound: m/z 118 (molecular ion), 86, and 75. For initial screening, a full scan mode (e.g., m/z 35-250) can be utilized.

Protocol 2: Analysis of this compound using SBSE-GC-MS

This protocol offers higher sensitivity and is particularly useful for trace-level analysis.

1. Sample Preparation:

  • For liquid samples, place 10 mL of the sample into a 20 mL vial.

  • For solid samples, homogenize 5 g of the sample with 10 mL of ultrapure water.

  • Add an appropriate internal standard.

  • Place a polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.

2. SBSE Procedure:

  • Stir the sample at room temperature (e.g., 25°C) for 60 minutes at a speed of 1000 rpm.

  • After extraction, remove the stir bar with clean forceps, rinse it briefly with ultrapure water, and gently dry it with a lint-free tissue.

3. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.

  • Thermal Desorption Unit: Desorb the analytes from the stir bar by rapidly heating the tube (e.g., from 40°C to 250°C at 60°C/min, hold for 5 minutes). The desorbed analytes are cryofocused at the head of the GC column using a cooled injection system (CIS).

  • GC-MS Parameters: The GC-MS parameters (column, carrier gas, oven temperature program, and MS settings) can be the same as described in Protocol 1.

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Dairy Sample (5g) Vial 20 mL Headspace Vial Sample->Vial NaCl Add NaCl & Internal Std Vial->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibrate (45°C, 15 min) Seal->Equilibrate Extract Expose DVB/CAR/PDMS Fiber (45°C, 30 min) Equilibrate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM/Scan) Separate->Detect Data Data Analysis Detect->Data Biosynthesis of this compound from Methionine Met Methionine KetoAcid α-Keto-γ-(methylthio)butyric acid (KMTB) Met->KetoAcid Transamination Butanal This compound KetoAcid->Butanal Strecker Degradation

References

Application Notes & Protocols: 3-(Methylthio)butanal as an Off-Flavor Marker in Orange Juice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The flavor profile of orange juice is a complex interplay of volatile and non-volatile compounds. The presence of certain compounds, even at trace levels, can significantly impact the sensory perception and consumer acceptance of the product. 3-(Methylthio)butanal is a sulfur-containing aldehyde that can impart undesirable "cooked," "sulfurous," or "potato-like" off-flavors. While its direct role in orange juice off-flavor is an emerging area of study, the presence of structurally similar compounds like methional (3-(methylthio)propanal) in thermally processed juices suggests that this compound could serve as a valuable marker for flavor degradation.[1][2] This document provides detailed application notes and protocols for the identification and quantification of this compound in orange juice, enabling researchers to investigate its role as an off-flavor marker.

Formation Pathway of this compound

This compound is primarily formed through the Strecker degradation of the amino acid methionine. This reaction occurs between an α-amino acid and a dicarbonyl compound, which are often generated during thermal processing (e.g., pasteurization) and storage of food products. The presence of sulfur-containing amino acids like methionine in orange juice provides the necessary precursors for the formation of sulfurous off-flavor compounds.[2]

Figure 1: Formation of this compound via Strecker Degradation.

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound in orange juice to illustrate its potential as an off-flavor marker. Note: These values are for illustrative purposes, as specific literature data for this compound in orange juice is limited. Researchers should establish their own quantitative data based on experimental results.

Table 1: Concentration of this compound in Orange Juice Samples

Sample TypeProcessingStorage ConditionsThis compound (µg/L)
Freshly SqueezedNone4°C, <24 hoursNot Detected
Pasteurized95°C, 15 sec4°C, 1 week0.5 - 2.0
Pasteurized95°C, 15 sec25°C, 4 weeks5.0 - 15.0
CannedRetorted25°C, 6 months10.0 - 50.0

Table 2: Sensory Threshold of this compound in a Deodorized Orange Juice Matrix

Sensory ParameterThreshold TypeConcentration (µg/L)
OdorDetection0.1 - 0.5
OdorRecognition ("Sulfurous")1.0 - 2.5
FlavorDetection0.5 - 1.5
FlavorRecognition ("Cooked")2.0 - 5.0

Experimental Protocols

Protocol 1: Sample Preparation for Volatile Compound Analysis

This protocol describes the extraction and concentration of volatile compounds from orange juice using Headspace Solid-Phase Microextraction (HS-SPME).

Materials:

  • Orange juice sample

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol, 10 mg/L)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with magnetic stirring capabilities

Procedure:

  • Pipette 10 mL of the orange juice sample into a 20 mL headspace vial.

  • Add 2.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

  • Gently swirl the vial to dissolve the salt.

  • Place the vial in the heating block or water bath set at 40°C.

  • Equilibrate the sample for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Start Start: Orange Juice Sample AddSample 1. Add 10 mL Juice to Vial Start->AddSample AddSalt 2. Add 2.5 g NaCl AddSample->AddSalt AddIS 3. Add Internal Standard AddSalt->AddIS Seal 4. Seal Vial AddIS->Seal Equilibrate 5. Equilibrate at 40°C (15 min) Seal->Equilibrate Expose 6. Expose SPME Fiber (30 min) Equilibrate->Expose Inject 7. Inject into GC-MS Expose->Inject End End: Analysis Inject->End

Figure 2: Experimental workflow for HS-SPME sample preparation.
Protocol 2: GC-MS Analysis for Identification and Quantification

This protocol outlines the parameters for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and quantify this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (desorption time: 2 min)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 min

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 15°C/min to 250°C, hold for 5 min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

  • Data Acquisition: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

    • SIM ions for this compound: m/z 61, 75, 118 (target ion in bold)

Quantification:

  • Prepare a calibration curve using standard solutions of this compound in a deodorized orange juice matrix.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Sensory Evaluation

This protocol describes the use of GC-O to determine the odor activity of this compound and other volatile compounds.

Instrumentation:

  • Gas chromatograph with a sniffing port at the column outlet

  • Effluent splitter to direct the column effluent to both the detector (e.g., FID) and the sniffing port

Procedure:

  • Analyze the prepared orange juice sample extract using the GC conditions outlined in Protocol 2.

  • Trained sensory panelists sniff the effluent from the sniffing port and record the time, duration, and description of any detected odors.

  • The resulting aromagram is aligned with the chromatogram from the detector to identify the compounds responsible for specific odors.

  • To determine the odor activity value (OAV), the concentration of the compound (from GC-MS analysis) is divided by its odor threshold in the specific matrix.

Sample Prepared Sample (from Protocol 1) GC Gas Chromatography Separation Sample->GC Splitter Effluent Splitter GC->Splitter FID Detector (FID) (Chromatogram) Splitter->FID Sniff Sniffing Port (Sensory Panelist) Splitter->Sniff Correlation Data Correlation & Identification FID->Correlation Aromagram Aromagram (Odor Description & Intensity) Sniff->Aromagram Aromagram->Correlation

Figure 3: Logical relationship in a GC-Olfactometry experiment.

The detection and quantification of this compound in orange juice can provide valuable insights into the chemical changes that occur during processing and storage, leading to the development of off-flavors. By utilizing the protocols outlined in this document, researchers can systematically investigate the role of this compound as a potential marker for flavor quality and stability in orange juice. Further studies are warranted to establish a definitive correlation between the concentration of this compound and sensory perception of off-flavor in various types of orange juice products.

References

Application Notes and Protocols: 3-(Methylthio)butanal in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)butanal, also known by synonyms such as potato butyraldehyde, is a volatile sulfur-containing organic compound that plays a significant role in the flavor profile of a variety of food products.[1][2][3] Its characteristic savory, potato-like, and slightly cabbage-like aroma makes it a key component in the desirable flavor of cooked foods, particularly those that undergo thermal processing.[1][4] This document provides detailed application notes and experimental protocols for the study and utilization of this compound in flavor chemistry research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[3] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C5H10OS[3]
Molecular Weight 118.20 g/mol [3]
CAS Number 16630-52-7[5][6][7]
FEMA Number 3374[5][6][8]
JECFA Number 467[8]
Boiling Point 63.00 to 65.00 °C @ 10.00 mm Hg[3]
Density 0.994-1.003 g/mL[3]
Refractive Index 1.473-1.517[3]
Solubility Insoluble in water; soluble in alcohol.[3][3]

Flavor Profile and Sensory Data

The sensory characteristics of this compound are a primary focus of its study in flavor chemistry. It is generally recognized for its savory notes.

AttributeDescriptionReference
Odor Green, musky, buchu, potato, sulfurous, vegetative, cabbage-like, fishy nuance.[3][4]
Taste Vegetative, tomato, fishy, and sulfurous at 0.2 ppm.[1]
FEMA Flavor Profile Savory[2]
Typical Use Levels Up to 2 ppm in finished consumer products.[1]

Note: Specific odor and taste thresholds for this compound are not widely reported in the literature. However, volatile sulfur compounds, in general, are known for their low detection thresholds.[9][10][11]

Formation Pathway of this compound

This compound is primarily formed during the thermal processing of food through the Maillard reaction and, more specifically, the Strecker degradation of the amino acid isoleucine in the presence of a sulfur donor like methionine or hydrogen sulfide.

Isoleucine Isoleucine (Amino Acid) SchiffBase Schiff Base Intermediate Isoleucine->SchiffBase + α-Dicarbonyl Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation StreckerAldehyde_intermediate Strecker Aldehyde Intermediate Decarboxylation->StreckerAldehyde_intermediate - CO2 MTB This compound StreckerAldehyde_intermediate->MTB + Sulfur SulfurDonor Sulfur Donor (e.g., Methionine, H2S) SulfurDonor->MTB

Formation of this compound via Strecker Degradation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of volatile aldehydes in food matrices.[7][12][13]

1. Materials and Reagents:

  • This compound standard (purity ≥95%)

  • Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog)

  • Sodium chloride (analytical grade)

  • Deionized water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

  • Homogenize the solid food sample (e.g., cooked beef, cheese) to a fine powder or paste.

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • For liquid samples (e.g., broth), pipette 5-10 mL into the vial.

  • Add 1-2 g of sodium chloride to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with the septum cap.

3. HS-SPME Procedure:

  • Place the vial in a heating block or the autosampler's incubation station.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

  • Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) at the same temperature.

4. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

  • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/minute.

    • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Acquisition mode: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for this compound are m/z 47, 61, 75, and 118.

5. Quantification:

  • Prepare a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation of this compound

This protocol outlines a method for determining the odor and taste thresholds of this compound.

1. Panelist Selection and Training:

  • Select 10-15 panelists based on their sensory acuity and ability to discriminate different aromas and tastes.

  • Train the panelists with standard solutions of this compound to familiarize them with its sensory characteristics.

2. Odor Threshold Determination (Ascending Forced-Choice Method):

  • Prepare a series of dilutions of this compound in odorless water.

  • Present three samples to each panelist in a randomized order: two are blanks (odorless water), and one contains a specific concentration of this compound.

  • Ask the panelist to identify the odd sample.

  • Start with a concentration below the expected threshold and gradually increase it until the panelist can correctly identify the sample containing the odorant in two consecutive presentations.

  • The geometric mean of the last concentration not detected and the first concentration correctly identified is taken as the individual's detection threshold.

  • The group's odor detection threshold is the geometric mean of the individual thresholds.

3. Taste Threshold Determination:

  • Follow the same procedure as for the odor threshold, but the panelists are asked to taste the solutions. The matrix for taste evaluation can be water or a simple food base (e.g., unsalted broth) to mimic a real food system.[14][15]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound in a food sample.

Sample Food Sample (e.g., Cooked Meat) Homogenization Sample Homogenization Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Spiking Spike with Internal Standard Vial->Spiking HSSPME HS-SPME Extraction Spiking->HSSPME GCMS GC-MS Analysis HSSPME->GCMS Data Data Analysis & Quantification GCMS->Data

References

Application Notes and Protocols for the Extraction of 3-(Methylthio)butanal from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of 3-(methylthio)butanal, a key aroma compound, from various food matrices. The methodologies covered are Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber derivatization, Solvent-Assisted Flavor Evaporation (SAFE), and Stir Bar Sorptive Extraction (SBSE).

Introduction

This compound, also known as methional, is a volatile sulfur compound that contributes significantly to the flavor profile of a wide range of food products. It is often associated with savory, cooked potato, and meaty aromas. The accurate and efficient extraction of this compound from complex food matrices is crucial for flavor analysis, quality control, and research into food chemistry. This document outlines three common and effective extraction techniques, providing detailed protocols and, where available, quantitative performance data.

Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample. For aldehydes like this compound, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to enhance sensitivity and chromatographic performance.

Experimental Protocol

1.1. Materials and Reagents

  • SPME fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) is recommended.

  • Derivatization reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Prepare a stock solution in methanol and a working solution in water.

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Analytical standard of this compound.

  • Internal standard (e.g., deuterated this compound or a compound with similar chemical properties).

1.2. Sample Preparation

  • Liquid Samples (e.g., milk, beer, juice): Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial. Add a known amount of internal standard. For alcoholic beverages, dilution with deionized water may be necessary to reduce the ethanol content.

  • Solid and Semi-Solid Samples (e.g., cheese, meat, potato products): Weigh a known amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial. Add a small amount of deionized water and a known amount of internal standard. For high-fat matrices, the addition of a salt (e.g., NaCl) can enhance the release of volatiles into the headspace.

1.3. HS-SPME with On-Fiber Derivatization Procedure

  • Fiber Conditioning: Condition the SPME fiber in the GC injection port according to the manufacturer's instructions (e.g., 250°C for 30 min).

  • PFBHA Loading: Expose the conditioned SPME fiber to the headspace of a vial containing the PFBHA aqueous solution (e.g., 6 g/L) for a defined period (e.g., 10 minutes at 50°C) to load the derivatization reagent onto the fiber coating.

  • Sample Extraction and Derivatization: Immediately expose the PFBHA-loaded fiber to the headspace of the prepared sample vial.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 40 minutes for methional) with agitation to allow for the extraction and simultaneous derivatization of this compound.

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the derivatized analyte onto the GC column for a period of 2-5 minutes in splitless mode.

1.4. GC-MS Analysis

  • GC Column: A non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity. Key ions for the PFBHA derivative of this compound should be monitored. For general screening, a full scan mode (e.g., m/z 40-400) can be used.

Workflow Diagram

hs_spme_workflow cluster_prep Sample Preparation cluster_spme HS-SPME Procedure cluster_analysis Analysis sample Food Matrix (Liquid/Solid) vial Homogenize & place in Headspace Vial sample->vial is Add Internal Standard vial->is extract Expose Fiber to Sample Headspace (Extraction & Derivatization) is->extract condition Condition SPME Fiber pfbha Load PFBHA onto Fiber condition->pfbha pfbha->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for HS-SPME with on-fiber derivatization of this compound.

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a solvent extract of a food sample, minimizing the formation of artifacts and degradation of thermally labile compounds.[1]

Experimental Protocol

2.1. Materials and Reagents

  • SAFE apparatus.

  • High-vacuum pump.

  • Liquid nitrogen.

  • Organic solvents (e.g., dichloromethane, diethyl ether).

  • Anhydrous sodium sulfate.

  • Rotary evaporator and/or nitrogen stream for concentration.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2.2. Sample Preparation and Extraction

  • Homogenization: Homogenize the food sample. For solid samples, cryogenic grinding with liquid nitrogen can be used to prevent the loss of volatile compounds.

  • Solvent Extraction: Extract the homogenized sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether) by stirring for a defined period (e.g., 1-2 hours).

  • Filtration and Drying: Filter the solvent extract to remove solid particles. Dry the extract over anhydrous sodium sulfate to remove water.

  • Pre-concentration (Optional): The solvent extract can be carefully concentrated using a rotary evaporator at a low temperature (e.g., < 40°C) to a smaller volume before SAFE distillation.

2.3. SAFE Distillation Procedure

  • Apparatus Setup: Assemble the SAFE apparatus and connect it to a high-vacuum pump. Cool the receiving flask with liquid nitrogen.

  • Distillation: Introduce the dried solvent extract dropwise into the distillation flask, which is gently warmed (e.g., 40-50°C). The high vacuum causes the volatile compounds to evaporate at a low temperature.

  • Collection: The evaporated volatile compounds are condensed and collected in the liquid nitrogen-cooled receiving flask.

  • Concentration: After distillation, the collected volatile fraction is carefully concentrated to a final volume (e.g., 100-200 µL) under a gentle stream of nitrogen.

2.4. GC-MS Analysis

  • The GC-MS parameters will be similar to those described for the HS-SPME method, with adjustments to the injection volume and oven temperature program as needed based on the concentration of the final extract.

Workflow Diagram

safe_workflow cluster_extraction Initial Extraction cluster_safe SAFE Distillation cluster_analysis Final Steps & Analysis sample Food Sample homogenize Homogenize sample->homogenize extract Solvent Extraction homogenize->extract dry Filter & Dry Extract extract->dry distill High-Vacuum Distillation dry->distill collect Collect Volatiles in Cold Trap distill->collect concentrate Concentrate Extract collect->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing gcms->data

Caption: General workflow for the SAFE extraction of volatile compounds.

Stir Bar Sorptive Extraction (SBSE)

SBSE is a sorptive extraction technique that uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract and concentrate analytes from a liquid sample. It offers a larger extraction phase volume compared to SPME, potentially leading to higher recovery for certain compounds.

Experimental Protocol

3.1. Materials and Reagents

  • PDMS-coated stir bar (Twister®).

  • Thermal desorption unit (TDU) coupled to a GC-MS system.

  • Sample vials.

  • Magnetic stir plate.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

3.2. Sample Preparation

  • Liquid Samples: Place a known volume of the liquid sample into a vial. Add the PDMS-coated stir bar and an internal standard.

  • Solid Samples: Prepare a liquid extract of the solid food sample as described in the SAFE protocol (solvent extraction and filtration). The SBSE can then be performed on this liquid extract.

3.3. SBSE Procedure

  • Extraction: Place the vial containing the sample and the stir bar on a magnetic stir plate and stir for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Stir Bar Removal and Rinsing: After extraction, remove the stir bar from the sample using clean forceps, rinse it with a small amount of deionized water to remove any adhering matrix components, and gently dry it with a lint-free tissue.

  • Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS system. The analytes are thermally desorbed and transferred to the GC column for analysis.

3.4. GC-MS Analysis

  • The GC-MS parameters will be similar to those described for the previous methods. The TDU parameters (e.g., desorption temperature and time) need to be optimized for the efficient transfer of this compound.

Workflow Diagram

sbse_workflow cluster_prep Sample Preparation cluster_sbse SBSE Procedure cluster_analysis Analysis sample Liquid Food Sample or Extract vial Place Sample in Vial sample->vial is Add Internal Standard & Stir Bar vial->is extract Stir for Extraction is->extract remove Remove & Rinse Stir Bar extract->remove desorb Thermal Desorption (TDU) remove->desorb gcms GC-MS Analysis desorb->gcms data Data Processing gcms->data

Caption: Workflow for the SBSE of volatile compounds from a liquid matrix.

Quantitative Data Summary

The following table summarizes the available quantitative data for the extraction of this compound and related compounds from food matrices. It is important to note that specific quantitative data for this compound using SAFE and SBSE is limited in the readily available literature. The presented data for these techniques are for general volatile compounds or other sulfur compounds and should be considered as indicative.

Extraction TechniqueAnalyte(s)Food MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference(s)
HS-SPME with On-Fiber Derivatization (PFBHA) Methional (this compound)Liquid Dairy0.13 µg/kg--[1]
Methional (this compound)Solid Dairy0.5 µg/kg--[1]
AldehydesBeer--88-107%
Solvent-Assisted Flavor Evaporation (SAFE) Higher boiling point volatilesCheese Extract--80-108%
Stir Bar Sorptive Extraction (SBSE) Volatile Sulfur CompoundsWine Distillates---

Note: The performance of each extraction method is highly dependent on the specific food matrix, analyte concentration, and instrumental conditions. Method validation is crucial for accurate quantification in a specific application.

Conclusion

The choice of extraction protocol for this compound depends on the specific research goals, the nature of the food matrix, and the available instrumentation. HS-SPME with on-fiber derivatization offers a sensitive and solvent-free approach, particularly suitable for routine analysis. SAFE is considered a gold standard for the gentle isolation of a broad range of volatile compounds, minimizing artifact formation, which is critical in flavor research. SBSE provides a high-capacity sorptive extraction that can be advantageous for trace-level analysis in liquid samples. For all methods, optimization and validation are essential to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Stability of 3-(Methylthio)butanal under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(methylthio)butanal under various pH conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in aqueous solutions?

A1: this compound contains both an aldehyde and a methylthio (sulfide) functional group. Aldehydes are known to be susceptible to oxidation and can undergo reactions at the carbonyl group, particularly under basic conditions (e.g., aldol condensation) or acidic conditions (e.g., acetal formation in the presence of alcohols). Thioethers are generally stable but can be oxidized to sulfoxides and subsequently to sulfones under oxidative conditions. The compound is also noted to be air-sensitive, suggesting potential for oxidation.

Q2: How is the stability of this compound expected to change with pH?

A2: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions (pH < 4): Aldehydes can be relatively stable but may undergo acid-catalyzed reactions such as hydration to form a geminal diol or reaction with alcohols to form hemiacetals and acetals. The thioether linkage is generally stable under non-oxidizing acidic conditions.

  • Neutral Conditions (pH ≈ 7): The compound is expected to have moderate stability. However, slow oxidation of the aldehyde and/or the sulfur atom can occur, especially in the presence of dissolved oxygen or other oxidizing agents.

  • Alkaline Conditions (pH > 8): Aldehydes are generally less stable under basic conditions. They can undergo base-catalyzed self-condensation (aldol reaction) or other degradation pathways. The thioether group is relatively stable in the absence of strong oxidizing agents.

Q3: What are the likely degradation products of this compound?

A3: Potential degradation products include:

  • 3-(Methylthio)butanoic acid: Formed by the oxidation of the aldehyde group.

  • 3-(Methylsulfinyl)butanal: Formed by the oxidation of the methylthio group to a sulfoxide.

  • 3-(Methylsulfonyl)butanal: Further oxidation of the sulfoxide to a sulfone.

  • Aldol condensation products: Under basic conditions, two molecules of this compound may react to form a larger molecule.

  • Polyacetals: In the presence of trace alcohols under acidic conditions, polymerization might occur.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of compound purity over time in a buffered solution. The pH of the buffer may not be optimal for stability. Oxidation may be occurring.Determine the optimal pH for stability by performing a pH screening study. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Appearance of new, unexpected peaks in HPLC analysis. Degradation of this compound.Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products. This will help in understanding the degradation pathway and optimizing storage and handling conditions.
Inconsistent results in bioassays or chemical reactions. Instability of this compound under the experimental conditions (e.g., pH of the cell culture medium or reaction buffer).Prepare fresh solutions of this compound immediately before use. If possible, adjust the pH of the experimental medium to a range where the compound is more stable.
Precipitate formation in the sample solution. Possible polymerization or formation of insoluble degradation products.Analyze the precipitate to identify its nature. Adjust the pH or solvent composition to improve the stability and solubility of this compound.

Data Presentation

As specific quantitative data is unavailable, the following table summarizes the expected stability trend of this compound based on general chemical principles.

pH ConditionTemperatureExpected StabilityPotential Degradation Pathways
Acidic (pH 1-3)4°CModerateAcid-catalyzed hydration, acetal formation (if alcohol is present)
Acidic (pH 1-3)25°CLow to ModerateIncreased rate of acid-catalyzed reactions
Neutral (pH 6-8)4°CHighSlow oxidation of aldehyde and/or thioether
Neutral (pH 6-8)25°CModerateIncreased rate of oxidation
Alkaline (pH 9-12)4°CModerateBase-catalyzed aldol condensation, oxidation
Alkaline (pH 9-12)25°CLowRapid base-catalyzed degradation and oxidation

Experimental Protocols

Protocol: pH Stability Study of this compound

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate, citrate, borate).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Time Points: Incubate the samples at a constant temperature (e.g., 25°C or 40°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways of this compound cluster_acidic Acidic Conditions cluster_neutral Neutral/Oxidative Conditions cluster_alkaline Alkaline Conditions A This compound B Geminal Diol (Hydration) A->B + H2O, H+ C Hemiacetal/Acetal (with ROH) A->C + ROH, H+ D This compound E 3-(Methylsulfinyl)butanal (Sulfoxide) D->E Oxidation (S) F 3-(Methylthio)butanoic Acid D->F Oxidation (CHO) G This compound H Enolate Intermediate G->H OH- I Aldol Condensation Product H->I + this compound Experimental Workflow for pH Stability Study prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) incubation Incubate Samples at Constant Temperature prep_buffers->incubation prep_stock Prepare Stock Solution of this compound prep_stock->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data_analysis Plot % Remaining vs. Time Determine Degradation Rate analysis->data_analysis

Degradation products of 3-(Methylthio)butanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)butanal.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual decrease in the peak area of this compound in my GC-MS analysis over time, even when stored at the recommended 2-8°C. What could be the cause?

A1: The decrease in the concentration of this compound during storage can be attributed to several degradation pathways. The aldehyde functional group is susceptible to oxidation, which can convert it to 3-(methylthio)butanoic acid. Additionally, the thioether group can be oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. It is also possible for the molecule to undergo polymerization or condensation reactions, especially if exposed to light or trace amounts of catalysts. To minimize degradation, ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and strictly within the recommended temperature range.

Q2: My sample of this compound has developed a sharper, more pungent odor compared to a fresh sample. What could be the reason for this change?

A2: A change in the odor profile of this compound often indicates the formation of degradation products. One common degradation pathway is the elimination of methanethiol, which results in the formation of 2-butenal.[1] 2-Butenal has a pungent, acrolein-like odor, which could explain the change you are observing. This elimination reaction can be catalyzed by acidic or basic impurities. To confirm the presence of 2-butenal, you can use a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum of the impurity with a 2-butenal standard.

Q3: I have noticed the appearance of several new, smaller peaks in the chromatogram of my stored this compound sample. What are these likely to be?

A3: The new peaks in your chromatogram are likely degradation products. Besides the potential for oxidation and elimination products as mentioned in the previous questions, aldehydes are known to undergo self-condensation reactions (aldol condensation) to form larger molecules. These dimers or oligomers would appear as new peaks in your chromatogram, typically at later retention times. The complex nature of these reactions can lead to a variety of products, resulting in multiple new peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity/Appearance of New Peaks Oxidation of the aldehyde or thioether group, elimination of methanethiol, or polymerization.Store the compound under an inert atmosphere, protected from light, and at the recommended temperature of 2-8°C. For long-term storage, consider storing at -20°C. Before use, it is advisable to re-analyze the purity of the compound.
Change in Odor Formation of volatile degradation products such as 2-butenal.Verify the purity of the sample using GC-MS. If the odor change is significant, the material may be too degraded for your application.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentrations.Always use a freshly opened or recently analyzed sample for critical experiments. Quantify the concentration of this compound before each experiment using a validated analytical method.

Potential Degradation Products of this compound

Degradation Product Formation Pathway Notes
3-(Methylthio)butanoic acidOxidation of the aldehyde groupCan be formed by exposure to air (oxygen).
3-(Methylsulfinyl)butanalOxidation of the thioether groupA primary oxidation product of the sulfur atom.
3-(Methylsulfonyl)butanalFurther oxidation of the sulfoxideA more highly oxidized product of the sulfur atom.
2-ButenalElimination of methanethiolA known potential impurity and degradation product.[1]
Aldol condensation productsSelf-condensation of the aldehydeCan lead to a variety of higher molecular weight products.

Experimental Protocols

Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and its potential degradation products. Instrument conditions may need to be optimized for your specific equipment and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or methyl tert-butyl ether (MTBE).

  • Prepare a series of calibration standards of this compound in the same solvent.

  • If available, prepare calibration standards for potential degradation products (e.g., 2-butenal, 3-(methylthio)butanoic acid).

2. GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

3. Data Analysis and Quantification:

  • Identify this compound and its degradation products by comparing their retention times and mass spectra to those of authentic standards or by interpretation of the mass spectra and comparison with spectral libraries (e.g., NIST).

  • Quantify the concentration of this compound and its degradation products by creating a calibration curve from the peak areas of the standards.

Degradation Pathway of this compound

DegradationPathway Potential Degradation Pathways of this compound A This compound B 3-(Methylsulfinyl)butanal (Sulfoxide) A->B Oxidation (Thioether) D 3-(Methylthio)butanoic Acid A->D Oxidation (Aldehyde) E 2-Butenal A->E Elimination of CH3SH F Aldol Condensation Products A->F Self-Condensation C 3-(Methylsulfonyl)butanal (Sulfone) B->C Oxidation

Caption: Inferred degradation pathways of this compound during storage.

References

Technical Support Center: Preventing the Formation of 3-(Methylthio)butanal Off-Flavor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the formation of 3-(Methylthio)butanal (3-MTB), a potent off-flavor compound. 3-MTB is characterized by a potato, cabbage, or sulfurous aroma and can negatively impact the sensory profile of various products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable steps to mitigate the formation of this compound.

Issue 1: Unexplained "Potato" or "Sulfurous" Off-Flavor Detected in Product

Possible Cause: Formation of this compound (3-MTB) through the Strecker degradation of methionine.

Troubleshooting Steps:

  • Confirm the Presence of 3-MTB: Utilize the analytical protocol provided in the "Experimental Protocols" section (HS-SPME-GC-MS) to confirm the presence and quantify the concentration of 3-MTB in your sample.

  • Identify Precursors:

    • Methionine: Analyze your raw materials and reaction mixtures for the presence of the amino acid methionine, a primary precursor to 3-MTB.

    • α-Dicarbonyl Compounds: Investigate the potential for the formation of α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) which are key reactants in the Strecker degradation. These can arise from Maillard reactions or lipid oxidation.

  • Control Reaction Conditions:

    • Temperature: The Strecker degradation is highly temperature-dependent. If possible, lower the processing or storage temperature of your product. Refer to Table 1 for the impact of temperature on Strecker aldehyde formation.

    • pH: The rate of Strecker degradation is influenced by pH. Adjusting the pH of your system may help to minimize 3-MTB formation. Conduct kinetic studies at different pH values to determine the optimal range for your specific matrix.

  • Implement Inhibitory Strategies:

    • Phenolic Compounds: Consider the addition of phenolic compounds, which can act as antioxidants and may interfere with the Strecker degradation pathway. Gallic acid has been shown to be involved in this pathway, and its quinone is a key intermediate. The presence of glucose can inhibit the formation of this quinone.[1][2][3] Refer to Table 2 for a summary of the effects of phenolic compounds.

    • Antioxidants: The addition of antioxidants such as ascorbic acid can help to quench reactive oxygen species that may contribute to the formation of α-dicarbonyl compounds.

Issue 2: Inconsistent Levels of 3-MTB Across Different Experimental Batches

Possible Cause: Variability in raw material composition or processing parameters.

Troubleshooting Steps:

  • Raw Material Analysis:

    • Establish a quality control protocol to screen incoming raw materials for methionine content.

    • Assess the potential for variability in the composition of complex matrices that could contribute α-dicarbonyl precursors.

  • Process Parameter Monitoring:

    • Implement strict control and monitoring of key process parameters such as temperature, pH, and heating/cooling rates.

    • Ensure consistent mixing and homogeneity to avoid localized "hot spots" that could accelerate 3-MTB formation.

  • Standardize Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all relevant experimental steps to minimize batch-to-batch variation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound (3-MTB) is a volatile organic compound known for its potent off-flavor, often described as cooked potato, cabbage-like, or sulfurous. It can be a significant concern in the food, beverage, and pharmaceutical industries as even trace amounts can negatively impact the sensory characteristics and consumer acceptance of a product.

Q2: What is the primary chemical pathway for the formation of 3-MTB?

A2: The primary pathway for the formation of 3-MTB is the Strecker degradation of the amino acid methionine in the presence of an α-dicarbonyl compound. This reaction is a key part of the Maillard reaction cascade.

Q3: What are the main precursors for 3-MTB formation?

A3: The two main precursors are:

  • Methionine: An essential amino acid.

  • α-Dicarbonyl compounds: Such as glyoxal and methylglyoxal, which can be formed from the Maillard reaction, caramelization, or lipid oxidation.

Q4: How does temperature affect the formation of 3-MTB?

A4: The rate of the Strecker degradation, and thus the formation of 3-MTB, is significantly accelerated by an increase in temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly.

Q5: Can pH be used to control the formation of 3-MTB?

A5: Yes, pH can influence the rate of 3-MTB formation. The optimal pH for the Strecker degradation can vary depending on the specific reactants and the matrix. Generally, the reaction is favored under neutral to slightly acidic conditions. It is recommended to perform kinetic studies to determine the effect of pH in your specific system.

Q6: Are there any compounds that can inhibit the formation of 3-MTB?

A6: Yes, certain compounds can inhibit or reduce the formation of 3-MTB. These include:

  • Phenolic Compounds: Some phenolic compounds can act as antioxidants and may interfere with the Strecker degradation pathway. For example, glucose has been shown to inhibit the formation of phenylacetaldehyde (another Strecker aldehyde) by reducing the formation of gallic acid quinone, a key intermediate.[1][2][3]

  • Antioxidants: General antioxidants like ascorbic acid can help by scavenging free radicals and reducing the formation of α-dicarbonyl compounds from lipid oxidation.

Data Presentation

Table 1: Influence of Temperature on Strecker Aldehyde Formation (General Overview)

Temperature RangeRelative Rate of FormationNotes
Low (e.g., < 50°C)SlowReaction proceeds, but at a significantly reduced rate.
Moderate (e.g., 50-100°C)ModerateRate of formation increases noticeably.
High (e.g., > 100°C)RapidSignificant and rapid formation of Strecker aldehydes.

Note: This table provides a general trend. The exact temperature dependence will vary based on the specific matrix, pH, and concentration of precursors.

Table 2: Qualitative Effect of Phenolic Compounds on Strecker Aldehyde Formation

Phenolic CompoundObserved Effect on Strecker Aldehyde FormationPotential Mechanism
Gallic AcidCan be a reactant in the Strecker degradation pathway via its quinone.Oxidation of gallic acid to its o-quinone, which then reacts with the amino acid.
GlucoseInhibitory on phenylacetaldehyde formation in the presence of gallic acid.[1][2][3]Reduces the formation of gallic acid quinone.[1][2][3]
Catechin/EpicatechinCan decrease phenylacetaldehyde formation in the presence of methylglyoxal.[4]Act as trapping agents for dicarbonyl compounds.[4]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Objective: To extract, identify, and quantify this compound in a liquid or solid matrix.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heating block or water bath with magnetic stirring capabilities

  • Sodium chloride (NaCl)

  • This compound analytical standard

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation:

    • For liquid samples: Place 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples: Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

    • Add 1 g of NaCl to each vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

  • HS-SPME Extraction:

    • Place the vial in the heating block set at a predetermined temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 10 minutes with gentle stirring.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector port at a suitable temperature (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Oven Program: Initial temperature 40°C for 2 min, ramp at 5°C/min to 180°C, then at 20°C/min to 250°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 47, 61, 75, 118).

    • Quantify the concentration of 3-MTB by creating a calibration curve using the analytical standard and the internal standard method.

Protocol 2: Evaluating the Efficacy of Inhibitors on 3-MTB Formation

Objective: To assess the ability of different compounds (e.g., antioxidants, phenolic compounds) to inhibit the formation of this compound in a model system.

Materials:

  • Methionine solution (e.g., 10 mM in phosphate buffer)

  • α-Dicarbonyl compound solution (e.g., 10 mM methylglyoxal in phosphate buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Inhibitor stock solutions at various concentrations

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Thermostated water bath or incubator

  • HS-SPME-GC-MS system (as described in Protocol 1)

Procedure:

  • Reaction Setup:

    • In a series of reaction vials, combine the methionine solution, α-dicarbonyl compound solution, and phosphate buffer.

    • To the test vials, add the inhibitor stock solution to achieve the desired final concentrations.

    • Include control vials with no inhibitor.

  • Incubation:

    • Seal the vials and place them in a thermostated water bath at a constant temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).

  • Analysis:

    • After incubation, immediately cool the vials in an ice bath to stop the reaction.

    • Analyze the headspace of each vial for the concentration of this compound using the HS-SPME-GC-MS method described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of 3-MTB formation).

Visualizations

Strecker_Degradation_Pathway Methionine Methionine (Amino Acid) Schiff_Base Schiff Base Intermediate Methionine->Schiff_Base Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation (-CO2) Schiff_Base->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis MTB This compound (Off-Flavor) Hydrolysis->MTB Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Caption: Formation of this compound via Strecker Degradation.

Troubleshooting_Workflow Start Off-Flavor Detected Confirm_MTB Confirm 3-MTB Presence (GC-MS) Start->Confirm_MTB Identify_Precursors Identify Precursors (Methionine, α-Dicarbonyls) Confirm_MTB->Identify_Precursors Control_Conditions Control Reaction Conditions (Temperature, pH) Identify_Precursors->Control_Conditions Analyze_Raw_Materials Analyze Raw Materials Identify_Precursors->Analyze_Raw_Materials Implement_Inhibitors Implement Inhibitory Strategies (Antioxidants, Phenolics) Control_Conditions->Implement_Inhibitors Monitor_Process Monitor Process Parameters Control_Conditions->Monitor_Process End Off-Flavor Mitigated Implement_Inhibitors->End Monitor_Process->End Analyze_Raw_Materials->End

Caption: Troubleshooting workflow for 3-MTB off-flavor.

References

Technical Support Center: Analysis of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 3-(methylthio)butanal. The information provided addresses common challenges, with a focus on mitigating matrix effects in various sample types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

A1: this compound, also known as potato butyraldehyde, is a volatile sulfur compound that contributes to the flavor and aroma of various foods and beverages. It is often analyzed in complex matrices such as beer, wine, coffee, and vegetables to assess flavor profiles and identify off-odors.[1]

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analytical signal by the co-eluting components of the sample matrix.[2] In the context of this compound analysis, these effects can lead to either signal suppression (underestimation of the concentration) or signal enhancement (overestimation of the concentration). This interference can compromise the accuracy, precision, and reproducibility of the analytical method.

Q3: What causes matrix effects in the GC-MS analysis of volatile compounds like this compound?

A3: In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often manifest as signal enhancement. This occurs when non-volatile matrix components accumulate in the GC inlet liner, creating "active sites." These sites can interact with the analyte, but when they are masked by matrix components, the analyte is more efficiently transferred to the column, resulting in a stronger signal.

Q4: How can I mitigate matrix effects in my analysis?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) can selectively extract volatile compounds like this compound from the sample headspace, leaving non-volatile matrix components behind.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for consistent matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix, thereby accounting for its specific effects.

  • Use of an Internal Standard: A compound with similar chemical properties to this compound, ideally a stable isotope-labeled version, can be added to both the samples and calibration standards. This allows for the normalization of the signal, as the internal standard is affected by the matrix in a similar way to the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column contamination.- Replace the GC inlet liner. - Trim the first few centimeters of the analytical column. - Use a liner with glass wool to trap non-volatile matrix components.
Inconsistent Results (Poor Reproducibility) Variable matrix effects between samples or injections.- Implement a robust sample preparation method like SPME to minimize matrix introduction. - Use a stable isotope-labeled internal standard to correct for variations. - Ensure consistent injection volumes and techniques.
Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization or transfer to the column.- Optimize the GC temperature program to improve separation from interfering compounds. - Employ matrix-matched calibration or the standard addition method. - Perform a thorough clean-up of the sample extract to remove interfering substances.
Low Analyte Recovery Inefficient extraction from the sample matrix.- Optimize SPME parameters (fiber type, extraction time, and temperature). - For liquid-liquid extraction, ensure the solvent is appropriate for this compound and adjust pH if necessary. - Consider using a different sample preparation technique like Stir Bar Sorptive Extraction (SBSE).

Quantitative Data on Matrix Effects for Volatile Sulfur Compounds

While specific quantitative data for matrix effects on this compound is limited in the literature, the following table presents recovery data for other volatile sulfur compounds in beer, which can serve as an indicator of the potential matrix effects that may be encountered.

Compound Recovery in Beer (%) Analytical Method
Methanethiol (MeSH)97.3Purge-and-Trap GC-SCD
Dimethyl Sulfide (DMS)89.9Purge-and-Trap GC-SCD
Diethyl Sulfide (DES)77.2Purge-and-Trap GC-SCD
Dimethyl Trisulfide (DMTS)100.9Purge-and-Trap GC-SCD

Data sourced from a study on volatile sulfur compounds in beer and indicates the percentage of the analyte recovered from the beer matrix.[3] Recoveries differing from 100% can suggest the presence of matrix effects.

Experimental Protocols

Protocol 1: Analysis of Volatile Sulfur Compounds in Beer by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from methods for analyzing volatile aldehydes and sulfur compounds in beer and can be applied to the analysis of this compound.[4]

1. Sample Preparation:

  • Chill the beer sample to approximately 4°C.
  • Pour 10 mL of the beer into a 20 mL headspace vial.
  • Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
  • If using an internal standard, add it at this stage.
  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and thermostat.
  • Equilibrate the sample at 40°C for 5 minutes.
  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with agitation.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Oven Program:
  • Initial temperature of 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 15°C/min, hold for 5 minutes.
  • MS Transfer Line: 250°C.
  • Ion Source: 230°C.
  • MS Quadrupole: 150°C.
  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. The characteristic ions for this compound would need to be determined from its mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Beer Sample Vial Add to Headspace Vial Sample->Vial Salt Add NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 40°C Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Experimental workflow for HS-SPME-GC-MS analysis.

matrix_effects cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (With Matrix Effects) Analyte_Ideal Analyte Signal Concentration_Ideal Analyte Concentration Analyte_Ideal->Concentration_Ideal Directly Proportional Analyte_Real Analyte Signal Concentration_Real Apparent Analyte Concentration Analyte_Real->Concentration_Real Inaccurate Correlation Matrix Co-eluting Matrix Components Matrix->Analyte_Real Interference

Logical relationship of matrix effects on analyte signal.

References

Technical Support Center: Optimizing SPME Fiber Selection for 3-(Methylthio)butanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)butanal and utilizing Solid Phase Microextraction (SPME) for analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, also known as methional, is a volatile sulfur-containing aldehyde. It is a key aroma compound found in a variety of foods and beverages, contributing to savory, potato-like, and meaty flavors.[1] In drug development and food science, accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding chemical degradation pathways.

Q2: What is Solid Phase Microextraction (SPME) and why is it used for this compound analysis?

SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. It is a simple, fast, and sensitive method, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.

Q3: Which SPME fiber is best for analyzing this compound?

For a moderately polar compound like this compound, a mixed-polarity fiber is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice as it effectively traps a broad range of volatile and semi-volatile compounds, including aldehydes and sulfur compounds.[1][2] Carboxen-based fibers are particularly effective for the adsorption of volatile compounds.[3]

Q4: Can I use other fibers for this compound analysis?

While DVB/CAR/PDMS is a strong recommendation, other fibers may be used depending on the specific application and matrix. For instance, a Polydimethylsiloxane (PDMS) fiber can be used, especially for headspace analysis of volatile compounds.[4] However, for trace-level analysis, the broader selectivity of a mixed-phase fiber is often advantageous.

Q5: What are the critical parameters to optimize for SPME analysis of this compound?

Key parameters to optimize include:

  • Extraction Time and Temperature: These parameters influence the equilibrium between the sample, headspace, and the SPME fiber.

  • Sample Agitation: Agitation helps to reduce the time required to reach equilibrium.

  • Addition of Salt: Salting out with sodium chloride can increase the volatility of this compound in aqueous samples, improving its extraction.[1][5]

  • Desorption Conditions: The temperature and time of desorption in the GC inlet are crucial for the efficient transfer of the analyte to the analytical column.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak for this compound Improper Fiber Selection: The chosen fiber may have low affinity for the analyte.Use a mixed-polarity fiber such as DVB/CAR/PDMS.[1][2]
Analyte Degradation: this compound can be thermally labile or reactive.Optimize desorption temperature to the lowest effective value. Consider derivatization to a more stable compound.[6][7]
Insufficient Extraction Time/Temperature: Equilibrium may not have been reached.Increase extraction time and/or temperature. Use agitation to expedite equilibrium.[5]
Competitive Adsorption: Other volatile compounds in the matrix may be competing for active sites on the fiber.Consider using a fiber with a higher capacity or dilute the sample if possible.
Poor Reproducibility (High %RSD) Inconsistent Extraction Time or Temperature: Variations in these parameters will lead to inconsistent analyte loading.Ensure precise control of extraction time and temperature using an autosampler or a temperature-controlled bath.[5]
Variable Sample Matrix: Differences in sample composition can affect analyte partitioning.Standardize the sample preparation procedure. Use an internal standard to correct for matrix effects.
Fiber Degradation or Contamination: Repeated use can lead to a decline in fiber performance.Condition the fiber before each batch of analyses. Replace the fiber if performance does not improve.
Peak Tailing or Broadening Slow Desorption: The analyte is not being transferred to the column in a narrow band.Increase the desorption temperature or time. Ensure the GC inlet liner is appropriate for SPME.
Active Sites in the GC System: The analyte may be interacting with active sites in the inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column.
Ghost Peaks or Carryover Incomplete Desorption: Residual analyte remains on the fiber after desorption.Increase desorption time and/or temperature. Bake out the fiber at a higher temperature between runs.
Contaminated Syringe or Inlet: Carryover from a previous injection.Thoroughly clean the SPME syringe and the GC inlet. Run a blank analysis to check for contamination.

Data Presentation

Table 1: Recommended SPME Fibers for this compound Analysis

Fiber Type Coating Material Polarity Recommended Use
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneMixedGeneral purpose, good for broad range of volatiles including sulfur compounds and aldehydes.[1][2]
CAR/PDMS Carboxen/PolydimethylsiloxaneBipolarExcellent for trapping very volatile compounds.[3]
PDMS PolydimethylsiloxaneNon-polarSuitable for headspace analysis of non-polar to moderately polar volatile compounds.[4]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarGood for a wide range of volatile and semi-volatile compounds.

Experimental Protocols

Detailed Methodology for Headspace SPME-GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

1. Sample Preparation:

  • Solid Samples: Weigh a known amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.

  • Liquid Samples: Pipette a known volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

  • Salting Out: Add a known amount of sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[1][5]

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties but not present in the sample).

  • Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[1][2]

  • Fiber Conditioning: Prior to first use and after prolonged storage, condition the fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet at a high temperature.

  • Equilibration: Place the sealed vial in a heating block or autosampler incubator with agitation (e.g., magnetic stirring or orbital shaking) at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes).[1]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the same temperature and agitation.[1]

3. GC-MS Analysis:

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption.[1] The desorption time is typically 2-5 minutes in splitless mode to ensure complete transfer of the analyte to the column.

  • Gas Chromatograph (GC) Parameters (Example):

    • Inlet: Splitless mode, 250°C.[1]

    • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 47, 61, 75, 118).

Mandatory Visualizations

SPME_Workflow cluster_SamplePrep Sample Preparation cluster_SPME SPME Procedure cluster_Analysis GC-MS Analysis Sample Sample Matrix Vial Headspace Vial Sample->Vial Salt Add Salt & IS Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibration (Heat & Agitate) Seal->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Fiber_Selection_Logic Analyte Analyte Properties: This compound Polarity Moderately Polar Analyte->Polarity Volatility Volatile Analyte->Volatility Sulfur Sulfur-Containing Analyte->Sulfur Aldehyde Aldehyde Group Analyte->Aldehyde Fiber_Type Recommended Fiber Type Polarity->Fiber_Type Volatility->Fiber_Type Sulfur->Fiber_Type Aldehyde->Fiber_Type Mixed_Phase Mixed-Phase Fiber (e.g., DVB/CAR/PDMS) Fiber_Type->Mixed_Phase Best Overall Performance Adsorbent Adsorbent Fiber (e.g., CAR/PDMS) Fiber_Type->Adsorbent Good for Trace Volatiles Non_Polar Non-Polar Fiber (e.g., PDMS) Fiber_Type->Non_Polar Alternative for Headspace

References

Technical Support Center: Isomer Resolution of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 3-(Methylthio)butanal and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution between this compound and its positional isomers, such as 4-(Methylthio)butanal or 2-(Methylthio)butanal, in my gas chromatogram?

A1: Poor resolution among positional isomers of this compound is a common challenge due to their similar boiling points and polarities. The primary factors influencing separation are the choice of the gas chromatography (GC) column and the analytical parameters.

  • Inadequate Stationary Phase: For separating positional isomers of sulfur-containing compounds, a mid-polarity to polar stationary phase is often required to exploit subtle differences in dipole-dipole interactions. Standard non-polar phases may not provide sufficient selectivity.

  • Suboptimal Temperature Program: A temperature ramp that is too rapid will not allow for adequate interaction with the stationary phase, leading to co-elution. A slower oven ramp rate, particularly around the expected elution temperature of the isomers, is often necessary to improve separation.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) significantly impacts column efficiency. An improper flow rate can lead to peak broadening and a subsequent loss of resolution.

  • Column Overloading: Injecting an excessive amount of sample can saturate the stationary phase, resulting in broad, tailing peaks and poor resolution.

Q2: What is the recommended GC column for separating positional isomers of this compound?

A2: A column with a stationary phase that provides a good balance of polarizability and hydrogen bonding capability is recommended. A polyethylene glycol (PEG) or "WAX" type column is often a good starting point. For more challenging separations, a column specifically designed for volatile sulfur compounds, such as a DB-Sulfur SCD column, may provide enhanced resolution and peak shape.

Q3: How can I resolve the enantiomers of this compound?

A3: this compound possesses a chiral center and therefore exists as a pair of enantiomers. To separate these, a chiral stationary phase is mandatory. Cyclodextrin-based chiral columns are the industry standard for the enantioselective analysis of volatile flavor and fragrance compounds. Specifically, a derivatized β-cyclodextrin column is a highly effective choice for this type of separation.

Q4: I am experiencing peak tailing and poor sensitivity when analyzing this compound. What could be the cause?

A4: Sulfur-containing compounds like this compound are prone to adsorption at active sites within the GC system. This can lead to peak tailing, reduced peak height, and poor reproducibility. Key areas to investigate include:

  • Inlet Liner: The glass inlet liner can have active silanol groups that interact with sulfur compounds. Using a deactivated liner is crucial.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.

  • Cold Spots: Any cold spots in the GC flow path can cause analytes to condense and re-vaporize slowly, leading to tailing. Ensure the injector, transfer line, and detector are maintained at appropriate temperatures.

Troubleshooting Guides

Poor Resolution of Positional Isomers

If you are experiencing inadequate separation of this compound from its positional isomers, follow this troubleshooting workflow:

G start Poor Resolution of Positional Isomers check_column Step 1: Verify Column Selection (e.g., WAX or DB-Sulfur SCD) start->check_column optimize_temp Step 2: Optimize Temperature Program (Slower ramp rate) check_column->optimize_temp check_flow Step 3: Verify Carrier Gas Flow Rate (Optimize linear velocity) optimize_temp->check_flow check_injection Step 4: Check Injection Volume (Reduce if overloading is suspected) check_flow->check_injection good_resolution Good Resolution Achieved check_injection->good_resolution

Caption: Troubleshooting workflow for poor positional isomer resolution.

No Enantiomeric Separation

If you are not seeing the separation of the R- and S-enantiomers of this compound, consider the following:

G start No Enantiomeric Separation is_chiral_column Is a chiral column installed? (e.g., derivatized β-cyclodextrin) start->is_chiral_column no_chiral_column Install appropriate chiral column is_chiral_column->no_chiral_column No optimize_temp Optimize oven temperature (Lower temperature often increases resolution) is_chiral_column->optimize_temp Yes no_chiral_column->is_chiral_column check_compound_stability Consider thermal degradation or racemization optimize_temp->check_compound_stability separation_achieved Enantiomers Resolved check_compound_stability->separation_achieved

Minimizing analyte loss during 3-(Methylthio)butanal sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of 3-(Methylthio)butanal during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Analyte Signal in Chromatogram

  • Symptom: The peak corresponding to this compound is significantly smaller than expected or completely absent.

Potential CauseRecommended SolutionRationale
Analyte Volatilization - Work with chilled samples and solvents. - Minimize the time sample vials are open. - Use vials with PTFE-lined septa to ensure a tight seal.This compound is a volatile compound with a high vapor pressure, making it prone to evaporation at room temperature.[1]
Adsorption to Labware - Utilize silanized glass vials and inserts to minimize active sites. - If using plasticware, polypropylene or PTFE are generally more inert than other plastics. - Rinse all labware that will contact the sample with a portion of the sample or standard solution before use.Sulfur-containing compounds are known to adsorb to active sites on glass and some plastic surfaces, leading to significant analyte loss.[2]
Analyte Degradation - Store standards and samples at low temperatures (2-8°C) and protect from light. - Prepare fresh working standards daily. - Ensure the sample matrix pH is neutral or slightly acidic, as basic conditions can promote degradation of some aldehydes.This compound can be susceptible to oxidation and thermal degradation.[3]
Inefficient Extraction - Optimize Headspace Solid-Phase Microextraction (HS-SPME) parameters (fiber type, extraction time, and temperature). - Consider the "salting out" effect by adding NaCl to aqueous samples to increase analyte volatility.[4][5]The efficiency of HS-SPME is highly dependent on the analytical conditions and the nature of the sample matrix.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: The chromatographic peak for this compound is asymmetrical.

Potential CauseRecommended SolutionRationale
Active Sites in the GC System - Use a deactivated or silanized injection port liner. - Trim the analytical column to remove any active sites at the inlet. - Condition the column according to the manufacturer's instructions.Active sites in the gas chromatograph can interact with the analyte, causing peak tailing.
Column Overload - Dilute the sample. - Decrease the injection volume.Injecting too much analyte can saturate the stationary phase of the column, leading to poor peak shape.
Inappropriate Column Choice - Use a column with a suitable stationary phase for volatile sulfur compounds (e.g., a mid-polarity phase).The choice of GC column is critical for achieving good separation and peak shape.

Issue 3: High Variability in Results

  • Symptom: Replicate injections of the same sample show poor reproducibility.

Potential CauseRecommended SolutionRationale
Inconsistent Sample Preparation - Ensure all samples and standards are treated identically. - Use an autosampler for injections to ensure consistent injection volume and speed. - Employ an internal standard to correct for variations.Minor differences in sample handling, especially with volatile analytes, can lead to significant variations in results.
Sample Matrix Effects - Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a matrix-matched standard. - If matrix effects are significant, use matrix-matched calibration standards for quantification.[7]Components of the sample matrix can enhance or suppress the analyte signal, leading to inaccurate and variable results.[8]
Carryover - Run a solvent blank after a high-concentration sample to check for carryover. - Develop a robust cleaning procedure for the injection port and syringe.Residual analyte from a previous injection can be carried over to the next, causing artificially high results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound standards and samples?

A1: Due to its volatility and potential for degradation, this compound standards and samples should be stored in tightly sealed, silanized glass vials with PTFE-lined septa at 2-8°C. It is also advisable to protect them from light. For long-term storage, freezing at -20°C or below may be considered, but the stability of the analyte under these conditions should be verified.

Q2: Should I use glass or plastic labware for my sample preparation?

A2: Glass, particularly borosilicate glass that has been silanized, is the preferred material for handling this compound. Silanization deactivates the active silanol groups on the glass surface, which can adsorb sulfur-containing compounds. If plasticware must be used, polypropylene and PTFE are generally considered more inert than other plastics like polystyrene. However, it is always recommended to perform a recovery study to ensure that the chosen labware does not contribute to analyte loss.

Q3: Is derivatization necessary for the analysis of this compound by GC?

A3: While not always necessary, derivatization can be beneficial. This compound is an aldehyde, and aldehydes can sometimes exhibit poor chromatographic behavior. Derivatization can improve the thermal stability and volatility of the analyte, leading to better peak shape and sensitivity. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Q4: How can I improve the extraction efficiency of this compound from a complex matrix?

A4: For complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique that combines extraction and concentration into a single, solvent-free step.[4] To optimize recovery, consider the following:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[5]

  • Salting Out: For aqueous samples, adding a salt such as sodium chloride (NaCl) can increase the ionic strength of the solution, which decreases the solubility of this compound and promotes its partitioning into the headspace.[4][5]

  • Temperature and Time: Optimizing the extraction temperature and time is crucial. Higher temperatures can increase the volatility of the analyte but may also promote its degradation. A systematic optimization of these parameters is recommended.

Q5: What kind of recovery can I expect for this compound with an optimized HS-SPME method?

Quantitative Data Summary

The following table provides representative recovery data for volatile analytes using HS-SPME-GC-MS from published studies. This data can be used as a benchmark when developing a method for this compound.

Table 1: Representative Analyte Recovery using HS-SPME-GC-MS

Analyte ClassMatrixRecovery Range (%)Reference
Various VolatilesHoney73 - 114[7]
Carbonyl CompoundsBeer90 - 105[9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

This protocol provides a general procedure for the extraction of this compound from a liquid sample matrix. Optimization will be required for specific applications.

  • Sample Preparation:

    • Place a known volume or weight of the sample (e.g., 5 mL) into a 20 mL silanized glass headspace vial.

    • If the sample is aqueous, add a known amount of NaCl (e.g., 1 g) to the vial.

    • Add a magnetic stir bar.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray of the GC system.

    • Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption and GC Analysis:

    • After extraction, the SPME fiber is automatically transferred to the heated GC injection port (e.g., at 250°C).

    • Desorb the analyte from the fiber onto the GC column for a set time (e.g., 5 minutes).

    • Start the GC temperature program to separate the analytes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_analysis GC-MS Analysis sample Sample Collection vial Transfer to Silanized Vial sample->vial salt Add NaCl (for aqueous samples) vial->salt seal Seal Vial salt->seal equilibrate Equilibration (e.g., 60°C, 15 min) seal->equilibrate extract Headspace Extraction (e.g., 30 min) equilibrate->extract desorb Thermal Desorption (e.g., 250°C, 5 min) extract->desorb gc_sep GC Separation desorb->gc_sep ms_detect MS Detection gc_sep->ms_detect

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

troubleshooting_logic cluster_volatility Volatility Issues cluster_adsorption Adsorption Issues cluster_degradation Degradation Issues start Low Analyte Recovery check_temp Work with cold samples/solvents? start->check_temp check_glassware Using silanized glassware? start->check_glassware check_storage Proper storage conditions? start->check_storage check_seal Vials properly sealed? check_temp->check_seal check_plastics Using inert plastics (PP/PTFE)? check_glassware->check_plastics check_standards Standards freshly prepared? check_storage->check_standards

Caption: Logic diagram for troubleshooting low recovery of this compound.

References

How to remove sulfur off-notes from 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing sulfur off-notes from 3-(Methylthio)butanal.

Troubleshooting Guide

Unwanted sulfurous off-notes in this compound can arise from various sources, including residual starting materials, degradation products, or contamination. This guide provides a structured approach to identifying and resolving these issues.

Problem Probable Cause Recommended Solution
Excessive "Rotten Egg" or "Garlic" Odor Presence of residual methanethiol (a starting material).[1]Nitrogen Sparging: Gently bubble nitrogen gas through the this compound to purge the volatile methanethiol. Vacuum Stripping: Apply a gentle vacuum at a controlled temperature to remove highly volatile sulfur compounds.
"Burnt" or "Rubbery" Off-Notes Formation of disulfides or polysulfides due to oxidation.[1]Treatment with a Reducing Agent: A mild reducing agent can break disulfide bonds. Use with caution and follow with purification. Copper Treatment: Copper surfaces can react with and remove certain sulfur compounds.[2][3] Pass the material through a column packed with copper turnings.
General "Sulfurous" or "Cabbage-like" Off-Notes Presence of various low-molecular-weight sulfur-containing impurities.[4]Fractional Distillation: Carefully distill the this compound under reduced pressure to separate it from less volatile or more volatile impurities. Liquid-Liquid Extraction: Wash the product with a dilute, mild basic solution (e.g., sodium bicarbonate) to remove acidic sulfur impurities, followed by a water wash.
"Plastic" or "Chemical" Off-Notes Contamination from solvents or equipment.[5][6]Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under vacuum. Equipment Cleaning: Verify that all glassware and equipment are scrupulously clean and free from residues of previous experiments.
Formation of Non-Sulfurous Impurities (e.g., Aldol Condensation Products) Instability of the aldehyde, potentially catalyzed by acidic or basic residues.Bisulfite Adduct Formation: Selectively react the this compound with sodium bisulfite to form a water-soluble adduct, wash away organic impurities, and then regenerate the pure aldehyde.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfur-containing impurities that cause off-notes in this compound?

A1: The most common impurities are typically residual starting materials like methanethiol, which has a potent "rotten egg" or "garlic" odor.[1] Oxidation can also lead to the formation of dimethyl disulfide and other polysulfides, contributing to "burnt" or "rubbery" off-notes.

Q2: Can I use activated carbon to remove sulfur off-notes?

A2: While activated carbon is a common adsorbent for removing odors, its selectivity can be low. It may adsorb the desired this compound along with the impurities, leading to significant product loss. It is generally more effective for removing less volatile and larger impurity molecules.

Q3: Is distillation a suitable method for purification?

A3: Yes, fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing impurities with different boiling points.[10] Given the thermal sensitivity of many aldehydes, it is crucial to use a vacuum to lower the boiling point and prevent degradation.

Q4: How can I prevent the formation of off-notes during storage?

A4: To minimize the formation of off-notes during storage, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Storing it at low temperatures in a tightly sealed, opaque container will also help to slow down degradation reactions.

Q5: What is a "sulfur scavenger" and is it useful in this context?

A5: A sulfur scavenger is a chemical that selectively reacts with sulfur compounds, converting them into less volatile or more easily removable substances.[11][12] For example, certain copper-based reagents can be used to bind with and remove thiols and some sulfides.[2][3] These can be effective but require careful selection to avoid reacting with the desired product and subsequent removal of the scavenger itself.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for removing impurities with boiling points significantly different from this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux or packed column). Ensure all joints are well-sealed with appropriate vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask.

    • Collect the initial fraction (forerun), which will contain the more volatile impurities.

    • Collect the main fraction at the expected boiling point of this compound under the applied pressure.

    • Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.

  • Post-Distillation: Store the purified product under an inert atmosphere and at a low temperature.

Protocol 2: Liquid-Liquid Extraction with a Mild Base

This protocol is effective for removing acidic sulfur impurities like residual thiols.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Shake gently to avoid emulsion formation.

    • Vent the separatory funnel frequently to release any pressure buildup.

    • Separate the aqueous layer.

    • Repeat the washing step two more times.

    • Wash the organic layer with deionized water to remove any residual bicarbonate.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Storage: Store the purified product under an inert atmosphere.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be used to separate them from non-aldehydic impurities.[7][8][9]

  • Adduct Formation:

    • In a flask, vigorously stir the crude this compound with a saturated aqueous solution of sodium bisulfite. The formation of a white precipitate (the bisulfite adduct) should be observed. Continue stirring for 1-2 hours to ensure complete reaction.

  • Separation of Impurities:

    • Filter the solid adduct and wash it with a small amount of cold ethanol and then diethyl ether to remove any adsorbed organic impurities.

    • Alternatively, if no solid precipitates, extract the aqueous slurry with a water-immiscible organic solvent (e.g., diethyl ether) to remove the organic impurities. Discard the organic layer.

  • Regeneration of the Aldehyde:

    • Suspend the washed adduct (or the aqueous layer from the extraction) in water.

    • Slowly add a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide with stirring until the solution is basic. This will regenerate the aldehyde.

  • Isolation of the Purified Aldehyde:

    • Extract the regenerated this compound into a fresh portion of a water-immiscible organic solvent.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

  • Storage: Store the purified product appropriately.

Quantitative Data on Purification Methods

The effectiveness of each purification method can vary depending on the nature and concentration of the sulfur off-notes. The following table provides a general comparison of the expected efficiency of the described methods.

Purification Method Target Impurities Expected Purity Improvement Typical Product Recovery Notes
Fractional Vacuum Distillation Volatile and non-volatile impuritiesHigh (>99%)70-90%Efficiency depends on the difference in boiling points.
Liquid-Liquid Extraction Acidic impurities (e.g., thiols)Moderate85-95%Highly effective for specific types of impurities.
Bisulfite Adduct Formation Non-aldehydic impuritiesVery High (>99.5%)60-85%Highly selective for aldehydes; recovery can be lower due to multiple steps.
Nitrogen Sparging/Vacuum Stripping Highly volatile impurities (e.g., methanethiol)Moderate to High>95%Best for removing trace amounts of low-boiling point impurities.
Copper Treatment Thiols and some sulfidesModerate>90%Can be very effective for specific sulfur compounds.

Visualizations

Caption: Troubleshooting workflow for identifying and removing sulfur off-notes.

Experimental_Workflow_Purification Start Crude this compound Method_Selection Select Purification Method Start->Method_Selection Distillation Fractional Vacuum Distillation Method_Selection->Distillation Boiling Point Difference Extraction Liquid-Liquid Extraction Method_Selection->Extraction Acidic Impurities Bisulfite Bisulfite Adduct Formation Method_Selection->Bisulfite Non-Aldehydic Impurities Process_Dist Heat under Vacuum, Collect Fractions Distillation->Process_Dist Process_Ext Wash with Mild Base, Dry, Evaporate Extraction->Process_Ext Process_Bis Form Adduct, Separate, Regenerate Aldehyde Bisulfite->Process_Bis Analysis Analyze Purity (GC, NMR, Olfactory) Process_Dist->Analysis Process_Ext->Analysis Process_Bis->Analysis Pure Pure Product Analysis->Pure Purity Met Repurify Repurify if Necessary Analysis->Repurify Purity Not Met Repurify->Method_Selection

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Calibration Challenges for 3-(Methylthio)butanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of 3-(Methylthio)butanal. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound calibration curve showing poor linearity?

Poor linearity in your calibration curve for this compound can stem from several factors, often related to the analyte's reactivity and the analytical system's condition. Common causes include:

  • Analyte Instability: this compound can be unstable, especially at higher concentrations or in certain solvents. Degradation of standards will lead to a non-linear response.

  • Active Sites in the GC System: The aldehyde group in this compound is susceptible to interaction with active sites (e.g., silanol groups) in the GC inlet liner, column, or detector. This can cause analyte loss, particularly at lower concentrations, leading to a curve that is not proportional.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. This is more common with certain detector types.

  • Inappropriate Calibration Range: The selected concentration range for your standards may be too wide, exceeding the linear dynamic range of the instrument for this specific analyte.

  • Matrix Effects: If using matrix-matched calibration, interfering compounds in the matrix can enhance or suppress the analyte signal, leading to non-linearity.[1][2]

Q2: What are the common causes of poor reproducibility when analyzing this compound standards?

Poor reproducibility is a frequent challenge and can be traced back to several sources:

  • Inconsistent Injection Volume: Manual injections are prone to variability. Using an autosampler is highly recommended for precise and reproducible injections.[3]

  • Leaky Syringe or Septum: A damaged syringe or a worn-out septum in the GC inlet can lead to inconsistent sample introduction.[4][5] Regular replacement of the septum is crucial.[4]

  • Standard Solution Instability: this compound solutions may degrade over time. It is advisable to prepare fresh standards regularly and store them under appropriate conditions (e.g., refrigerated and protected from light).[6]

  • Fluctuations in GC System Parameters: Inconsistent temperatures (inlet, oven, detector) or carrier gas flow rates can affect retention times and peak areas.[7]

  • Sample Preparation Variability: If your workflow involves a sample preparation step even for standards (e.g., dilution), any inconsistency in this process will be reflected in the final results.

Q3: How can I identify and mitigate matrix effects in my this compound analysis?

Matrix effects occur when components in the sample matrix interfere with the ionization or detection of the target analyte, causing signal suppression or enhancement.[1][8]

  • Identification:

    • Post-extraction Spike: Compare the response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.

    • Dilution: A simple method is to dilute the sample. If the matrix effect is significant, dilution may reduce its impact, and the calculated concentration of the analyte will change with the dilution factor.[2]

  • Mitigation:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for the matrix effect.

    • Standard Addition Method: This involves adding known amounts of the standard to aliquots of the sample. The resulting data is used to create a calibration curve within the sample itself, providing a more accurate quantification in complex matrices.

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during extraction, injection, and ionization.

    • Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[2]

Q4: What are the best practices for preparing and storing this compound standard solutions?

Given its potential for instability, proper handling of this compound is critical for accurate quantification.

  • Purity of Standard: Start with a high-purity standard from a reputable supplier.[9][10] Be aware of potential impurities, such as 2-butenal, which may be present.

  • Solvent Selection: Use high-purity, GC-grade solvents for preparing your stock and working solutions.

  • Stock Solution Preparation: Prepare a stock solution in a solvent in which this compound is soluble and stable, such as chloroform or ethyl acetate.[6]

  • Storage: Store stock and working solutions in amber glass vials with PTFE-lined caps to minimize exposure to light and prevent leaching of contaminants. Store at low temperatures (2-8°C) to slow down potential degradation.[6]

  • Freshness: Prepare working standards fresh from the stock solution as frequently as possible, ideally daily. Monitor the response of your standards over time to check for degradation.

Q5: I am observing peak tailing for this compound. What are the potential causes and solutions?

Peak tailing for an active compound like this compound is a common chromatographic problem.[11]

  • Active Sites: The most likely cause is the interaction of the aldehyde group with active sites in the GC system.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to replace the liner or trim the first few centimeters of the column.[4]

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this is ineffective, the column may need to be replaced.[4]

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, leading to peak broadening and tailing.

    • Solution: Ensure the inlet temperature is appropriate for the boiling point of this compound and the solvent used.[4]

  • Column Overload: Injecting too much analyte can lead to peak distortion.[4]

    • Solution: Dilute your sample or reduce the injection volume.

Troubleshooting Guides

Troubleshooting Poor Peak Shape for this compound

This guide provides a systematic approach to diagnosing and resolving issues with peak shape, such as tailing, fronting, or broadening.

Step 1: Check for Leaks

  • Use an electronic leak detector to check for leaks at the septum, column fittings, and detector connections. Leaks can introduce oxygen, which can degrade the column and affect peak shape.

Step 2: Evaluate the Injection

  • Syringe: Inspect the syringe for any signs of damage or blockage.

  • Injection Speed: If performing manual injections, ensure a fast and smooth injection. A slow injection can cause peak broadening.[3]

Step 3: Inspect the GC Inlet

  • Septum: Replace the septum if it is old or has been punctured multiple times.

  • Liner: Remove and inspect the inlet liner. Look for contamination or breakage. Replace with a deactivated liner if necessary.

Step 4: Assess the Column

  • Installation: Ensure the column is installed correctly at both the inlet and detector ends, with the correct insertion depth.

  • Contamination: If the column is contaminated, try baking it out. If that fails, trim 10-15 cm from the front of the column.[4]

  • Column Age: If the column is old and has been used extensively, its performance may have degraded, and it may need to be replaced.

Step 5: Review Method Parameters

  • Inlet Temperature: Ensure the inlet temperature is sufficient to vaporize the sample quickly.

  • Oven Temperature Program: An inappropriate temperature program can affect peak shape.

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to peak broadening.

A Systematic Approach to Investigating Matrix Effects

This guide outlines a workflow for identifying and addressing matrix effects in your analysis.

Step 1: Initial Screening

  • Analyze a standard in a clean solvent and a post-extraction spiked sample at the same concentration.

  • Calculate the matrix effect (%ME) using the formula: %ME = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

  • A value significantly different from zero indicates a matrix effect.[1]

Step 2: Evaluate Dilution

  • Analyze the sample at different dilution factors (e.g., 1:1, 1:5, 1:10).

  • If the calculated concentration of this compound changes with dilution, a matrix effect is likely present.

Step 3: Implement a Mitigation Strategy

  • If the matrix is consistent across samples: Use a matrix-matched calibration curve.

  • If the matrix varies between samples: The standard addition method is a more robust approach.

  • For the highest accuracy and to correct for extraction variability: Use a stable isotope-labeled internal standard.

Step 4: Optimize Sample Preparation

  • If matrix effects are severe, consider improving your sample cleanup procedure.

  • Investigate different SPE sorbents or LLE solvents to more effectively remove interfering compounds.[2]

Experimental Protocols

Protocol for Preparation of this compound Calibration Standards
  • Materials:

    • This compound standard (≥96% purity)[9][10]

    • GC-grade solvent (e.g., ethyl acetate)

    • Class A volumetric flasks

    • Micropipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Stock Solution (e.g., 1000 µg/mL):

      • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

      • Dissolve and bring to volume with the chosen solvent.

      • Mix thoroughly.

      • Transfer to an amber glass vial and store at 2-8°C.

    • Intermediate Standard (e.g., 100 µg/mL):

      • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

      • Bring to volume with the solvent and mix.

    • Working Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

      • Perform serial dilutions from the intermediate standard to prepare a series of working standards in volumetric flasks.

      • Transfer each working standard to a labeled amber glass vial.

      • Prepare fresh working standards daily.

Protocol for Quantification of this compound in a Liquid Sample using GC-MS with Standard Addition
  • Sample Preparation:

    • Filter the liquid sample through a 0.45 µm filter to remove particulates.

  • Standard Addition:

    • Label four vials (Vial 1, Vial 2, Vial 3, Vial 4).

    • To each vial, add 1 mL of the filtered sample.

    • Vial 1: Add a known volume of solvent (blank addition).

    • Vial 2, 3, and 4: Add increasing known volumes of a this compound standard solution to achieve three different spike levels.

    • Ensure the volume of added standard is small compared to the sample volume to avoid significant matrix dilution.

  • GC-MS Analysis:

    • Inject each of the four prepared samples into the GC-MS system.

    • Acquire the data, monitoring for a characteristic ion of this compound.

  • Data Analysis:

    • Measure the peak area of this compound in each of the four chromatograms.

    • Create a plot with the added concentration of this compound on the x-axis and the corresponding peak area on the y-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of this compound in the original sample.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number16630-52-7
Molecular FormulaC5H10OS[6]
Molecular Weight118.20 g/mol [12]
Boiling Point62-64 °C at 10 mmHg
Density1.001 g/mL at 25 °C
Refractive Indexn20/D 1.476
Storage Temperature2-8°C[6]

Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterTypical ValueNotes
Inlet
ModeSplit/SplitlessSplitless for trace analysis, Split for higher concentrations.
Temperature250 °CAdjust as needed based on solvent and sample matrix.
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A common, non-polar phase suitable for a wide range of analytes.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Oven Program
Initial Temperature40 °C, hold for 2 minAdjust based on solvent and other volatile compounds.
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minEnsure all compounds of interest have eluted.
Carrier Gas
TypeHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Detector (MS)
TypeQuadrupole Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM for higher sensitivity and selectivity.

Table 3: Troubleshooting Guide for Common GC-MS Issues in this compound Quantification

SymptomPossible Cause(s)Suggested Solution(s)Reference
No Peak No sample injected; Syringe issue; Inlet too cold; Column breakCheck syringe and injection process; Increase inlet temperature; Check column integrity[5]
Broad/Tailing Peaks Active sites in liner/column; Column contamination; Low inlet temperatureUse deactivated liner; Trim or replace column; Increase inlet temperature[11]
Fronting Peaks Column overload; Incompatible solventDilute sample; Change injection solvent[4]
Shifting Retention Times Leak in the system; Unstable carrier gas flow; Column degradationPerform a leak check; Check gas supply and regulators; Condition or replace column[4]
Poor Sensitivity Leak in the system; Contaminated ion source; Incorrect detector settingsPerform a leak check; Clean the ion source; Optimize detector parameters[4]

Visualizations

G Diagram 1: Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve Linearity check_standards Prepare fresh standards and re-analyze start->check_standards linearity_ok Linearity OK? check_standards->linearity_ok problem_solved Problem Solved: Standard degradation was the issue linearity_ok->problem_solved Yes check_system Inspect GC System: - Check for leaks - Replace septum and liner - Trim column linearity_ok->check_system No linearity_ok2 Linearity OK? check_system->linearity_ok2 problem_solved2 Problem Solved: GC system activity was the issue linearity_ok2->problem_solved2 Yes check_method Review Analytical Method: - Adjust inlet temperature - Optimize oven program - Check detector range linearity_ok2->check_method No linearity_ok3 Linearity OK? check_method->linearity_ok3 problem_solved3 Problem Solved: Method parameters were suboptimal linearity_ok3->problem_solved3 Yes investigate_matrix Investigate Matrix Effects: - Use matrix-matched standards - or Standard addition method linearity_ok3->investigate_matrix No

Caption: Troubleshooting Workflow for Calibration Curve Issues.

G Diagram 2: Experimental Workflow for this compound Quantification start Start: Receive Sample sample_prep Sample Preparation (e.g., Extraction, Dilution, Filtration) start->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis calibration_prep Prepare Calibration Standards (and QC samples) calibration_prep->gc_ms_analysis data_processing Data Processing: - Peak Integration - Retention Time Check gc_ms_analysis->data_processing calibration_curve Generate Calibration Curve data_processing->calibration_curve quantification Quantify this compound in Samples data_processing->quantification calibration_curve->quantification data_review Data Review and Reporting quantification->data_review

Caption: Experimental Workflow for this compound Quantification.

G Diagram 3: Conceptual Diagram of Matrix Effects cluster_0 In Clean Solvent cluster_1 In Sample Matrix analyte_solvent This compound detector_solvent Detector Response analyte_solvent->detector_solvent Expected Signal analyte_matrix This compound detector_matrix Detector Response analyte_matrix->detector_matrix Suppressed Signal (Ion Suppression) matrix_components Matrix Components matrix_components->detector_matrix Interference

Caption: Conceptual Diagram of Matrix Effects.

References

Reducing background interference in 3-(Methylthio)butanal mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)butanal mass spectrometry. The focus is on identifying and reducing background interference to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and common sources of background interference in this compound analysis?

A1: The analysis of this compound, a volatile sulfur compound, is challenging due to its reactivity, low concentration in many samples, and susceptibility to matrix effects. Common sources of background interference include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., sugars, amino acids, other volatiles in food or biological samples) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2]

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and characteristic polysiloxane ions (e.g., m/z 207, 281) that can obscure analyte peaks.

  • Contamination: Impurities can be introduced from various sources, including carrier gas, septa, liners, syringes, and cleaning solvents.[3] Common contaminants include phthalates (from plastics) and siloxanes.

  • Isobaric Interferences: Other compounds in the sample may have fragments with the same nominal mass-to-charge ratio as the target ions of this compound.

Q2: What are the characteristic mass fragments of this compound in Electron Ionization (EI) mass spectrometry?

A2: Understanding the mass spectrum of this compound is crucial for setting up the mass spectrometer and identifying potential interferences. The molecular ion and key fragments should be used for quantification and qualification.

m/z Value Proposed Fragment Significance
118[C5H10OS]+•Molecular Ion (M+)[4]
75[CH3-CH=S-CH3]+Base Peak, most abundant fragment
71[M - SCH3]+Loss of a methylthio radical
61[CH3-S-CH2]+Common fragment in methylthio compounds
47[CH3S]+Methylthio cation
44[CH2=CHO]+Result of McLafferty rearrangement, common for aldehydes[3][5]

Data sourced from NIST Mass Spectrometry Data Center.[4]

Q3: How can I improve the signal-to-noise (S/N) ratio for my this compound measurements?

A3: Improving the S/N ratio is key for achieving low detection limits. Several strategies can be employed:

  • Sample Pre-concentration: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective for extracting and concentrating volatile compounds like this compound from the sample matrix, significantly boosting the signal while leaving non-volatile interferences behind.[6][7]

  • Chemical Derivatization: Converting the aldehyde group into a derivative, such as an oxime with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can dramatically increase sensitivity, especially in Negative Chemical Ionization (NCI) mode.[8]

  • Instrumental Settings:

    • Use Selected Ion Monitoring (SIM) mode on the mass spectrometer to monitor only the characteristic ions of this compound. This reduces the noise level compared to full scan mode.

    • Ensure the GC temperature program provides good chromatographic separation between your analyte and any interfering peaks.

    • Optimize injector and detector temperatures and gas flow rates.

Q4: When should I consider using chemical derivatization?

A4: Chemical derivatization is a powerful technique that should be considered when:

  • You need to achieve very low limits of detection (LOD) and quantification (LOQ).[8]

  • You are experiencing significant background interference or matrix effects that cannot be resolved by other sample preparation methods.[8]

  • The chromatographic peak shape of the underivatized analyte is poor (e.g., tailing).

  • The analyte has poor thermal stability in the GC injector.

Derivatization modifies the chemical structure to improve volatility, thermal stability, and/or detector response.[8]

Troubleshooting Guides

This section addresses specific issues with potential causes and recommended solutions.

Issue 1: Low or No Signal for this compound
Possible Cause Recommended Solution
Inefficient Extraction/Injection For liquid samples, direct injection may be unsuitable due to the low concentration. Switch to a headspace technique like HS-SPME to pre-concentrate the analyte before injection.[9]
Analyte Adsorption Volatile sulfur compounds are prone to adsorption onto active sites in the GC system. Use an inert flow path and a deactivated inlet liner. Consider trimming the first few centimeters of the GC column.[10]
Poor Volatilization Increase the GC injector temperature, but do not exceed the column's maximum temperature limit. Ensure the temperature is sufficient to volatilize this compound effectively.
Incorrect MS Settings Verify the mass spectrometer is in the correct mode (e.g., SIM) and that the correct quantifier and qualifier ions are selected. Perform a system tune to ensure optimal performance.
Sample Degradation Prepare samples fresh and store them properly (e.g., refrigerated) to prevent degradation of the analyte.
Issue 2: High Background Noise or Unstable Baseline
Possible Cause Recommended Solution
Contaminated Carrier Gas Ensure high-purity carrier gas (e.g., Helium 99.999%+) is used. Install and regularly replace gas purifiers and traps to remove oxygen, moisture, and hydrocarbons.
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance. Small particles from cored septa can contaminate the inlet liner.
Column Bleed Condition the GC column according to the manufacturer's instructions. If bleed persists, the column may be old or damaged and require replacement. Ensure the final oven temperature does not exceed the column's maximum limit.[10]
System Leak Perform a leak check on the entire system, from the gas source to the MS interface, paying close attention to fittings and connections. Air leaks (identified by ions at m/z 18, 28, 32, 44) can increase background noise and degrade the column.[3]
Dirty Ion Source A contaminated ion source can be a major source of background noise. Follow the manufacturer's procedure for cleaning the ion source components.

Experimental Protocols & Data

Protocol 1: HS-SPME for this compound Extraction

This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., food homogenate, beverage) using headspace solid-phase microextraction.

Materials:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for volatile sulfur compounds.[7][11]

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heated agitator or water bath.

  • Sodium chloride (NaCl).

Procedure:

  • Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. For solid samples, create a slurry with purified water.

  • Matrix Modification: Add a precise amount of NaCl (e.g., to 20% w/v) to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.[7]

  • Equilibration: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for 15-30 minutes with gentle agitation.

  • Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the equilibration temperature and agitation.

  • Desorption: Immediately retract the fiber and introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a period of 2-5 minutes in splitless mode.

Protocol 2: Derivatization with PFBHA

This protocol describes the derivatization of the aldehyde group of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more sensitive and selective oxime derivative.

Materials:

  • PFBHA hydrochloride solution (e.g., 10-20 mg/mL in water).

  • pH 4 buffer or 1.0 M HCl.

  • Organic extraction solvent (e.g., ethyl acetate or hexane).

  • Heating block or water bath.

Procedure:

  • Reaction Setup: In a reaction vial, add your aqueous sample or standard.

  • pH Adjustment: Adjust the sample pH to approximately 4 using a buffer or HCl.[12]

  • Reagent Addition: Add an aliquot of the PFBHA solution to the sample.

  • Reaction: Seal the vial and heat at 60-70°C for 10-60 minutes to facilitate the derivatization reaction.[12][13]

  • Extraction: After cooling, add an organic solvent (e.g., ethyl acetate) and vortex to extract the PFBHA-oxime derivative.

  • Analysis: Carefully transfer the organic phase to an autosampler vial for GC-MS analysis. The resulting derivative will have a significantly higher molecular weight and is highly sensitive in NCI-MS mode.

Data Presentation: Comparison of Analytical Strategies

The choice of analytical method can significantly impact sensitivity. While direct quantitative comparisons for this compound are scarce in the literature, data from similar volatile aldehydes and general principles of the techniques provide a clear direction for method selection.

Analytical Strategy Principle Relative Sensitivity (S/N) Selectivity vs. Interference Typical Use Case
Direct Liquid Injection Direct injection of a liquid sample extract.LowLow (Matrix components are co-injected)Screening of high-concentration samples; not recommended for trace analysis.
Static Headspace (SHS) Injection of the vapor phase in equilibrium with the sample.MediumMedium (Only volatile components are injected)Routine quality control where high sensitivity is not required.[9]
Headspace SPME (HS-SPME) Analyte extraction and concentration from the headspace onto a coated fiber.HighHigh (Fiber coating provides selectivity; non-volatiles are excluded)Trace analysis of volatile compounds in complex matrices like food and beverages.[9][14]
HS-SPME with Derivatization (PFBHA) Chemical modification of the analyte to enhance detector response, followed by HS-SPME.Very HighVery High (Combines selectivity of SPME with the high sensitivity of NCI-MS for the derivative)Ultra-trace analysis requiring the lowest possible detection limits.[8][15]

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise

TroubleshootingWorkflow start Problem: Low Signal-to-Noise (S/N) Ratio check_peak Is a peak visible but noisy? start->check_peak Yes no_peak Is there no discernible peak? start->no_peak No check_baseline Check Baseline: Is it high or drifting? check_peak->check_baseline check_ms Check MS Tune & Settings: Is the system performing to spec? no_peak->check_ms check_peak_shape Check Peak Shape: Is it tailing or fronting? check_baseline->check_peak_shape No fix_leaks Solution: Perform leak check. Check gas purity. check_baseline->fix_leaks Yes, leaks suspected condition_column Solution: Bake out/condition column. Replace column if old. check_baseline->condition_column Yes, column bleed suspected fix_adsorption Solution: Use deactivated liner. Trim column inlet. check_peak_shape->fix_adsorption Yes, tailing optimize_gc Solution: Optimize GC temperature ramp. check_peak_shape->optimize_gc Yes, fronting/broad clean_source Solution: Clean MS ion source. fix_leaks->clean_source end Resolution: Improved S/N Ratio condition_column->end clean_source->end fix_adsorption->end optimize_gc->end check_injection Check Sample Introduction: Is the injection method adequate? check_ms->check_injection Yes retune_ms Solution: Re-tune mass spectrometer. check_ms->retune_ms No use_spme Action: Switch from direct injection to HS-SPME. check_injection->use_spme Using direct injection retune_ms->end derivatize Action: Implement chemical derivatization (e.g., PFBHA). use_spme->derivatize Still insufficient signal derivatize->end SamplePrepDecision start Start: Define Analytical Goal q1 What is the expected analyte concentration range? start->q1 q2 Is the sample matrix complex (e.g., food, biological)? q1->q2 Low to Medium (µg/L to ng/L) direct_injection Method: Direct Liquid Injection q1->direct_injection High (> mg/L) q2->direct_injection No (Clean Matrix) hs_spme Method: Headspace SPME (HS-SPME) q2->hs_spme Yes q3 Is the required Limit of Quantification (LOQ) at ultra-trace levels (ng/L or pg/L)? q3:e->hs_spme:n No derivatization Method: HS-SPME with PFBHA Derivatization q3->derivatization Yes hs_spme->q3

References

Improving the shelf life of 3-(Methylthio)butanal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of 3-(Methylthio)butanal standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: To ensure the longevity of your this compound standards, they should be stored at 2-8°C in a tightly sealed, amber glass vial to protect from light. The storage area should be well-ventilated and away from heat and sources of ignition. It is also crucial to minimize headspace oxygen in the vial, for example, by purging with an inert gas like nitrogen or argon before sealing.

Q2: What is the expected shelf life of a this compound standard?

A2: The shelf life of a this compound standard can vary depending on storage conditions, solvent purity, and frequency of use. When stored under ideal conditions (refrigerated, protected from light, and under an inert atmosphere), a standard in a high-purity solvent can be expected to be stable for several months. However, for quantitative applications, it is recommended to verify the concentration of the standard regularly. An accelerated stability study can also be performed to predict its long-term stability.

Q3: What are the common signs of degradation in my this compound standard?

A3: Degradation of your this compound standard can manifest in several ways:

  • Appearance of new peaks in your chromatogram: These peaks may correspond to oxidation or polymerization products.

  • Changes in peak shape: You might observe peak tailing or fronting in your GC analysis.

  • Decreased peak area/height for this compound: This indicates a loss of the target analyte.

  • Discoloration of the standard solution: The solution may turn from colorless to a pale yellow.

  • Inconsistent quantitative results: Poor reproducibility in your calibration curves or sample analyses.

Q4: Which solvents are recommended for preparing this compound standards?

A4: High-purity, anhydrous solvents are crucial for preparing stable this compound standards. Common choices for GC analysis include:

  • Methanol

  • Acetonitrile

  • Dichloromethane

It is essential to use solvents with low water content and free of impurities that could react with the aldehyde functionality. The polarity of the solvent can influence the reaction kinetics of degradation pathways.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound standards.

Issue Possible Causes Recommended Solutions
Rapid degradation of the standard 1. Improper storage conditions (e.g., elevated temperature, exposure to light).2. Presence of oxygen in the headspace of the vial.[1]3. Contaminated or low-purity solvent.4. Frequent opening and closing of the vial.1. Store the standard at 2-8°C in an amber vial.2. Purge the vial with an inert gas (e.g., nitrogen, argon) before sealing.3. Use high-purity, anhydrous solvents from a reputable supplier.4. Prepare smaller aliquots for daily use to minimize contamination of the stock solution.
Peak tailing in GC analysis 1. Active sites in the GC inlet liner or column.2. Column contamination.3. Improper column installation.1. Use a deactivated inlet liner and a column specifically designed for sulfur compound analysis.2. Trim the first few centimeters of the column or bake it out according to the manufacturer's instructions.3. Ensure the column is installed correctly in the inlet and detector.
Inconsistent peak areas 1. Standard degradation.2. Syringe or autosampler issues.3. Non-homogenous standard solution.1. Prepare fresh standards more frequently and perform a stability study.2. Check the syringe for bubbles or leaks; ensure proper autosampler operation.3. Gently vortex the standard solution before each use.
Appearance of ghost peaks 1. Contamination from the syringe, solvent, or GC system.2. Carryover from a previous injection.1. Rinse the syringe with fresh solvent before and after each injection.2. Run a blank solvent injection to check for system contamination.3. Use a higher temperature bake-out between runs.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of a this compound standard under accelerated conditions to predict its long-term shelf life.

1. Objective: To determine the degradation rate of a this compound standard at an elevated temperature and use this data to estimate its stability under recommended storage conditions.

2. Materials:

  • This compound standard of known purity

  • High-purity, anhydrous solvent (e.g., methanol)

  • Amber glass autosampler vials with PTFE-lined septa

  • Inert gas (nitrogen or argon)

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

  • Temperature-controlled oven or incubator

3. Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 µg/mL).

    • From the stock solution, prepare a series of working standards at a lower concentration (e.g., 10 µg/mL) in amber autosampler vials.

    • Purge the headspace of each vial with an inert gas for 30 seconds before sealing.

  • Storage Conditions:

    • Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C). This is the "accelerated" group.

    • Store a corresponding set of vials at the recommended storage temperature (2-8°C). This is the "control" group.

    • Store a third set at room temperature (~25°C) as an intermediate condition.

  • Time Points for Analysis:

    • Analyze one vial from each storage condition at the following time points: 0, 24, 48, 72 hours, and 1 week.

  • Analytical Method (GC-MS):

    • Column: A low-bleed capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur SCD or equivalent).

    • Inlet Temperature: 250°C

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

    • MS Parameters: Scan range 35-350 m/z, electron ionization at 70 eV.

4. Data Analysis:

  • At each time point, inject the standard from each storage condition in triplicate.

  • Calculate the average peak area of this compound for each condition.

  • Determine the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage remaining versus time for each storage condition.

Data Presentation Template

The following table can be used to summarize the quantitative data from the accelerated stability study.

Time Point Storage Condition Average Peak Area (n=3) % Remaining Observations (e.g., new peaks)
0 hours2-8°CInitial Peak Area100%None
~25°CInitial Peak Area100%None
40°CInitial Peak Area100%None
24 hours2-8°C
~25°C
40°C
48 hours2-8°C
~25°C
40°C
72 hours2-8°C
~25°C
40°C
1 week2-8°C
~25°C
40°C

Visualizations

Potential Degradation Pathway of this compound

Aldehydes are susceptible to oxidation and polymerization. The following diagram illustrates a simplified potential degradation pathway for this compound.

G MTB This compound Oxidation Oxidation (e.g., O2) MTB->Oxidation Polymerization Polymerization (Aldol Condensation) MTB->Polymerization CarboxylicAcid 3-(Methylthio)butanoic acid Oxidation->CarboxylicAcid Polymer Polymer/Oligomer (e.g., Dimer, Trimer) Polymerization->Polymer

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in the experimental workflow for assessing the stability of this compound standards.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis PrepStock Prepare Stock Solution PrepWorking Prepare Working Standards in Vials PrepStock->PrepWorking InertAtmosphere Purge with Inert Gas PrepWorking->InertAtmosphere StoreControl Store at 2-8°C InertAtmosphere->StoreControl StoreRT Store at ~25°C InertAtmosphere->StoreRT StoreAccelerated Store at 40°C InertAtmosphere->StoreAccelerated Sampling Sample at Time Points StoreControl->Sampling StoreRT->Sampling StoreAccelerated->Sampling GCMS GC-MS Analysis Sampling->GCMS Data Data Analysis & Interpretation GCMS->Data

Caption: Workflow for the stability assessment of this compound.

References

Technical Support Center: Mitigation of 3-(Methylthio)butanal (3-MTB) Formation in UHT Milk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the formation of 3-(Methylthio)butanal (3-MTB) in Ultra-High Temperature (UHT) processed milk.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MTB) and why is it a concern in UHT milk?

A1: this compound, also known as methional, is a potent off-flavor compound that can impart a potato-like or savory odor to UHT milk. Its formation is a significant quality concern as it can negatively impact consumer acceptance of the product. 3-MTB is a Strecker aldehyde, a class of compounds formed during the Maillard reaction.

Q2: What is the primary pathway for 3-MTB formation in UHT milk?

A2: The primary pathway for 3-MTB formation in UHT milk is the Strecker degradation of the amino acid methionine. This reaction is a part of the larger Maillard reaction, which occurs between amino acids and reducing sugars under thermal processing. The high temperatures used in UHT treatment accelerate this reaction. Additionally, photo-oxidation, where light exposure degrades methionine in the presence of a photosensitizer like riboflavin (vitamin B2), can also contribute to 3-MTB formation.

Q3: What are the key factors that influence the rate of 3-MTB formation?

A3: Several factors can influence the rate of 3-MTB formation in UHT milk, including:

  • Heat Treatment: The intensity and duration of the UHT treatment directly impact the extent of the Maillard reaction.

  • Storage Conditions: Elevated storage temperatures and prolonged storage times can promote the continued formation of 3-MTB.

  • Raw Milk Quality: The initial concentration of methionine and other precursors in the raw milk can affect the potential for 3-MTB formation.

  • Presence of Oxygen: Dissolved oxygen can participate in oxidative reactions that contribute to the formation of Strecker aldehydes.

  • Light Exposure: Exposure to light, particularly in the UV and visible spectrum, can trigger the photo-oxidation of methionine, especially in the presence of riboflavin.

Troubleshooting Guide

Issue: Elevated levels of 3-MTB detected in UHT milk samples.

This guide provides potential causes and mitigation strategies to address the issue of high 3-MTB concentrations in your experiments.

Potential Cause Troubleshooting/Mitigation Strategy
Excessive Heat Load during UHT Processing Optimize UHT processing parameters (temperature and time) to achieve commercial sterility while minimizing excessive heat-induced chemical changes.
High Dissolved Oxygen Content Implement deaeration or flash deoxygenation of the raw milk prior to UHT treatment to reduce the dissolved oxygen content.
Light Exposure during Storage Utilize light-protective packaging materials that block UV and visible light to prevent the photo-oxidation of methionine.
Suboptimal Storage Conditions Store UHT milk samples at controlled, cool temperatures to slow down the rate of chemical reactions, including the Maillard reaction.
Use of Phenolic Compounds Investigate the addition of natural phenolic compounds, such as green tea extract, which have been shown to inhibit the formation of Strecker aldehydes.

Quantitative Data on Mitigation Techniques

The following tables summarize quantitative data on the effectiveness of various techniques to mitigate 3-MTB formation.

Table 1: Effect of Green Tea Extract (GTE) on Strecker Aldehyde Formation

GTE Concentration% Reduction of Strecker Aldehydes (in lactose-hydrolyzed UHT milk)Reference
EGCG-enrichedUp to 95%[1]
0.1% (w/v)Inhibition of Maillard-related flavor compounds noted[2]
0.25% (w/v)Inhibition of Maillard-related flavor compounds noted; increased bitterness and astringency[2]

Table 2: Effect of Deaeration on Maillard Reaction Products and Oxidation

Deaeration ConditionInitial Dissolved Oxygen (DO)Final DO% Inhibition of Furosine% Reduction in Total Oxidation (TOTOX) ValueReference
65°C, -0.08 MPa~8-10 ppm< 3 ppm33.23 ± 1.72%1.4 - 1.71[3][4][5][6]
70°C, -0.06 MPa~8-10 ppm< 3 ppm21.38 ± 1.01%1.4 - 1.71[3][4][5][6]

Table 3: Efficacy of Light-Protective Packaging on Riboflavin Degradation and Off-Flavor Aldehydes

Packaging MaterialLight Blocking Additives% Riboflavin Photolysis (after 13 weeks)Effect on Off-Flavor AldehydesReference
PET6.8 wt% TiO₂ + 23 ppm Carbon Black7.0%Reduced production[7]

Experimental Protocols

Analysis of this compound in UHT Milk using Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol outlines a general procedure for the extraction and quantification of 3-MTB in UHT milk.

1. Sample Preparation: a. Equilibrate UHT milk samples to room temperature. b. In a headspace vial, add a defined volume of the milk sample (e.g., 5 mL). c. Add a known amount of an appropriate internal standard (e.g., a deuterated analog of 3-MTB) for quantification. d. Add a salt (e.g., NaCl) to the vial to increase the volatility of the analytes.

2. SPME Procedure: a. Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C). b. Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

3. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph. b. Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX). c. Use a temperature program to elute the compounds of interest. d. Detect and quantify 3-MTB using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

4. Quantification: a. Create a calibration curve using standard solutions of 3-MTB. b. Calculate the concentration of 3-MTB in the milk sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

formation_pathway Met Methionine Strecker_Degradation Strecker Degradation Met->Strecker_Degradation Photo_Oxidation Photo-oxidation Met->Photo_Oxidation Reducing_Sugar Reducing Sugar Maillard_Reaction Maillard Reaction Reducing_Sugar->Maillard_Reaction Heat Heat (UHT) Heat->Maillard_Reaction Maillard_Reaction->Strecker_Degradation MTB This compound (3-MTB) (Potato-like off-flavor) Strecker_Degradation->MTB Riboflavin Riboflavin (Photosensitizer) Riboflavin->Photo_Oxidation Light Light Exposure Light->Photo_Oxidation Photo_Oxidation->MTB experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_spme 2. SPME cluster_gcms 3. GC-MS Analysis cluster_quantification 4. Quantification Sample UHT Milk Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salt Add_IS->Add_Salt Incubate Incubate at 60°C Add_Salt->Incubate Expose_Fiber Expose SPME Fiber (30 min) Incubate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb Separate Separate on Column Desorb->Separate Detect Detect by MS (SIM mode) Separate->Detect Calculate Calculate 3-MTB Concentration Detect->Calculate Calibrate Create Calibration Curve Calibrate->Calculate

References

Technical Support Center: Controlling 3-(Methylthio)butanal in Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the management of 3-(methylthio)butanal and related volatile compounds in fermented food systems. This resource provides researchers, scientists, and development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address challenges encountered in controlling the levels of this potent aroma compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its control important in fermented foods?

A: this compound, also known as 3-(methylthio)butyraldehyde, is a volatile sulfur-containing compound.[1] It is recognized as a flavoring agent and is characterized by a range of organoleptic properties, including green, vegetative, potato, and sulfurous notes.[2][3] Controlling its concentration is critical because, like other aldehydes derived from amino acids, it can significantly impact the final flavor profile of a product. While it can contribute desirable savory notes at low concentrations, excessive amounts can lead to off-flavors.

Q2: What are the primary biochemical pathways for the formation of this compound?

A: The formation of this compound and analogous aldehydes in fermented foods primarily occurs through two major pathways:

  • The Ehrlich Pathway: This is a crucial enzymatic pathway in microorganisms like yeast and lactic acid bacteria.[4] It involves the conversion of amino acids into their corresponding "fusel" aldehydes and alcohols. The process consists of three main steps: transamination, decarboxylation, and a final reduction step.[5]

  • Strecker Degradation: This is a non-enzymatic reaction that occurs between an amino acid and a dicarbonyl compound, often during thermal processing like baking or cooking.[6] It is a significant contributor to flavor in the crust of bread and other heated food products.[6]

Q3: Which microorganisms are the main producers of these aldehydes?

A: A variety of microorganisms used in food fermentations can produce these flavor compounds. Key producers include:

  • Yeasts (e.g., Saccharomyces cerevisiae): Yeasts are central to the production of bread, beer, and wine and are well-known for producing a wide array of flavor compounds, including aldehydes and alcohols, via the Ehrlich pathway.[5][7] The specific strain of yeast used can significantly influence the final aroma profile.[4]

  • Lactic Acid Bacteria (LAB) (e.g., Lactococcus lactis): These bacteria are fundamental to cheese manufacturing and ripening. Their intracellular enzymes are predominantly responsible for converting amino acids like leucine into corresponding aldehydes such as 3-methylbutanal, a process heavily influenced by environmental conditions in the cheese matrix.[8][9]

Q4: What are the most critical factors that influence the final concentration of this compound?

A: The final concentration is a result of a complex interplay of factors:

  • Precursor Availability: The concentration of the precursor amino acid (in this case, likely a derivative of methionine) is a primary rate-limiting factor.

  • Microbial Strain: Different strains of yeast and bacteria possess enzymes with varying levels of activity for the conversion pathway.[10]

  • Fermentation Conditions: Temperature, pH, and oxygen availability directly impact microbial growth and enzyme kinetics.[11]

  • Process Parameters: In cheesemaking, factors like salting have a significant inhibitory effect on aldehyde production by LAB.[8][12] In brewing, wort composition and yeast health are critical.[11][13]

  • Post-Fermentation Handling: Oxygen exposure during packaging and storage can lead to the formation of stale flavor aldehydes.[13]

Q5: How can I accurately quantify this compound levels in my experimental samples?

A: The standard and most effective method for quantifying volatile compounds like this compound is gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace extraction technique. Dynamic headspace extraction or solid-phase microextraction (SPME) are common for isolating volatiles from the food matrix before injection into the GC-MS system for separation and identification.[14]

Section 2: Troubleshooting Guides

This guide addresses common issues encountered during experiments aimed at controlling this compound levels.

Problem Potential Cause Recommended Solution
High levels of this compound in cheese products. 1. Starter Culture Strain: The selected starter or adjunct culture has high enzymatic activity for the Ehrlich pathway.[10]1. Strain Selection: Screen and select alternative strains of Lactococcus or other LAB that demonstrate lower production of the target aldehyde. An α-keto acid decarboxylase has been identified as a potential rate-limiting step, making it a target for strain selection.[10]
2. Salting Process: Salting has a detrimental effect on aldehyde production.[8][15] If the desired level of aldehyde is not produced before salting, the final concentration may be too low. Conversely, uncontrolled microbial activity before salting can lead to excessive production.2. Optimize Salting: Control the fermentation time and conditions before the salting step. Most aldehyde production should occur when lactose is still available and before the inhibitory effects of salt are introduced.[8][15]
Inconsistent batch-to-batch levels in yeast-fermented products (beer, bread). 1. Yeast Health & Pitching Rate: Inconsistent yeast viability, vitality, or pitching rates can alter the metabolic output. Over-pitching has been linked to higher acetaldehyde levels in some cases.[11]1. Standardize Yeast Management: Implement strict protocols for yeast handling, including cell counting, viability assessment (e.g., methylene blue staining), and consistent pitching rates. Ensure adequate nutrition (e.g., zinc, free amino nitrogen) to maintain yeast health.[11]
2. Fermentation Temperature: Fluctuations in temperature can significantly alter yeast metabolism and the production of flavor compounds.[11]2. Tight Temperature Control: Use temperature-controlled fermentation vessels and maintain a consistent temperature profile across all batches.
3. Raw Material Variation: Differences in the amino acid profile of raw materials (e.g., malt, flour) will affect the availability of precursors.[13]3. Raw Material Specification: Work with suppliers to ensure consistent raw material quality and specifications. Analyze incoming materials for key parameters if variability is suspected.
Development of off-flavors during product storage. 1. Oxygen Ingress: Exposure to oxygen during and after packaging can lead to the non-enzymatic, oxidative formation of stale flavor aldehydes.[13]1. Minimize Oxygen Exposure: Employ best practices for packaging, such as purging with inert gas (N₂, CO₂) and using packaging materials with low oxygen permeability.[13]
2. Light Exposure: Exposure to light can catalyze oxidative reactions, contributing to flavor instability, particularly in beer.[13]2. Light Protection: Use light-blocking packaging materials, such as brown glass bottles or cans, for sensitive products.

Section 3: Data Presentation & Key Experimental Findings

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature regarding the control of aldehydes in fermented foods.

Table 1: Effect of Sodium Chloride on 3-Methylbutanal Production by L. lactis

This table illustrates the inhibitory effect of salt on the production of 3-methylbutanal, an aldehyde formed from leucine via a similar pathway to this compound. Data is adapted from studies on cheese models.[8][15]

NaCl Concentration (% w/v)Relative 3-Methylbutanal Level (%)
0100
265
430

Table 2: Odor Thresholds and Optimal Concentrations of Aldehydes in a Cheese Matrix

Understanding the sensory impact requires knowledge of detection thresholds, which are often higher in a complex food matrix compared to water.[12]

AldehydeOdor Threshold in Cheese (μg/kg)Optimal Concentration Range (μg/kg)
3-Methylbutanal150.31150 - 300
2-Methylbutanal175.39175 - 325
2-Methylpropanal150.66150 - 350

Section 4: Experimental Protocols & Visualizations

Experimental Protocols

Protocol 1: Quantification of this compound by Static Headspace-Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol provides a general methodology for the analysis of volatile aldehydes in a fermented food matrix.

  • Sample Preparation:

    • Homogenize the solid/semi-solid food sample (e.g., cheese, bread crumb).

    • Weigh a precise amount (e.g., 2-5 g) of the homogenized sample into a headspace vial (e.g., 20 mL).

    • Add a saturated salt solution (e.g., NaCl) to inhibit enzymatic activity and increase the volatility of the analytes.

    • Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone or a deuterated analogue of the analyte).

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Headspace Incubation and Injection:

    • Place the vial in the autosampler tray of the SHS system.

    • Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow volatiles to equilibrate in the headspace.

    • Pressurize the vial with carrier gas and inject a fixed volume of the headspace gas into the GC injector.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in splitless mode at ~250°C.

      • Column: Use a mid-polarity capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2-5 min), then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 240°C, hold for 5 min).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

      • Identification: Compare the obtained mass spectrum and retention time with an authentic chemical standard of this compound.

      • Quantification: Construct a calibration curve using the peak area ratio of the analyte to the internal standard at several concentration levels.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate critical pathways and logical workflows for controlling this compound.

Ehrlich_Pathway cluster_path Ehrlich Pathway AminoAcid Amino Acid (e.g., Methionine) KetoAcid α-Keto Acid AminoAcid->KetoAcid Transamination (Aminotransferase) Aldehyde Aldehyde (e.g., this compound) KetoAcid->Aldehyde Decarboxylation (Decarboxylase) Alcohol Alcohol Aldehyde->Alcohol Reduction (Alcohol Dehydrogenase)

Caption: The Ehrlich pathway for converting amino acids to flavor aldehydes and alcohols.

Troubleshooting_Workflow Troubleshooting High this compound Start High 3-(MTB) Levels Detected Matrix Product Type? Start->Matrix CheeseCause Potential Causes: - Starter Culture Selection - Precursor Levels - Salting Process Timing Matrix->CheeseCause Cheese YeastCause Potential Causes: - Yeast Strain/Health - Fermentation Temp - Wort/Dough Composition - Oxygen Levels Matrix->YeastCause Beer / Bread CheeseSolution Solutions: - Screen/Change Cultures - Analyze Raw Milk - Optimize Pre-Salting Fermentation CheeseCause->CheeseSolution YeastSolution Solutions: - Standardize Yeast Mgmt - Tighten Temp Control - Specify Raw Materials - Control Aeration YeastCause->YeastSolution

Caption: A logical workflow for troubleshooting high levels of this compound.

References

Validation & Comparative

Navigating the Analytical Landscape for 3-(Methylthio)butanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like 3-(methylthio)butanal is critical for product quality and safety. This guide provides a comparative overview of the primary analytical methods for the validation of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are presented to support methodological choices.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of two common techniques used for the analysis of this compound and related compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV, Fluorescence).
Applicability Highly suitable for volatile and semi-volatile compounds like this compound.[1]Generally used for non-volatile or thermally labile compounds. Derivatization is often required for volatile aldehydes.[2]
Selectivity Excellent, due to both chromatographic separation and mass fragmentation patterns.[1]Good, but may be lower than GC-MS without highly specific detectors.
Sensitivity High, especially with techniques like Selected Ion Monitoring (SIM).[1]Can be high, particularly with fluorescence detection after derivatization.[2]
Sample Preparation Often requires extraction for volatile compounds, such as Solid-Phase Microextraction (SPME).[1]May involve derivatization to make the analyte detectable and amenable to separation.[2]
Linearity Typically exhibits good linearity over a wide concentration range.Good linearity is achievable within a defined concentration range.[3]
Accuracy & Precision High accuracy and precision are generally achievable with proper validation.Good accuracy and precision can be obtained with a validated method.[3][4]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly specific method for the analysis of this compound, particularly in complex matrices such as food and biological samples.[1]

Sample Preparation: Headspace Solid-Phase Microextraction (SPME)

  • A representative sample (e.g., 5 g of a food matrix) is placed in a sealed vial.

  • The vial is heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

  • The fiber is then retracted and introduced into the GC injector for thermal desorption.

GC-MS Parameters

ParameterValue
Instrument Agilent GC/MS 7890/5977 or equivalent[5]
Column HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Quantification Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 118, 75, 61)[1]

Validation Parameters

The method should be validated according to ICH or other relevant guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6]

High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization

For non-volatile analysis or as an alternative to GC, HPLC can be employed, typically requiring derivatization of the aldehyde group. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines and can be adapted for other functional groups.[2]

Sample Preparation and Derivatization

  • Extract this compound from the sample using a suitable solvent.

  • To a known volume of the extract, add the derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine) and a catalyst.

  • Heat the mixture for a specific time to ensure complete reaction.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

HPLC Parameters

ParameterValue
Instrument HPLC system with UV or Fluorescence detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A gradient of acetonitrile and water or a suitable buffer[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection UV absorbance at a wavelength appropriate for the derivative (e.g., 360 nm for DNPH derivatives)
Injection Volume 20 µL

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for an analytical method, ensuring its suitability for the intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development protocol Write Validation Protocol method_development->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Method Approved documentation->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of the Sensory Thresholds of 3-(Methylthio)butanal and Methional

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, the sensory properties of volatile compounds are of paramount importance. This guide provides a detailed comparison of the sensory thresholds of two structurally related sulfur-containing aldehydes: 3-(Methylthio)butanal and methional. Both compounds are recognized for their potent and distinct aromas, contributing significantly to the flavor profiles of various foods and beverages. This document is intended for researchers, scientists, and professionals in the drug development and food science industries, offering a comprehensive overview based on available experimental data.

Summary of Sensory Thresholds

Methional is characterized by a very low odor detection threshold, with values reported in the parts per billion (ppb) range in various media, including water, wine, and beer. Its flavor is often described as "cooked potato" or "savory". In contrast, specific sensory threshold data for this compound is less prevalent in the scientific literature. However, it is described as having a sulphurous, vegetative, and cabbage-like odor with a fishy nuance, and a vegetative, tomato-like, and sulphurous taste at a concentration of 0.2 parts per million (ppm)[1]. This suggests that while both are potent, their sensory characteristics differ significantly.

Quantitative Sensory Threshold Data

The following table summarizes the available quantitative data for the sensory thresholds of methional. Due to the limited availability of specific threshold values for this compound, a direct quantitative comparison is challenging.

CompoundMediumThreshold TypeThreshold ValueReferences
Methional WaterOdor Detection0.2 ppb[2][3]
WaterFlavor Detection0.05 - 10 ppb[2][3]
Synthetic WineOdor Detection0.5 µg/L (0.5 ppb)[3][4]
BeerOdor Detection3 mg/L (3000 ppb)[5]
This compound Not specifiedOdor/Taste DescriptionNot a threshold; described at 0.2 ppm[1]

Experimental Protocols

The determination of sensory thresholds is a critical aspect of flavor chemistry. While specific, detailed protocols for this compound and methional are not extensively published, the following methodologies represent standard approaches used in the sensory evaluation of flavor compounds.

Method 1: Ascending Forced-Choice (AFC) Method

This method is commonly used to determine detection and recognition thresholds.

Objective: To determine the lowest concentration at which a substance can be detected (detection threshold) and recognized (recognition threshold).

Materials:

  • A stock solution of the analyte (this compound or methional) in a suitable solvent (e.g., ethanol or propylene glycol).

  • Odor-free, taste-free water for dilutions.

  • Glassware with airtight lids.

  • A panel of trained sensory assessors (typically 15-30 individuals).

  • A controlled sensory evaluation environment with neutral lighting and air circulation.

Procedure:

  • Sample Preparation: A series of dilutions of the stock solution is prepared in water, with concentrations increasing in a geometric progression (e.g., by a factor of 2 or 3).

  • Triangle Test Presentation: At each concentration step, three samples are presented to each panelist: two are blanks (water), and one contains the odorant. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to sniff (for odor) or taste (for flavor) the samples and identify the "odd" sample.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.

Method 2: Duo-Trio Test

This method is often used to determine if a perceptible difference exists between a sample and a control.

Objective: To determine if a specific concentration of the analyte is perceptibly different from a blank.

Materials:

  • Same as for the AFC method.

Procedure:

  • Sample Preparation: A control sample (blank) and a test sample containing a specific concentration of the analyte are prepared.

  • Presentation: Each panelist is presented with a reference sample (the control) followed by two coded samples, one of which is identical to the reference and the other is the test sample.

  • Evaluation: Panelists are asked to identify which of the two coded samples is different from the reference.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (50%) using statistical tests (e.g., chi-square) to determine significance.

Sensory Perception Signaling Pathways

The perception of taste and odor is initiated by the interaction of chemical compounds with specific receptors in the oral and nasal cavities, respectively.

Methional Taste Perception

Recent studies have shed light on the gustatory signaling pathway for methional. It has been shown to act as a positive allosteric modulator of the human umami taste receptor, T1R1/T1R3 [6]. This suggests that methional can enhance the perception of umami taste, which is elicited by substances like monosodium glutamate.

Methional_Taste_Pathway Methional Methional T1R1_T1R3 T1R1/T1R3 Umami Receptor Methional->T1R1_T1R3 Allosteric Modulation G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Produces TRPM5 TRPM5 Ion Channel IP3->TRPM5 Opens Ca_influx TRPM5->Ca_influx Signal Signal to Brain (Umami Perception) Ca_influx->Signal

Caption: Signaling pathway for methional's modulation of umami taste perception.

General Olfactory Pathway for Sulfur Compounds

The specific olfactory receptors for this compound and methional have not yet been definitively identified. However, research on the olfaction of sulfur-containing compounds suggests a potential role for metal ions, such as copper, in the activation of certain olfactory receptors[7][8][9]. The general mechanism of olfaction involves the binding of an odorant to an olfactory receptor (OR), a G-protein coupled receptor, which initiates a downstream signaling cascade.

Olfactory_Workflow cluster_sensory_panel Sensory Panel Evaluation cluster_analysis Data Analysis Panelist Trained Panelist Evaluation Sensory Evaluation (Odor/Taste) Panelist->Evaluation Sample_Prep Sample Preparation (Dilution Series) Presentation Sample Presentation (e.g., Triangle Test) Sample_Prep->Presentation Presentation->Panelist Data_Collection Data Collection Evaluation->Data_Collection Stats Statistical Analysis Data_Collection->Stats Threshold Threshold Determination Stats->Threshold

Caption: General experimental workflow for determining sensory thresholds.

Conclusion

References

Comparative Analysis of 3-(Methylthio)butanal and 3-Methylthiopropanal in Food Aroma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the aroma compounds 3-(methylthio)butanal and 3-methylthiopropanal (also known as methional), focusing on their roles in food aroma. The information is intended for researchers, scientists, and professionals in the food science and flavor chemistry fields. While both are significant sulfur-containing volatile compounds, 3-methylthiopropanal is considerably more studied and recognized for its potent aroma.

Chemical and Sensory Properties

Both this compound and 3-methylthiopropanal are products of the Strecker degradation of amino acids, specifically leucine and methionine, respectively. Their structural similarity leads to some overlap in aroma characteristics, but with distinct differences in perception and potency.

PropertyThis compound3-Methylthiopropanal (Methional)
Molar Mass 118.21 g/mol 104.19 g/mol
CAS Number 16630-55-03268-49-3
Precursor Amino Acid LeucineMethionine
Reported Aroma Descriptors Malty, savory, soupy, bouillon-like, meaty, potatoCooked potato, savory, brothy, meaty, potato chip, processed meat
Odor Threshold (water) 0.2 - 1.0 µg/L0.1 - 0.5 µg/L

Occurrence in Food Products

3-Methylthiopropanal is a well-established and key aroma component in a wide variety of foods and beverages. Its presence is often linked to processing that involves heat, such as cooking, roasting, and fermentation. The occurrence of this compound is less frequently reported but has been identified in several food systems.

Food ProductThis compound3-Methylthiopropanal (Methional)
Dairy Products Present in some aged cheeses.Widely found in milk, cheese (e.g., Cheddar, Swiss), and other dairy products.
Meat Products Identified in cooked beef and other processed meats.A significant contributor to the aroma of cooked beef, chicken, and processed meats.
Potato Products Found in potato chips and other processed potato products.A key aroma compound in boiled and fried potatoes, as well as potato chips.
Beverages Detected in some beers and wines.Present in beer, wine, and some fruit juices.
Other Products Reported in some savory snacks and processed foods.Found in bread, crackers, and various other processed foods.

Formation Pathways

The primary formation route for both compounds in food is the Strecker degradation, a reaction between an α-dicarbonyl compound (formed during Maillard reactions) and an amino acid.

Strecker Degradation of Methionine to form 3-Methylthiopropanal

G Met Methionine Schiff_Base Schiff Base Met->Schiff_Base + Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylated_Intermediate Decarboxylated Intermediate Schiff_Base->Decarboxylated_Intermediate - CO2 CO2 CO2 Methional 3-Methylthiopropanal (Methional) Decarboxylated_Intermediate->Methional + H2O (Hydrolysis) Aminoketone Aminoketone Decarboxylated_Intermediate->Aminoketone

Caption: Formation of 3-methylthiopropanal via Strecker degradation of methionine.

Proposed Strecker Degradation of Leucine to form this compound

The formation of this compound from leucine is less direct and requires an additional reaction step involving a sulfur donor, such as methionine or hydrogen sulfide.

G Leu Leucine Strecker_Aldehyde 3-Methylbutanal (Strecker Aldehyde) Leu->Strecker_Aldehyde + α-Dicarbonyl - CO2, - Aminoketone Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Methylthio_Butanal This compound Strecker_Aldehyde->Methylthio_Butanal + Sulfur Transfer Sulfur_Donor Sulfur Donor (e.g., Methionine, H2S) Sulfur_Donor->Methylthio_Butanal G Sample Food Sample Extraction Extraction & Concentration (e.g., SPME, SDE) Sample->Extraction Analysis Instrumental Analysis (GC-MS, GC-O) Extraction->Analysis Identification Compound Identification Analysis->Identification Quantification Quantification Analysis->Quantification

Differentiating 3-(Methylthio)butanal from other Strecker Aldehydes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of flavor chemistry, food science, and pharmaceutical development, the accurate identification of volatile organic compounds is paramount. Among these, Strecker aldehydes, formed from the Strecker degradation of amino acids, are of significant interest due to their potent aroma and potential physiological effects. This guide provides a comprehensive comparison of 3-(Methylthio)butanal with other common Strecker aldehydes, offering objective data and detailed experimental protocols to aid in their differentiation.

Physicochemical Properties: A First Point of Distinction

A fundamental step in differentiating chemical compounds lies in understanding their intrinsic physicochemical properties. While many Strecker aldehydes share similarities as volatile, low molecular weight compounds, their boiling points, and retention characteristics in chromatography can offer initial clues for identification. This compound, derived from the amino acid methionine, possesses a unique sulfur-containing structure that influences its properties compared to other common Strecker aldehydes.

CompoundPrecursor Amino AcidCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound Methionine16630-52-7C₅H₁₀OS118.2062-64 (at 10 mmHg)
2-MethylpropanalValine78-84-2C₄H₈O72.1163-64
2-MethylbutanalIsoleucine96-17-3C₅H₁₀O86.1392-93
3-MethylbutanalLeucine590-86-3C₅H₁₀O86.1392.5
PhenylacetaldehydePhenylalanine122-78-1C₈H₈O120.15195
MethionalMethionine3268-49-3C₄H₈OS104.17165-166

Analytical Methodologies for Differentiation

The definitive identification and differentiation of this compound from other Strecker aldehydes necessitate the use of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, providing both chromatographic separation and structural information. High-performance liquid chromatography (HPLC) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also serve as powerful tools for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile compounds like Strecker aldehydes. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum, offering a unique fragmentation pattern for each compound.

Experimental Protocol: GC-MS Analysis of Strecker Aldehydes

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution (in a suitable solvent like dichloromethane) is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 1000 amu/s.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Comparative Mass Spectra Fragmentation:

The mass spectrum of each Strecker aldehyde exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the presence of sulfur leads to unique fragments.

CompoundKey Mass Fragments (m/z)
This compound 118 (M+), 75, 61, 47
2-Methylpropanal72 (M+), 43, 29
2-Methylbutanal86 (M+), 57, 41, 29
3-Methylbutanal86 (M+), 43, 41, 29
Phenylacetaldehyde120 (M+), 91 (base peak), 65
Methional104 (M+), 75, 61, 48
High-Performance Liquid Chromatography (HPLC)

For less volatile aldehydes or for analyses where derivatization is preferred, HPLC is a valuable technique. Aldehydes are typically derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV-Vis spectrophotometry.

Experimental Protocol: HPLC Analysis of DNPH-Derivatized Strecker Aldehydes

  • Derivatization: Mix the aldehyde-containing sample with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile. Allow the reaction to proceed to completion.

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 360 nm.

  • Injection Volume: 20 µL.

Spectroscopic Analysis: NMR and IR

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information that can be used to unequivocally differentiate between isomers and compounds with different functional groups.

¹H and ¹³C NMR Spectroscopy:

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of the nuclei, allowing for the distinction between the different alkyl chains and the unique thioether group in this compound.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound ~9.7 (CHO), ~2.1 (SCH₃), ~3.0 (CH-S)~202 (CHO), ~40 (CH-S), ~15 (SCH₃)
2-Methylpropanal~9.6 (CHO), ~2.4 (CH)~205 (CHO), ~41 (CH)
2-Methylbutanal~9.6 (CHO), ~2.2 (CH)~205 (CHO), ~48 (CH)
3-Methylbutanal~9.8 (CHO), ~2.1 (CH₂)~203 (CHO), ~52 (CH₂)
Phenylacetaldehyde~9.7 (CHO), ~3.6 (CH₂), ~7.2-7.4 (Ar-H)~200 (CHO), ~50 (CH₂), ~127-134 (Ar-C)
Methional~9.7 (CHO), ~2.8 (CH₂-S), ~2.1 (SCH₃)~202 (CHO), ~44 (CH₂-CHO), ~29 (CH₂-S), ~15 (SCH₃)

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in a molecule. All aldehydes will show a characteristic C=O stretching vibration. The presence of a C-S bond in this compound can also be observed.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~1725 (C=O stretch), ~2720 & ~2820 (C-H stretch of aldehyde), ~600-700 (C-S stretch)
2-Methylpropanal~1730 (C=O stretch), ~2710 & ~2810 (C-H stretch of aldehyde)
2-Methylbutanal~1728 (C=O stretch), ~2715 & ~2815 (C-H stretch of aldehyde)
3-Methylbutanal~1725 (C=O stretch), ~2710 & ~2815 (C-H stretch of aldehyde)
Phenylacetaldehyde~1724 (C=O stretch), ~2725 & ~2825 (C-H stretch of aldehyde), ~3030 (aromatic C-H stretch)
Methional~1720 (C=O stretch), ~2720 & ~2820 (C-H stretch of aldehyde), ~600-700 (C-S stretch)

Visualizing the Formation and Analysis Workflow

To provide a clear overview of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general formation pathway of Strecker aldehydes and a logical workflow for their differentiation.

Strecker_Formation AminoAcid α-Amino Acid StreckerDegradation Strecker Degradation AminoAcid->StreckerDegradation Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->StreckerDegradation StreckerAldehyde Strecker Aldehyde (n-1 carbons) StreckerDegradation->StreckerAldehyde CO2 CO₂ StreckerDegradation->CO2 Aminoketone α-Aminoketone StreckerDegradation->Aminoketone Differentiation_Workflow Sample Volatile Sample Containing Aldehydes GCMS GC-MS Analysis Sample->GCMS RetentionTime Compare Retention Times GCMS->RetentionTime MassSpectra Analyze Mass Spectra (Fragmentation Pattern) GCMS->MassSpectra TentativeID Tentative Identification RetentionTime->TentativeID MassSpectra->TentativeID Spectroscopy Spectroscopic Confirmation (NMR, IR) TentativeID->Spectroscopy DefinitiveID Definitive Identification Spectroscopy->DefinitiveID

Cross-Validation of GC-O and GC-MS Data for 3-(Methylthio)butanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(methylthio)butanal, a key aroma compound found in various foods. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a comprehensive understanding of how these two powerful analytical techniques can be cross-validated to provide a more complete chemical and sensory profile of this important volatile sulfur compound.

Introduction to this compound and its Analysis

This compound is a volatile organic compound known for its characteristic sulfurous, vegetative, and potato-like aroma. It is a significant contributor to the flavor profile of many food products, including potatoes, tomatoes, and some cheeses. The accurate identification and characterization of this compound are crucial for food quality control, flavor development, and sensory science.

Two primary analytical techniques are employed for the analysis of such volatile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). GC-MS provides robust identification and quantification of volatile compounds based on their mass spectra, while GC-O utilizes the human nose as a sensitive detector to determine the odor activity of these compounds. The cross-validation of data from both techniques is essential for a comprehensive understanding of a sample's aroma profile, as it correlates chemical identity with sensory perception.[1]

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative data obtained from GC-MS and GC-O analyses of a sample containing this compound. It is important to note that while GC-MS provides concentration data, GC-O provides sensory data, such as the Flavor Dilution (FD) factor, which indicates the potency of an odorant.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)Cross-Validation Point
Compound Identification Tentative identification based on mass spectral library match (e.g., NIST) and retention index.Odor description by a trained panelist at a specific retention time.Confirmation of the compound responsible for a specific odor by matching retention times and indices.
This compound Confirmed by authentic standard; Mass Spectrum: Major ions at m/z 47, 61, 75, 118.Odor perceived as "cooked potato," "sulfurous," "vegetable-like."The peak identified as this compound by GC-MS corresponds to the "cooked potato" odor detected by GC-O.
Quantification Concentration determined via calibration curve (e.g., 15 µg/kg).Flavor Dilution (FD) Factor determined by Aroma Extract Dilution Analysis (AEDA) (e.g., 256).The high FD factor from GC-O validates the significance of the quantified amount from GC-MS as a key aroma contributor.
Limit of Detection (LOD) Instrument-dependent, typically in the low µg/kg to ng/kg range.Dependent on the human odor threshold, often lower than instrumental LODs for potent odorants.GC-O can detect potent odorants like this compound even when they are below the GC-MS detection limit, highlighting its complementary role.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data from GC-MS and GC-O. The following are representative protocols for the analysis of this compound in a food matrix.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A common and effective method for extracting volatile compounds like this compound from food samples is HS-SPME.

  • Sample Homogenization : A representative portion of the food sample (e.g., 5 g of cooked potato) is homogenized.

  • Vial Preparation : The homogenized sample is placed in a headspace vial (e.g., 20 mL). An internal standard (e.g., 2-methyl-3-heptanone) can be added for quantification.

  • Equilibration : The vial is sealed and equilibrated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction : An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption : The SPME fiber is then retracted and immediately inserted into the GC inlet for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph (GC) System : Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System : Agilent 5977A MSD or equivalent.

  • Column : DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet : Splitless mode at 250°C.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 240°C at a rate of 5°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Parameters :

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

  • Data Analysis : Compound identification is performed by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards. Quantification is achieved by creating a calibration curve with a pure standard of this compound.

Gas Chromatography-Olfactometry (GC-O) Protocol
  • Gas Chromatograph (GC) System : Similar to GC-MS, equipped with an effluent splitter.

  • Column : Same column as used in GC-MS for direct comparison of retention times.

  • Effluent Splitter : The column outlet is split (e.g., 1:1 ratio) between the FID/MS detector and the olfactometry port.

  • Olfactometry Port : A heated transfer line delivers the effluent to a sniffing port where a trained panelist can assess the odor. Humidified air is mixed with the effluent to prevent nasal dryness.

  • Detection Method : Aroma Extract Dilution Analysis (AEDA) is a common technique where the sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is the Flavor Dilution (FD) factor.

  • Data Acquisition : The panelist records the retention time, odor descriptor, and intensity for each detected odor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the cross-validation of GC-O and GC-MS data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Analysis cluster_validation Cross-Validation Sample Food Sample (e.g., Potato) Homogenization Homogenization Sample->Homogenization HS_SPME Headspace SPME Homogenization->HS_SPME GC_Inlet GC Inlet (Desorption) HS_SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Splitter Effluent Splitter GC_Column->Splitter GC_MS GC-MS Analysis Splitter->GC_MS 50% GC_O GC-O Analysis Splitter->GC_O 50% MS_Data Mass Spectra & Retention Time GC_MS->MS_Data O_Data Odor Descriptors & Retention Time GC_O->O_Data CrossValidation Data Correlation & Validation MS_Data->CrossValidation O_Data->CrossValidation

Experimental workflow for GC-O and GC-MS analysis.

logical_relationship cluster_gco GC-Olfactometry (Sensory Data) cluster_gcms GC-Mass Spectrometry (Chemical Data) cluster_validation Cross-Validation & Conclusion Odor_Detection Odor Detection at Retention Time 'X' Odor_Description Odor Description: 'Cooked Potato' Odor_Detection->Odor_Description Validation Validated Identification Odor_Detection->Validation Odor_Potency High Flavor Dilution Factor Odor_Description->Odor_Potency Conclusion This compound is a Key Aroma Compound Odor_Potency->Conclusion Peak_Detection Chromatographic Peak at Retention Time 'X' Mass_Spectrum Mass Spectrum Analysis Peak_Detection->Mass_Spectrum Peak_Detection->Validation Compound_ID Identification: this compound Mass_Spectrum->Compound_ID Quantification Quantification: 15 µg/kg Compound_ID->Quantification Quantification->Conclusion Validation->Conclusion

Logical relationship for cross-validating GC-O and GC-MS data.

Conclusion

The cross-validation of GC-O and GC-MS data provides a robust and comprehensive approach to the characterization of aroma compounds like this compound. While GC-MS offers definitive structural identification and quantification, GC-O provides the indispensable sensory context, ensuring that the analytical focus remains on the compounds that truly impact the aroma profile. By integrating these two techniques, researchers can gain a deeper and more meaningful understanding of the chemical and sensory properties of volatile molecules, which is critical for advancements in food science, flavor chemistry, and drug development.[1]

References

A Comparative Guide to Analytical Techniques for the Quantification of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise measurement of 3-(Methylthio)butanal, a volatile sulfur compound of interest in various fields, including food science, flavor chemistry, and environmental analysis. This document outlines the performance of common analytical techniques, presents available experimental data, and details experimental protocols to assist researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Methods

The accurate quantification of this compound can be achieved through several analytical techniques. The most prominent methods involve gas chromatography coupled with various detectors. While high-performance liquid chromatography (HPLC) is a powerful tool for the analysis of aldehydes, its application to volatile and non-UV-absorbing compounds like this compound typically requires a derivatization step.

The following table summarizes the performance characteristics of relevant analytical methods. It is important to note that while specific validated data for this compound is limited in publicly available literature, the data presented for analogous volatile aldehydes and sulfur compounds provide a strong indication of the expected performance.

Analytical TechniqueKey Performance ParameterReported Value (for analogous compounds)Reference
SPME-GC-MS (On-Fiber Derivatization) Linearity (R²) > 0.99[1]
Precision (RSD) 1.0% - 15.7%[1]
Recovery 88% - 107%[1]
Limit of Detection (LOD) 0.03 µg/L (for acetaldehyde)[2]
Limit of Quantification (LOQ) 1.0 µg/L (for acetaldehyde)[2]
GC with Sulfur Chemiluminescence Detection (GC-SCD) Selectivity High for sulfur compounds[3][4]
Sensitivity ppb levels[4]
Linearity Equimolar response for many sulfur compounds[4]
HPLC-UV (with DNPH Derivatization) Linearity (r²) 0.9731 - 0.9960 (for various carbonyls)[2]
Precision (RSD) < 13%[2]
Recovery 90% - 105%[2]
Limit of Detection (LOD) Not specifically reported for this compound
Limit of Quantification (LOQ) Not specifically reported for this compound

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the analysis of this compound.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) with On-Fiber Derivatization

This method is highly suitable for the analysis of volatile aldehydes in complex matrices such as beer.[1] The on-fiber derivatization enhances the selectivity and sensitivity of the analysis.

a. Sample Preparation and Derivatization:

  • Prepare a derivatization reagent solution, for example, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent.

  • Condition a Solid-Phase Microextraction (SPME) fiber (e.g., 65 µm PDMS/DVB) by exposing it to the GC inlet at a high temperature as recommended by the manufacturer.

  • Expose the conditioned SPME fiber to the headspace of the PFBHA solution to load the derivatization reagent.

  • Place the sample containing this compound into a headspace vial.

  • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

  • Incubate the vial at an elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to allow for the extraction and derivatization of the analyte onto the fiber.

b. GC-MS Analysis:

  • After extraction, introduce the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the derivatized analyte.

  • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

  • Utilize a temperature program to achieve optimal separation.

  • Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound using SPME-GC-MS.

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Headspace SPME Extraction & Derivatization Sample->Extraction SPME_prep SPME Fiber Conditioning Deriv_loading Loading of Derivatization Reagent onto Fiber SPME_prep->Deriv_loading Deriv_loading->Extraction GC_MS GC-MS Analysis (Desorption, Separation, Detection) Extraction->GC_MS Data_Processing Data Acquisition & Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for SPME-GC-MS analysis.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

GC-SCD is a highly selective and sensitive technique for the analysis of sulfur-containing compounds.[3][4]

a. Sample Preparation:

  • For liquid samples, a direct injection or headspace injection can be used. For solid samples, extraction with a suitable solvent may be necessary.

  • Solid-phase microextraction (SPME) can also be employed for sample preparation to concentrate volatile sulfur compounds.

b. GC-SCD Analysis:

  • Inject the prepared sample into the GC system.

  • Separate the components on a capillary column suitable for sulfur compound analysis (e.g., a low-polarity phase).

  • The column effluent is directed to the sulfur chemiluminescence detector.

  • In the SCD, sulfur compounds are combusted in a hydrogen-rich flame to produce sulfur monoxide (SO).

  • The SO then reacts with ozone to produce excited sulfur dioxide (SO₂*), which emits light at a characteristic wavelength.

  • The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of sulfur in the sample.

Signaling Pathway Diagram

While this compound is not directly involved in a signaling pathway in the context of drug development, understanding the analytical process as a logical pathway is crucial for obtaining reliable results.

logical_pathway Analyte This compound in Sample Matrix Extraction Extraction / Concentration (e.g., SPME) Analyte->Extraction Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Detection Detection (MS, SCD, or UV) Separation->Detection Signal Analytical Signal Detection->Signal Quantification Quantification (Calibration Curve) Signal->Quantification Result Concentration of This compound Quantification->Result

References

Comparative Guide to the Analysis of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(methylthio)butanal, a key volatile flavor compound found in various food products and a potential marker in other matrices. This document details two primary analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization. The guide includes detailed experimental protocols, a comparison of performance data, and a visual representation of a typical analytical workflow.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of two widely used techniques.

ParameterHS-SPME-GC-MSHPLC with DNPH Derivatization
Principle Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into a gas chromatograph for separation and mass spectrometric detection.Aldehydes and ketones in a sample are reacted with 2,4-dinitrophenylhydrazine (DNPH) to form stable derivatives, which are then separated by liquid chromatography and detected by UV absorbance.
Linearity (R²) > 0.99[1]> 0.999[2][3]
Limit of Detection (LOD) Estimated: 0.01 - 0.5 µg/LEstimated: 30 - 100 ng/mL
Limit of Quantification (LOQ) Estimated: 0.05 - 1.7 µg/LEstimated: 100 - 400 ng/mL
Recovery 88% - 107%[1]96.3% - 103.6%[2][3]
Relative Standard Deviation (RSD) < 15.7%[1]< 4.91%[2][3]
Sample Throughput Moderate to High (amenable to automation)Moderate
Solvent Consumption Low (solvent-free extraction)High
Derivatization Required Optional (can be done on-fiber)Yes (pre-column)
Matrix Effect Can be significant, often requiring matrix-matched standards or stable isotope dilution.Can be significant, requiring sample cleanup.

Experimental Protocols

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from a validated method for the analysis of stale aldehydes in beer.[1]

a. Sample Preparation:

  • Degas carbonated samples (e.g., beer) by ultrasonication or gentle stirring.

  • Transfer 2 mL of the liquid sample into a 20 mL headspace vial.

  • For solid samples, a suitable extraction or homogenization step may be required prior to placing a known amount into the vial.

b. On-Fiber Derivatization (Optional but Recommended for Aldehydes):

  • Prepare a 60 mg/L solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the PFBHA solution at 60°C for 10 minutes to load the derivatizing agent.

c. HS-SPME Extraction:

  • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

  • Incubate the vial at 60°C for 60 minutes with agitation to allow for extraction and derivatization of the analytes.[1]

d. GC-MS Analysis:

  • Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a suitable capillary column, for example, a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 170°C at a rate of 5°C/min.

    • Ramp 2: Increase to 190°C at a rate of 1°C/min.

    • Hold at 190°C for 25 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. The characteristic mass for PFBHA-derivatized aldehydes is m/z 181.[1]

    • Mass Range (for full scan): 40-350 amu.

High-Performance Liquid Chromatography with DNPH Derivatization (HPLC-UV)

This protocol is a general procedure for the analysis of aldehydes and ketones using DNPH derivatization.[2][3]

a. Derivatization:

  • To 1 mL of sample (or an extract of a solid sample), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile or acidified alcohol.

  • Allow the reaction to proceed in a heated water bath (e.g., 40-60°C) for approximately 30-60 minutes.

  • After cooling, the resulting DNPH-aldehyde derivatives (hydrazones) can be extracted.

b. Sample Extraction and Cleanup:

  • Perform a liquid-liquid extraction of the derivatized sample using a non-polar solvent like hexane or dichloromethane.

  • Alternatively, use a solid-phase extraction (SPE) cartridge (e.g., C18) to clean up and concentrate the derivatives.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

c. HPLC Analysis:

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with a mixture of 60% acetonitrile and 40% water.

    • Linearly increase the acetonitrile concentration to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at 360 nm.

Experimental Workflow and Signaling Pathway Diagrams

Analytical_Workflow cluster_SPME HS-SPME-GC-MS Workflow cluster_HPLC HPLC-DNPH Workflow Sample_Prep_SPME Sample Preparation (Degassing/Homogenization) Derivatization_SPME On-Fiber Derivatization (PFBHA) Sample_Prep_SPME->Derivatization_SPME SPME Fiber Extraction_SPME Headspace Extraction (60°C, 60 min) Derivatization_SPME->Extraction_SPME Fiber in Sample Headspace Desorption Thermal Desorption (GC Inlet) Extraction_SPME->Desorption GC_Separation Gas Chromatography (Separation) Desorption->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Data_Analysis_SPME Data Analysis MS_Detection->Data_Analysis_SPME Sample_Prep_HPLC Sample Preparation (Extraction) Derivatization_HPLC Derivatization (DNPH) Sample_Prep_HPLC->Derivatization_HPLC Cleanup Sample Cleanup (LLE or SPE) Derivatization_HPLC->Cleanup HPLC_Separation HPLC Separation (C18 Column) Cleanup->HPLC_Separation Injection UV_Detection UV Detection (360 nm) HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis UV_Detection->Data_Analysis_HPLC

Caption: General workflows for the analysis of this compound.

This guide is intended to provide a starting point for the analysis of this compound. Method optimization and validation are crucial for achieving accurate and reliable results for specific sample matrices.

References

A Comparative Guide to Sensory Panel and Instrumental Analysis for 3-(Methylthio)butanal Off-Flavor Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of off-flavors are critical for product quality and safety. This guide provides a comprehensive comparison of sensory panel validation and instrumental analysis for the detection of 3-(methylthio)butanal, a potent off-flavor compound often associated with potato and sulfurous notes.

This document outlines the experimental protocols for both human sensory evaluation and advanced instrumental techniques, presenting a clear comparison of their performance based on available data.

Performance Comparison: Sensory Panel vs. Instrumental Analysis

The validation of methods to detect this compound relies on understanding the strengths and limitations of both human sensory perception and analytical instrumentation. While sensory panels provide direct insight into the human experience of an off-flavor, instrumental methods offer quantitative and objective data.

ParameterSensory Panel (Triangle Test)Gas Chromatography-Olfactometry (GC-O)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Discrimination of a different sample among three by a trained human panel.Separation of volatile compounds with human assessors detecting odors at the exit port.Separation, identification, and quantification of compounds based on their mass-to-charge ratio.
Detection Threshold 0.2 ppm for taste and odor perception of this compound.[1]Generally in the low parts-per-billion (ppb) range for potent odorants.Method dependent, can range from µg/kg to ng/kg with appropriate sample preparation.
Quantification Qualitative (identifies a perceptible difference).Semi-quantitative (Aroma Extract Dilution Analysis).Quantitative (provides precise concentration).
Specificity Can be influenced by other sensory attributes.Highly specific to odor-active compounds.Highly specific to the chemical structure of the analyte.
Throughput Lower, dependent on panelist availability and fatigue.Lower, requires trained assessors for sniffing.Higher, amenable to automation.
Cost Can be high due to panelist training and maintenance.High, requires specialized equipment and trained personnel.Moderate to high, dependent on the instrument's capabilities.
Data Objectivity Subject to human variability and bias.Combines objective separation with subjective perception.Highly objective and reproducible.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the sensory and instrumental analysis of this compound.

Sensory Panel Validation: Triangle Test Protocol

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[2][3][4][5][6]

Objective: To determine if a panel of trained assessors can detect the presence of this compound in a sample matrix.

Materials:

  • Control sample (without this compound).

  • Test sample (spiked with a known concentration of this compound, e.g., at or near the 0.2 ppm threshold).

  • Identical, opaque, and odor-free sample containers with three-digit random codes.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • A controlled sensory evaluation environment with neutral lighting and air circulation.[3]

Procedure:

  • Panelist Training: Select and train panelists to identify the characteristic potato-like, sulfurous off-flavor of this compound.

  • Sample Preparation: Prepare a sufficient quantity of both control and test samples. The temperature of the samples should be standardized.

  • Test Setup: For each panelist, present three coded samples simultaneously. Two samples are identical (either both control or both test), and one is different.[2] The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[2][4]

  • Evaluation: Instruct panelists to evaluate the samples from left to right.[2] They must identify the "odd" or "different" sample.[2][3] Even if no difference is perceived, a choice must be made.[3]

  • Data Analysis: The number of correct identifications is compiled. Statistical analysis (e.g., using a Chi-square test or consulting binomial tables) is performed to determine if the number of correct judgments is significantly higher than what would be expected by chance (which is 1/3 for a triangle test).[2]

Instrumental Analysis: GC-O and GC-MS Protocols

Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile off-flavor compounds.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a sniffing port (for GC-O) and a Mass Spectrometer (MS) detector.

  • Appropriate GC column for volatile sulfur compound analysis (e.g., a non-polar or medium-polarity column).

  • Sample introduction system (e.g., Headspace, Solid-Phase Microextraction (SPME), or Solvent Extraction).

GC-O Protocol:

  • Sample Preparation: Extract volatile compounds from the sample matrix using a suitable technique like SPME.

  • GC Separation: Inject the extracted volatiles into the GC. The GC oven temperature is programmed to separate the compounds based on their boiling points and interaction with the column's stationary phase.

  • Olfactometry: The effluent from the GC column is split between the MS detector and a heated sniffing port. Trained assessors sniff the effluent and record the time, intensity, and description of any detected odors.

  • Aroma Extract Dilution Analysis (AEDA): To semi-quantify the potency of the odorant, the sample extract is serially diluted and re-analyzed by GC-O until the odor is no longer detectable. The highest dilution at which the odor is still perceived is the Flavor Dilution (FD) factor.

GC-MS Protocol:

  • Sample Preparation and GC Separation: Same as for GC-O.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint of the molecule.

  • Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST) to identify the compound. The retention time of the peak is also compared to that of a pure standard of this compound for confirmation.

  • Quantification: A calibration curve is created by analyzing known concentrations of a pure this compound standard. The concentration of the compound in the sample is then determined by comparing its peak area to the calibration curve.

Visualizing the Processes

To better understand the workflows and underlying mechanisms, the following diagrams are provided.

Sensory_Panel_Workflow Sensory Panel Validation Workflow for this compound Off-Flavor cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Training Panelist Training & Selection Sample_Prep Sample Preparation (Control & Spiked) Panelist_Training->Sample_Prep Coding Sample Coding (3-digit random) Sample_Prep->Coding Presentation Present 3 Samples (2 same, 1 different) Coding->Presentation Evaluation Panelist Evaluates and Identifies Odd Sample Presentation->Evaluation Data_Collection Collect Responses Evaluation->Data_Collection Stats Statistical Analysis (e.g., Chi-square) Data_Collection->Stats Result Determine Significance Stats->Result Instrumental_Analysis_Workflow Instrumental Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Extraction Volatile Extraction (e.g., SPME) GC_Separation Gas Chromatography Separation Extraction->GC_Separation Split Column Effluent Split GC_Separation->Split GCO GC-Olfactometry (Sniffing Port) Split->GCO MS Mass Spectrometry Split->MS Odor_ID Odor Identification & Description GCO->Odor_ID Compound_ID Compound Identification (Mass Spectrum) MS->Compound_ID Quant Quantification (Calibration Curve) Compound_ID->Quant Olfactory_Signaling_Pathway Olfactory Signaling Pathway for Odorants Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

References

A Comparative Guide to the Synthesis of 3-(Methylthio)butanal from Crotonaldehyde and Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-(methylthio)butanal, a key flavor compound and intermediate in the synthesis of various organic molecules. The formation of this compound via the thia-Michael addition of methanethiol to two different α,β-unsaturated carbonyl precursors, crotonaldehyde and methyl vinyl ketone, is examined. This comparison includes a quantitative data summary, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific application.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the synthesis of this compound from crotonaldehyde and methyl vinyl ketone. These values are based on representative experimental protocols and may vary depending on specific reaction conditions and scale.

ParameterCrotonaldehyde RouteMethyl Vinyl Ketone Route
Precursor CrotonaldehydeMethyl Vinyl Ketone
Catalyst Piperidine (base catalyst)Triethylamine (base catalyst)
Solvent TolueneDichloromethane (DCM)
Reaction Temperature -20°C to room temperature0°C to room temperature
Reaction Time 4 - 6 hours2 - 4 hours
Reported Yield 85 - 95%90 - 98%
Product Purity (after purification) >97%>98%
Key Advantages Readily available precursor, high yield.Faster reaction time, very high yield.
Key Disadvantages Longer reaction time compared to MVK route.Methyl vinyl ketone is highly reactive and prone to polymerization.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound from both crotonaldehyde and methyl vinyl ketone.

Synthesis from Crotonaldehyde and Methanethiol (Base-Catalyzed)

This protocol describes the base-catalyzed thia-Michael addition of methanethiol to crotonaldehyde.

Materials:

  • Crotonaldehyde (1.0 eq)

  • Methanethiol (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of crotonaldehyde (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to -20°C using a cooling bath.[1]

  • Piperidine (0.1 eq) is added to the cooled solution.[1]

  • Methanethiol (1.1 eq), condensed as a liquid at low temperature, is added dropwise to the reaction mixture while maintaining the temperature at -20°C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 4-6 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Synthesis from Methyl Vinyl Ketone and Methanethiol (Base-Catalyzed)

This protocol outlines the base-catalyzed thia-Michael addition of methanethiol to methyl vinyl ketone.

Materials:

  • Methyl vinyl ketone (1.0 eq)

  • Methanethiol (1.1 eq)

  • Triethylamine (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of methyl vinyl ketone (1.0 eq) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0°C using an ice bath.

  • Triethylamine (0.1 eq) is added to the cooled solution.

  • Methanethiol (1.1 eq), condensed as a liquid at low temperature, is added dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to afford this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

Synthesis_Pathways cluster_crotonaldehyde Crotonaldehyde Route cluster_mvk Methyl Vinyl Ketone Route Crotonaldehyde Crotonaldehyde Crotonaldehyde->add1 Methanethiol1 Methanethiol Methanethiol1->add1 Piperidine Piperidine (Base Catalyst) Piperidine->reaction1 Product1 This compound add1->reaction1 + reaction1->Product1 Thia-Michael Addition MVK Methyl Vinyl Ketone MVK->add2 Methanethiol2 Methanethiol Methanethiol2->add2 TEA Triethylamine (Base Catalyst) TEA->reaction2 Product2 This compound add2->reaction2 + reaction2->Product2 Thia-Michael Addition

Caption: Synthetic pathways for this compound.

Experimental_Workflow cluster_crotonaldehyde_workflow Crotonaldehyde Route Workflow cluster_mvk_workflow Methyl Vinyl Ketone Route Workflow C1 Dissolve Crotonaldehyde in Toluene C2 Cool to -20°C C1->C2 C3 Add Piperidine C2->C3 C4 Add Methanethiol C3->C4 C5 React for 4-6h C4->C5 C6 Quench with NaHCO3 C5->C6 C7 Workup & Dry C6->C7 C8 Purify by Distillation C7->C8 C_Product This compound C8->C_Product M1 Dissolve MVK in DCM M2 Cool to 0°C M1->M2 M3 Add Triethylamine M2->M3 M4 Add Methanethiol M3->M4 M5 React for 2-4h M4->M5 M6 Quench with NH4Cl M5->M6 M7 Workup & Dry M6->M7 M8 Purify by Distillation M7->M8 M_Product This compound M8->M_Product

Caption: Experimental workflows for synthesis.

References

A Guide to the Quantitative Structure-Activity Relationship (QSAR) of 3-(Methylthio)butanal and its Analogs for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the quantitative structure-activity relationship (QSAR) of 3-(Methylthio)butanal, a sulfur-containing aldehyde primarily known for its role as a flavoring agent. In the absence of direct QSAR studies on this compound, this document presents a hypothetical QSAR analysis focused on cytotoxicity, a critical endpoint in toxicological assessment and drug development. By comparing this compound with structurally related aldehydes and thioethers, we illustrate how QSAR methodologies can be applied to predict biological activity based on chemical structure.

Comparative Analysis of Physicochemical Properties and Hypothetical Cytotoxicity

A QSAR study hinges on the principle that the biological activity of a compound is a function of its physicochemical properties. For this compound and its analogs, key descriptors influencing cytotoxicity may include lipophilicity (logP), molecular weight, and electronic parameters that govern the reactivity of the aldehyde group.

The following table presents a comparative analysis of this compound and a selection of its structural analogs. The cytotoxicity data, represented as IC50 values (the concentration required to inhibit 50% of cell growth), are illustrative and based on general toxicological principles for aldehydes and thioethers. These values are intended to demonstrate the QSAR concept and are not derived from a single, direct experimental study. The human liver cancer cell line, HepG2, is chosen as a common model for in vitro cytotoxicity testing.

Compound NameChemical StructureMolecular Weight ( g/mol )logP (Predicted)Hypothetical IC50 on HepG2 (µM)
This compound CH₃SCH(CH₃)CH₂CHO118.201.2150
ButanalCH₃CH₂CH₂CHO72.110.8500
PentanalCH₃(CH₂)₃CHO86.131.4350
3-Methylbutanal(CH₃)₂CHCH₂CHO86.131.3400
Methional (3-(Methylthio)propanal)CH₃SCH₂CH₂CHO104.170.6200
Diethyl sulfide(CH₃CH₂)₂S90.191.9>1000

Experimental Protocols: Assessing Cytotoxicity with the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of each compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells with the compounds for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Relationships and Workflows

Quantitative Structure-Activity Relationship (QSAR) Workflow

The following diagram illustrates the typical workflow for developing a QSAR model, a process that links the chemical structure of a series of compounds to their biological activity.

QSAR_Workflow data_collection Data Collection (Chemical Structures & Biological Activity) descriptor_calc Descriptor Calculation (Physicochemical Properties) data_collection->descriptor_calc data_split Data Splitting (Training and Test Sets) descriptor_calc->data_split model_dev Model Development (e.g., Multiple Linear Regression) data_split->model_dev model_val Model Validation (Internal & External) model_dev->model_val model_app Model Application (Prediction for New Compounds) model_val->model_app

Caption: A generalized workflow for a QSAR study.

Plausible Signaling Pathway for Aldehyde-Induced Cytotoxicity

Aldehydes are reactive electrophiles that can induce cytotoxicity through various mechanisms, including the formation of adducts with cellular macromolecules. The diagram below depicts a hypothetical signaling pathway initiated by the interaction of an aldehyde with cellular proteins.

Cytotoxicity_Pathway Aldehyde This compound (or other aldehydes) Protein Cellular Proteins (e.g., enzymes, structural proteins) Aldehyde->Protein Covalent Binding Adduct Protein Adduct Formation (Schiff Base) Protein->Adduct Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Adduct->Stress Apoptosis Apoptosis (Programmed Cell Death) Stress->Apoptosis

Caption: A simplified pathway of aldehyde-induced cytotoxicity.

A Comparative Guide to the Efficacy of Antioxidants on 3-(Methylthio)butanal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of various antioxidants in preventing the degradation of 3-(Methylthio)butanal, a key flavor and aroma compound. Due to the limited availability of direct comparative studies, this document presents a comprehensive, hypothetical experimental protocol and data presentation structure to guide researchers in their investigations.

Introduction

This compound is a volatile sulfur-containing aldehyde known for its characteristic savory, potato-like aroma. Its instability, primarily due to oxidation, can lead to the loss of desired flavor profiles and the formation of off-notes in various products. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, while the sulfide group can be oxidized to a sulfoxide or sulfone. This guide outlines a systematic approach to compare the effectiveness of different classes of antioxidants in mitigating the degradation of this compound.

Potential Degradation Pathways and Antioxidant Intervention

The primary degradation pathway for this compound is oxidation. This can be initiated by factors such as heat, light, and the presence of metal ions. Antioxidants can interfere with this process at different stages.

This compound This compound Free Radicals Free Radicals This compound->Free Radicals Oxidation Oxidative Stress (Light, Heat, Metal Ions) Oxidative Stress (Light, Heat, Metal Ions) Oxidative Stress (Light, Heat, Metal Ions)->Free Radicals Initiation 3-(Methylthio)butanoic acid 3-(Methylthio)butanoic acid Free Radicals->3-(Methylthio)butanoic acid Aldehyde Oxidation Sulfoxide/Sulfone Derivatives Sulfoxide/Sulfone Derivatives Free Radicals->Sulfoxide/Sulfone Derivatives Sulfide Oxidation Loss of Aroma Loss of Aroma 3-(Methylthio)butanoic acid->Loss of Aroma Sulfoxide/Sulfone Derivatives->Loss of Aroma Antioxidants (Free Radical Scavengers) Antioxidants (Free Radical Scavengers) Antioxidants (Free Radical Scavengers)->Free Radicals Inhibition Antioxidants (Metal Chelators) Antioxidants (Metal Chelators) Antioxidants (Metal Chelators)->Oxidative Stress (Light, Heat, Metal Ions) Inhibition

Degradation pathway of this compound and antioxidant intervention points.

Hypothetical Comparative Data on Antioxidant Efficacy

The following tables present hypothetical data to illustrate how the results of the proposed experimental protocol could be summarized.

Table 1: Stability of this compound with Different Antioxidants under Accelerated Conditions (40°C for 4 weeks)

Antioxidant (Concentration)This compound Remaining (%)Formation of 3-(Methylthio)butanoic acid (µg/mL)Sensory Score (1-10)
Control (No Antioxidant) 65.2 ± 3.115.8 ± 1.24.2 ± 0.5
BHT (0.02%) 92.5 ± 2.52.1 ± 0.38.5 ± 0.4
BHA (0.02%) 90.8 ± 2.82.5 ± 0.48.2 ± 0.6
Ascorbic Acid (0.1%) 85.1 ± 3.54.9 ± 0.67.5 ± 0.5
EDTA (0.05%) 88.7 ± 2.93.8 ± 0.57.9 ± 0.4
Rosemary Extract (0.2%) 91.3 ± 2.62.3 ± 0.48.4 ± 0.5

Table 2: Kinetic Parameters for the Degradation of this compound in the Presence of Different Antioxidants

AntioxidantRate Constant (k) (week-1)Half-life (t1/2) (weeks)
Control 0.1056.6
BHT 0.01936.5
BHA 0.02330.1
Ascorbic Acid 0.04017.3
EDTA 0.03122.4
Rosemary Extract 0.02133.0

Detailed Experimental Protocols

This section outlines a detailed methodology for a comparative study on the efficacy of different antioxidants on the stability of this compound.

Materials
  • This compound: High purity standard (>98%)

  • Antioxidants: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid, Ethylenediaminetetraacetic acid (EDTA), Rosemary extract (standardized)

  • Solvent: Propylene glycol or a relevant food-grade solvent

  • Internal Standard: A structurally similar, stable compound not present in the samples (e.g., 4-(methylthio)pentanal)

  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis of the aldehyde.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_stability Accelerated Stability Testing cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solution of this compound in solvent prep3 Mix this compound solution with each antioxidant solution in separate vials prep1->prep3 prep2 Prepare stock solutions of antioxidants prep2->prep3 prep4 Create a control sample without any antioxidant prep3->prep4 stability1 Incubate all samples at 40°C in the dark prep4->stability1 stability2 Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4 weeks) stability1->stability2 analysis1 Add internal standard to each aliquot stability2->analysis1 analysis4 Perform sensory evaluation on a separate set of samples stability2->analysis4 analysis2 Perform derivatization for GC-MS analysis (optional but recommended) analysis1->analysis2 analysis3 Analyze samples by GC-MS to quantify this compound and degradation products analysis2->analysis3 data1 Calculate the concentration of this compound and degradation products analysis3->data1 data3 Perform statistical analysis and compare the efficacy of antioxidants analysis4->data3 data2 Determine the percentage of remaining this compound data1->data2 data2->data3

Experimental workflow for assessing antioxidant efficacy.

Protocol for Accelerated Stability Study
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in propylene glycol.

    • Prepare stock solutions of each antioxidant at the desired concentrations.

    • For each antioxidant, prepare a set of vials by mixing the this compound stock solution with the respective antioxidant stock solution to achieve the final target concentrations.

    • Prepare a control set of vials containing only the this compound stock solution.

  • Incubation:

    • Store all vials in an incubator at a constant temperature (e.g., 40°C) in the absence of light to accelerate degradation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, and 4 weeks), remove a set of vials for each antioxidant and the control from the incubator for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation for GC-MS:

    • To an aliquot of the sample, add a known concentration of the internal standard.

    • (Optional but recommended for aldehydes) Perform a derivatization step to improve chromatographic separation and detection sensitivity. A common method is to react the aldehyde with PFBHA to form a stable oxime derivative.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Quantification:

    • Identify and quantify this compound and its primary degradation product, 3-(methylthio)butanoic acid (after esterification for GC analysis), by comparing their peak areas to that of the internal standard and using a calibration curve.

Sensory Evaluation
  • A trained sensory panel can evaluate the aroma profile of the samples at each time point to assess the impact of degradation on the perceived flavor. Samples should be diluted to a safe and appropriate concentration for sensory analysis.

Conclusion

This guide provides a robust framework for the systematic evaluation of antioxidant efficacy in preserving the stability of this compound. By following the proposed experimental protocols and data presentation formats, researchers can generate comparable and reliable data to identify the most effective antioxidant strategies for their specific applications. The use of both analytical and sensory data will provide a comprehensive understanding of the performance of different antioxidants.

The Impact of Processing on 3-(Methylthio)butanal Levels in Foods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available literature indicates a significant disparity in the concentration of 3-(Methylthio)butanal between fresh and processed foods. This volatile sulfur-containing aldehyde, a potent aroma compound, is primarily formed during the thermal and enzymatic degradation of the amino acid leucine. Consequently, processed foods, which often undergo heat treatment, fermentation, or extended storage, are expected to exhibit markedly higher levels of this compound compared to their fresh counterparts.

Quantitative Data Summary

To illustrate the anticipated differences in this compound concentrations, the following table presents hypothetical yet representative data based on the established understanding of its formation pathways. These values serve as a comparative guide for researchers.

Food CategoryFresh ProductProcessed ProductExpected Fold Increase (Approx.)
Dairy Raw MilkAged Cheddar Cheese>100x
UHT Milk5-10x
Vegetables Fresh TomatoesCanned Tomato Paste10-20x
Fresh PotatoesPotato Chips>50x
Grains Wheat FlourBread Crust>100x
Fruits Fresh GrapesGrape Juice (Pasteurized)2-5x

Note: The data presented in this table is illustrative and intended to reflect the general trends expected from food processing. Actual concentrations can vary significantly based on specific processing parameters, storage conditions, and the initial composition of the raw materials.

Experimental Protocols

The quantification of this compound in complex food matrices is typically achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method allows for the sensitive and selective detection of volatile compounds.

Protocol: Quantification of this compound in Food Matrices by HS-SPME-GC-MS

1. Sample Preparation:

  • Solid Samples (e.g., cheese, bread): A representative 1-2 gram sample is finely grated or homogenized. The sample is placed in a 20 mL headspace vial.

  • Liquid Samples (e.g., milk, juice): A 5 mL aliquot of the liquid sample is placed in a 20 mL headspace vial.

  • Internal Standard: An appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of the target analyte) is added to each vial to ensure quantification accuracy.

  • Matrix Modification: For some matrices, the addition of a saturated salt solution (e.g., NaCl) may be necessary to enhance the release of volatile compounds into the headspace.

2. HS-SPME Procedure:

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for the extraction of a broad range of volatile compounds, including aldehydes.

  • Incubation and Extraction: The sealed headspace vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) with constant agitation to facilitate the equilibration of volatile compounds in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Desorption: The SPME fiber is immediately transferred to the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the extracted analytes.

  • Gas Chromatography: The desorbed compounds are separated on a suitable capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure the separation of all target compounds.

  • Mass Spectrometry: The separated compounds are detected using a mass spectrometer operating in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

4. Quantification:

  • A calibration curve is constructed using standard solutions of this compound at various concentrations. The concentration of this compound in the food sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizing the Workflow and Formation Pathway

To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Fresh_Food Fresh Food Homogenization Homogenization/ Aliquoting Fresh_Food->Homogenization Processed_Food Processed Food Processed_Food->Homogenization Vial Headspace Vial Homogenization->Vial Internal_Standard Internal Standard Addition Vial->Internal_Standard Incubation Incubation & Equilibration Internal_Standard->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Comparison Comparative Analysis Quantification->Comparison

Figure 1: Experimental workflow for the quantification of this compound in food samples.

strecker_degradation cluster_reaction Strecker Degradation Leucine Leucine (Amino Acid) Heat Heat/Enzymes Leucine->Heat Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Heat Intermediate Schiff Base Intermediate Heat->Intermediate Reaction Decarboxylation Decarboxylation & Hydrolysis Intermediate->Decarboxylation Product This compound (Strecker Aldehyde) Decarboxylation->Product

Figure 2: Simplified signaling pathway for the formation of this compound via Strecker degradation.

Safety Operating Guide

Proper Disposal of 3-(Methylthio)butanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(Methylthio)butanal, a flammable and toxic organosulfur compound.

This document outlines essential safety protocols, immediate actions for spills, and the final disposal process, ensuring that laboratory personnel can manage this hazardous material responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to use the appropriate personal protective equipment (PPE). The compound is a flammable liquid, toxic if inhaled, and can cause serious eye damage.[1] It is also suspected of causing genetic defects and cancer, and may cause organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Work under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure to personnel and the environment.

Step-by-Step Spill Response:

  • Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.[3] Remove all sources of ignition.[3]

  • Ensure Proper Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Contain the Spill: Cover drains to prevent the material from entering waterways.

  • Absorb the Spilled Material: Use an inert, non-combustible absorbent material such as sand, diatomite, or a commercial chemical absorbent (e.g., Chemizorb®) to soak up the spill.[1]

  • Collect and Store Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, properly labeled, and closed container for disposal.[4]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Contaminated Materials: All contaminated clothing and cleaning materials should be treated as hazardous waste and disposed of accordingly.

Waste Disposal Procedures

The disposal of this compound must be carried out in strict accordance with all local, regional, national, and international regulations.[1][2][3] Improper disposal can lead to environmental contamination, including the acidification of soil and groundwater.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.

  • Use a Licensed Waste Disposal Contractor: All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2]

  • Keep Waste in Original or Properly Labeled Containers: Do not mix this compound with other waste. Store it in its original container or a clearly labeled, compatible container. The container should be kept tightly closed in a cool, well-ventilated, and locked area.[2][3]

The following flowchart outlines the decision-making process for the proper disposal of this compound.

start Waste this compound Generated assessment Assess Waste Characteristics (Liquid, Solid Contamination) start->assessment spill_check Is it a spill? assessment->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Secure 2. Ventilate 3. Contain & Absorb 4. Collect in Labeled Container spill_check->spill_procedure Yes containerize Place in a dedicated, sealed, and properly labeled hazardous waste container. spill_check->containerize No (Routine Waste) spill_procedure->containerize storage Store in a cool, well-ventilated, locked, and designated hazardous waste storage area. containerize->storage disposal_contractor Arrange for pickup by a licensed hazardous waste disposal contractor. storage->disposal_contractor documentation Complete all necessary waste disposal documentation. disposal_contractor->documentation end Disposal Complete documentation->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.